1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(7(2)9)10-5-6;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFVIMONCXGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, identified by the CAS Number 1187931-95-8 , is a pivotal chiral building block in modern medicinal chemistry.[1][2][3][4] Its unique structural architecture, featuring a methyl-substituted pyridine ring linked to a chiral ethylamine side chain, renders it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and formulation studies.
| Property | Value | Reference |
| CAS Number | 1187931-95-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 209.11 g/mol | [2][4] |
| Appearance | Typically a solid | |
| Solubility | Soluble in water and polar organic solvents |
The free base, 1-(5-Methylpyridin-2-yl)ethanamine (CAS Number: 885277-04-3), is a liquid with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.2 g/mol .[5]
Synthesis and Manufacturing
The primary route for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This versatile and widely employed method allows for the efficient formation of the amine functionality.
Reductive Amination Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
The following is a generalized protocol for the reductive amination of 1-(5-methylpyridin-2-yl)ethanone. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-(5-methylpyridin-2-yl)ethanone and an ammonia source (e.g., ammonium acetate) in a protic solvent such as methanol or ethanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Introduce a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for the iminium ion over the ketone. For larger scale synthesis, catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) is often preferred for its efficiency and more environmentally friendly profile.
-
Work-up: After the reaction is complete, quench any remaining reducing agent and remove the solvent under reduced pressure. The crude product is then typically purified by column chromatography or distillation.
Dihydrochloride Salt Formation
To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (e.g., HCl in ether or dioxane) is then added, leading to the precipitation of this compound. The resulting solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Asymmetric Synthesis
Given the importance of chirality in drug action, the enantioselective synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is of significant interest. This is typically achieved through asymmetric reductive amination, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reduction step. This approach allows for the selective production of either the (R)- or (S)-enantiomer, which is critical for developing stereochemically pure active pharmaceutical ingredients (APIs).
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Signals corresponding to the aromatic protons on the pyridine ring.
-
A quartet for the methine proton (CH) of the ethylamine side chain.
-
A doublet for the methyl group (CH₃) of the ethylamine side chain.
-
A singlet for the methyl group on the pyridine ring.
-
A broad signal for the amine protons, which will be shifted downfield in the dihydrochloride salt.
Expected ¹³C NMR Features:
-
Signals for the carbon atoms of the pyridine ring.
-
A signal for the methine carbon of the ethylamine side chain.
-
Signals for the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be observed at m/z 136. Common fragmentation patterns for ethylamines involve cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), which can provide structural information.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound. For chiral analysis, specialized chiral stationary phases (CSPs) are employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee).[7][8][9][10][11] The choice of the chiral column and mobile phase is crucial for achieving optimal separation.
Applications in Drug Discovery and Development
1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are valuable intermediates in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[5] The pyridine moiety can participate in various coupling reactions, while the primary amine provides a handle for the introduction of diverse functional groups.
Central Nervous System (CNS) Drug Candidates
The structural motif of 1-(5-methylpyridin-2-yl)ethanamine is found in a number of compounds being investigated for the treatment of CNS disorders. Its incorporation into larger molecules can influence their binding affinity and selectivity for specific receptors and enzymes in the brain.
Serotonin 5-HT1A Receptor Agonists
A significant area of application for this building block is in the development of serotonin 5-HT1A receptor agonists.[12][13][14][15][16] These agonists have shown therapeutic potential in the treatment of anxiety and depression. The unique stereochemistry and electronic properties of 1-(5-Methylpyridin-2-yl)ethanamine contribute to the specific interactions with the 5-HT1A receptor, influencing the efficacy and pharmacological profile of the final drug candidate. For instance, derivatives of 2-pyridinemethylamine have been synthesized and evaluated as selective and potent 5-HT1A receptor agonists with potential antidepressant properties.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds suggests that it should be handled with care.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a strategically important building block for the pharmaceutical industry. Its synthesis, particularly in an enantiomerically pure form, is a key step in the development of novel CNS-acting drugs. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and scientists working at the forefront of drug discovery. As research into new treatments for neurological and psychiatric disorders continues, the demand for versatile and well-characterized intermediates like this compound is likely to grow.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Merz and Co GmbH and Co KG. (1978). Drugs or medicines for influencing the central nervous system. U.S.
- Novachemistry. (n.d.). Products.
- (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
- Hübner, H., et al. (2010). Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists. Journal of Medicinal Chemistry, 53(19), 7145-7155.
- (2025). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. ResearchGate.
- (n.d.). General structure of the new series of selective 5-HT 1A receptor agonists. ResearchGate.
- (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.
- Kumar, J. S., et al. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. European Journal of Nuclear Medicine and Molecular Imaging, 34(7), 1050-1060.
- (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.
- Mazitschek et al. (2013). U.S.
- Cid-Nifiez et al. (2011). U.S.
- (2024). Green Chemistry. BORIS Portal.
- (n.d.). mass spectra - fragmentation patterns. Chemguide.
- Lundbeck A/S. (2007). Pyridine derivatives and their use in the treatment of psychotic disorders.
- Bayer AG. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.
- (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- (n.d.). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar.
- (2021). 1 H (400 MHz) and 13 C (100 MHz) NMR data for compound 1 (pyridine-d 5... ResearchGate.
- (2023). Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase.
- (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC - PubMed Central.
- (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- (n.d.). Chiral HPLC Separations. Phenomenex.
- MySkinRecipes. (n.d.). This compound.
- (n.d.). 1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐CAS号查询. CAS号查询.
- (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- (n.d.). 1-Hydrosilatrane. Organic Syntheses Procedure.
- Chem-Impex. (n.d.). 1-(5-Methylpyridin-2-yl)ethylamine.
- (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate.
- (2017). Water-promoted, Open-flask Synthesis of Amine- boranes. Organic Syntheses.
- (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PMC - PubMed Central.
Sources
- 1. Novachemistry-Products [novachemistry.com]
- 2. This compound [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. 1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐CAS号:1187931-95-8_1-(5-甲基吡啶-2-基)乙胺二盐酸盐【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 8. [PDF] Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. scispace.com [scispace.com]
- 12. Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride: A Technical Guide
An In-depth Technical Guide
Introduction
1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal chemical intermediates in the landscape of modern drug discovery and development. As a versatile building block, its unique pyridine-based structure is incorporated into a variety of bioactive molecules, particularly those targeting neurological disorders and other complex therapeutic areas.[1] The precise and efficient synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings.
This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of each route, offers a comparative analysis of common methodologies, and presents field-proven insights into experimental design and optimization. It is structured to serve as a comprehensive resource for researchers, chemists, and drug development professionals, enabling them to select and execute the most suitable synthesis strategy for their specific objectives.
Part 1: The Cornerstone Strategy: Reductive Amination of 2-Acetyl-5-methylpyridine
The most direct and widely employed strategy for the synthesis of 1-(5-methylpyridin-2-yl)ethanamine commences with the ketone precursor, 2-acetyl-5-methylpyridine. The core transformation is a reductive amination, a robust and versatile class of reactions that converts a carbonyl group into an amine.[2][3]
Mechanistic Rationale
The reaction proceeds in two fundamental stages. First, the ketone (2-acetyl-5-methylpyridine) reacts with an ammonia source to form a hemiaminal intermediate, which subsequently dehydrates to form a protonated imine (or iminium ion). This electrophilic iminium ion is the key intermediate that is then reduced by a hydride-donating reagent to yield the target primary amine.
// Nodes Ketone [label="2-Acetyl-5-methylpyridine\n(Ketone)"]; Ammonia [label="+ NH₃\n(Ammonia Source)"]; Iminium [label="Iminium Ion Intermediate"]; Reducer [label="+ [H⁻]\n(Reducing Agent)"]; Amine [label="1-(5-Methylpyridin-2-yl)ethanamine\n(Product)"];
// Invisible nodes for layout inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];
// Edges Ketone -> inv1 [arrowhead=none]; Ammonia -> inv1 [arrowhead=none]; inv1 -> Iminium [label=" Imine Formation\n(-H₂O)"]; Iminium -> inv2 [arrowhead=none]; Reducer -> inv2 [arrowhead=none]; inv2 -> Amine [label=" Reduction"]; }
Figure 1: General mechanism of reductive amination.
The choice of both the ammonia source and the reducing agent is critical, as it dictates reaction conditions, selectivity, and overall efficiency. The following sections explore the most prominent methodologies.
Comparative Analysis of Reductive Amination Methodologies
The Leuckart reaction is a classic, one-pot method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[3][4]
-
Causality: Heating ammonium formate causes it to dissociate into ammonia and formic acid.[5] Ammonia reacts with the ketone to form the imine, and formic acid then serves as the hydride donor to reduce the imine. When formamide is used, it first acts as a nucleophile, leading to an N-formyl derivative which is subsequently hydrolyzed and reduced.[4]
-
Operational Insight: This method is valued for its simplicity and use of inexpensive reagents. However, it necessitates high reaction temperatures, often between 120°C and 170°C, which can be a limitation for sensitive substrates.[4][5] Yields can be variable, and the high temperatures can sometimes lead to side-product formation.
Modified borohydride reagents are frequently used for their milder reaction conditions and improved selectivity compared to reagents like NaBH₄.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[6] This selectivity allows for a one-pot reaction where the ketone, ammonia source, and reducing agent are all present simultaneously without significant reduction of the starting material. The primary drawback is the high toxicity associated with cyanide.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to NaBH₃CN, this reagent is also mild and selective for imines over ketones. It is particularly effective for reductive aminations and does not introduce cyanide into the waste stream. However, it has a lower hydride efficiency, delivering only one hydride per molecule.[7]
In recent years, stable amine-borane complexes have gained favor, especially in process and scale-up chemistry.
-
5-Ethyl-2-methylpyridine borane (PEMB) & 2-Picoline borane: These reagents are stable, often liquid or low-melting solids, making them easier to handle than pyrophoric or highly reactive alternatives.[7][8] They are effective for reductive aminations in protic solvents like methanol, which facilitates imine formation.[7][9] Their stability and predictable reactivity make them highly suitable for reproducible, large-scale syntheses.[7] A key consideration is the need to manage hydrogen gas evolution during the reaction and quench.[7]
Considered the most atom-economical and "green" approach, this method involves the reduction of the pre-formed or in situ-generated imine using hydrogen gas over a heterogeneous metal catalyst.
-
Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.
-
Operational Insight: This method avoids stoichiometric inorganic waste. However, catalyst selection and reaction conditions (pressure, temperature, solvent) must be carefully optimized. The pyridine ring itself can be susceptible to reduction under harsh conditions, and catalysts can be poisoned by impurities. Reproducibility can sometimes be a challenge compared to stoichiometric reagents.[7]
Data Summary
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Leuckart Reaction | Ammonium formate or Formamide | 120-170°C, neat | Inexpensive, one-pot | High temperatures, variable yields |
| Borohydride | NH₄OAc, NaBH₃CN or NaBH(OAc)₃ | Room Temp, Methanol | Mild conditions, good selectivity | NaBH₃CN is toxic, NaBH(OAc)₃ has low hydride efficiency |
| Amine-Borane | NH₃/NH₄OAc, PEMB or 2-Picoline Borane | Room Temp, Methanol | Stable, easy to handle, reproducible | Hydrogen gas evolution |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1-50 atm H₂, Room Temp to 80°C | "Green", high atom economy | Catalyst poisoning, potential for ring reduction, specialized equipment |
Detailed Experimental Protocol: Leuckart-Wallach Reaction
This protocol is a representative example and must be performed with appropriate safety precautions in a fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-5-methylpyridine (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heating: Heat the reaction mixture in an oil bath to 160-165°C. The mixture will become a molten slurry and then a clear solution as the reaction progresses. Maintain this temperature for 4-6 hours.
-
Hydrolysis of Formyl Intermediate: Cool the reaction mixture to below 100°C. Cautiously add concentrated hydrochloric acid (HCl) (4.0-5.0 eq). An exothermic reaction will occur. Re-heat the mixture to reflux (approx. 105-110°C) for 4-8 hours to ensure complete hydrolysis of the N-formyl intermediate to the primary amine.
-
Work-up: Cool the mixture to room temperature and then further in an ice bath. Make the solution strongly basic (pH > 12) by the slow, cautious addition of 50% aqueous sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(5-methylpyridin-2-yl)ethanamine as a free base.
Part 2: Alternative Pathway via an Oxime Intermediate
An alternative two-step route involves the conversion of the starting ketone to an oxime, which is subsequently reduced to the amine. This pathway can be advantageous if direct reductive amination proves problematic.
// Nodes Ketone [label="2-Acetyl-5-methylpyridine"]; Oxime [label="1-(5-Methylpyridin-2-yl)ethanone\nOxime"]; Amine [label="1-(5-Methylpyridin-2-yl)ethanamine"];
// Edges Ketone -> Oxime [label=" Step 1: Oximation\n(NH₂OH·HCl, Base)"]; Oxime -> Amine [label=" Step 2: Reduction\n(e.g., H₂, Pd/C or Zn/AcOH)"]; }
Figure 2: Two-step synthesis pathway via an oxime intermediate.
Step 1: Synthesis of 1-(5-Methylpyridin-2-yl)ethanone Oxime
-
Protocol: 2-Acetyl-5-methylpyridine is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base.[10][11] The base (e.g., pyridine, sodium acetate, or sodium carbonate) is necessary to liberate the free hydroxylamine from its hydrochloride salt.[10][11] The reaction is typically performed in a protic solvent like ethanol and may require gentle heating to go to completion.[11] The oxime product can often be isolated by precipitation upon adding water.[11][12]
Step 2: Reduction of the Oxime
-
Methodology: The C=N bond of the oxime is reduced to the amine. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is a clean and effective method. Alternatively, dissolving metal reductions, such as zinc dust in acetic acid or sodium in ethanol, can also be employed. The choice of reductant depends on functional group tolerance and desired reaction scale.
Part 3: Advanced Topic: Enantioselective Synthesis
For pharmaceutical applications, isolating a single enantiomer of a chiral amine is often mandatory.[13] Both (S)- and (R)-enantiomers of 1-(5-methylpyridin-2-yl)ethanamine are commercially available, indicating the importance of asymmetric synthesis routes.
Asymmetric Catalysis
This approach involves the reduction of the imine intermediate using a chiral catalyst. A prochiral imine is reduced with a standard reductant (like H₂) in the presence of a catalyst system containing a chiral ligand.[14] The chiral environment created by the ligand directs the hydrogenation to one face of the imine, producing an excess of one enantiomer. This method can achieve high yields and excellent enantioselectivities.[14][15]
Biocatalysis: The Transaminase Approach
A cutting-edge and green approach to chiral amines is the use of enzymes. Amine transaminases (ATAs or ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor.[13]
-
Mechanism: The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor. By using an engineered transaminase with high stereoselectivity, 2-acetyl-5-methylpyridine can be converted directly into either the (S)- or (R)-amine with very high enantiomeric excess.[2]
-
Advantages: This method operates under mild, aqueous conditions, avoids heavy metals, and can provide access to enantiopure amines in a single step from the ketone. Overcoming unfavorable reaction equilibria is a key process consideration, often managed by using an excess of the amine donor.[13]
Part 4: Final Product Isolation as the Dihydrochloride Salt
The final amine product is often isolated and stored as its dihydrochloride salt for several compelling reasons:
-
Stability: Amine salts are generally more crystalline, less volatile, and more stable to air oxidation than the corresponding free bases.
-
Handling: Crystalline solids are easier to handle, weigh, and purify than the often-oily free amines.
-
Purity: Crystallization of the salt is an excellent final purification step.
Protocol for Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude free-base amine in a suitable anhydrous solvent, such as diethyl ether, methanol, or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. The pyridine nitrogen and the ethanamine nitrogen are both basic and will be protonated.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold anhydrous solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum.
Conclusion
The synthesis of this compound can be effectively achieved through several robust pathways, with reductive amination of 2-acetyl-5-methylpyridine being the most direct and versatile. The choice of methodology—from the classic high-temperature Leuckart reaction to modern biocatalytic approaches—allows chemists to tailor the synthesis based on scale, cost, safety, and stereochemical requirements. For research and development professionals, an understanding of the underlying mechanisms and the comparative advantages of each route is essential for efficient and successful synthesis of this critical pharmaceutical intermediate.
References
- Leuckart reaction - Wikipedia.
- Reductive Amination - ACS GCI Pharmaceutical Roundtable.
- Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. - DTIC.
- Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure.
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reactions 04 00007 v2 | PDF - Scribd.
- Reductive amination with 5-ethyl-2-methylpyridine borane | Request PDF - ResearchGate.
- Studies On The Leuckart Reaction | PDF | Functional Group | Organic Compounds - Scribd.
- 4 - Organic Syntheses Procedure.
- 14 - Organic Syntheses Procedure.
- Reductive amination with 5-ethyl-2-methylpyridine borane | Semantic Scholar.
- Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
- 2-Acetyl-5-methylpyridine (CHEBI:179147) - EMBL-EBI.
- 1-(5-methylpyridin-2-yl)ethanamine hydrochloride - Ascendex Scientific, LLC.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
- US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
- (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates - ResearchGate.
- Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate | Request PDF - ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination with 5-ethyl-2-methylpyridine borane | Semantic Scholar [semanticscholar.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, a key building block in contemporary drug discovery and development.[1] As the precise experimental data for this specific dihydrochloride salt is not extensively published, this document serves as a practical framework for researchers. It outlines the critical experimental procedures for determining these properties, explains the underlying scientific principles, and discusses the interpretation of the expected results. By synthesizing established analytical techniques with theoretical insights, this guide empowers scientists to thoroughly characterize this and similar molecules, ensuring data integrity and facilitating informed decisions in the drug development pipeline.
Introduction: The Significance of Physical Properties in Drug Development
1-(5-Methylpyridin-2-yl)ethanamine is a versatile amine derivative recognized for its utility in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring a pyridine ring, makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability.[2] A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties, including melting point, solubility, hygroscopicity, and spectroscopic characteristics, directly influence formulation strategies, bioavailability, stability, and ultimately, the therapeutic efficacy and safety of the final drug product. This guide provides a detailed exploration of these critical parameters.
Molecular Structure and Key Chemical Data
A foundational understanding of the molecule's structure is essential for interpreting its physical behavior.
-
Chemical Name: this compound
-
Chemical Formula: C8H14Cl2N2[3]
-
Molecular Weight: 209.11 g/mol [3]
-
CAS Number: 1187931-95-8[3]
Structure:
Caption: Chemical structure of this compound.
Thermal Properties
Melting Point
The melting point is a critical indicator of a crystalline solid's purity and identity. For a pure, crystalline compound, the melting point is typically a sharp, well-defined range. Impurities will generally depress the melting point and broaden the melting range.
Expected Properties: As a dihydrochloride salt, this compound is expected to be a crystalline solid with a relatively high melting point, likely exhibiting some decomposition at or near the melting temperature.
Experimental Protocol: Capillary Melting Point Determination
This method is the standard technique for melting point determination according to most pharmacopeias.[4]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp, SRS OptiMelt)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if needed)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is finely powdered and thoroughly dried, especially if it is hygroscopic.[5][6] This can be achieved by drying in a vacuum desiccator over a suitable drying agent.
-
Load the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
If the sample is known to be hygroscopic, the open end of the capillary tube can be flame-sealed.[4]
-
-
Determination:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/min) to establish a rough range.[6]
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[6] Insert a new capillary tube with a fresh sample.
-
Heat at a medium rate to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first droplet of liquid is observed (T1).
-
Continue heating slowly and record the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1-T2.
-
Data Interpretation: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. A broader range suggests the presence of impurities or decomposition.
Caption: Experimental workflow for melting point determination.
Solubility and Dissolution Behavior
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[7][8] For a salt of a weak base like 1-(5-Methylpyridin-2-yl)ethanamine, solubility is expected to be pH-dependent.
Expected Properties: As a dihydrochloride salt, this compound is anticipated to have good aqueous solubility, particularly in acidic to neutral pH ranges. Its solubility in organic solvents will likely be lower and dependent on the solvent's polarity.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials.
-
Solvent Addition: Add a known volume of each solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Data Presentation:
| Solvent | Temperature (°C) | Expected Solubility (Qualitative) |
| Water | 25 | High |
| pH 1.2 Buffer | 25 | High |
| pH 7.4 Buffer | 25 | Moderate to High |
| Ethanol | 25 | Moderate |
| Methanol | 25 | Moderate |
| Dichloromethane | 25 | Low |
| Hexane | 25 | Very Low |
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] For pharmaceutical solids, moisture uptake can lead to physical changes (e.g., deliquescence, changes in crystal form) and chemical degradation.[][11]
Expected Properties: Amine hydrochloride salts are often hygroscopic. The degree of hygroscopicity of this compound should be experimentally determined.
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
GSA is a precise method for evaluating the hygroscopicity of a material by exposing it to controlled humidity conditions and measuring the change in mass.[11]
Instrumentation:
-
Dynamic Vapor Sorption (DVS) analyzer or a similar instrument.
Procedure:
-
Sample Preparation: Place a known mass of the sample in the instrument's sample pan.
-
Drying: Dry the sample under a stream of dry nitrogen gas at a specified temperature until a constant weight is achieved.
-
Sorption/Desorption Isotherm:
-
Sorption: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption: Decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.
Data Interpretation: The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH) according to pharmacopeial guidelines.
Acid Dissociation Constant (pKa)
The pKa values of an ionizable drug are crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. As this compound has two basic nitrogen atoms (the pyridine nitrogen and the primary amine), it will have two corresponding pKa values.
Expected Properties: The pyridine nitrogen will have a lower pKa than the aliphatic primary amine. The exact values need to be determined experimentally.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12]
Instrumentation:
-
Potentiometer with a pH electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.[13] For polyprotic systems, specialized software or graphical methods (e.g., Bjerrum plots) can be used for accurate pKa determination.[14]
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.
Expected ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm).
-
Aliphatic Protons: The protons of the ethylamine side chain will be in the upfield region. The CH proton adjacent to the nitrogen will be shifted downfield compared to the CH3 group.
-
N-H Protons: The protons on the protonated nitrogen atoms will likely appear as broad signals and their chemical shift can be concentration and solvent dependent.
Expected ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm).
-
Aliphatic Carbons: The carbons of the ethylamine side chain will appear in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic FT-IR Peaks:
-
N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine salt.
-
C-N Stretching: This will likely appear in the 1020-1350 cm⁻¹ region.[15]
-
Pyridine Ring Vibrations: Characteristic absorptions for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretches will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion Peak: The molecular ion of the free base (C8H12N2) would be observed at m/z = 136.10.
-
Fragmentation Pattern: Common fragmentation pathways for substituted pyridines include cleavage of the side chain. A prominent fragment would be expected from the loss of a methyl group.
Conclusion
The physical properties of this compound are critical to its successful application in drug development. This guide has provided a comprehensive framework for the experimental determination and interpretation of its key physical characteristics. By following the outlined protocols for measuring melting point, solubility, hygroscopicity, pKa, and spectroscopic properties, researchers can generate the robust and reliable data necessary for formulation development, quality control, and regulatory submissions. A thorough characterization of this important building block will undoubtedly facilitate the advancement of new and innovative therapeutics.
References
- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
- CD Formulation. (n.d.). Hygroscopicity Evaluation.
- van der Water, B. E., & Schoonen, J. (2013).
- He, Y., & Li, S. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- University of Calgary. (n.d.). Melting point determination.
- Dissolution Technologies. (2018). Commentary: Concerns Regarding FDA Guidance on Dissolution Testing.
- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- PubMed. (2025). Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023).
- PubMed. (2015).
- Stanford Research Systems. (n.d.). Melting Point Determination.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545).
- ResearchGate. (2025).
- University of Calgary. (n.d.). IR: amines.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545).
- Expert Opinion on Drug Discovery. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- Chemistry LibreTexts. (2023).
- PROSPRE. (n.d.). 1H NMR Predictor.
- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Chemistry LibreTexts. (2022). 6.
- Veda. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
- ResearchGate. (2025). The infrared spectra of secondary amines and their salts.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Indian Journal of Chemistry. (2023).
- NMRPredict. (n.d.). Simulate and predict NMR spectra.
- PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- ResearchGate. (n.d.).
- Spectrabase. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchG
- NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride [smolecule.com]
- 3. This compound [cymitquimica.com]
- 4. thinksrs.com [thinksrs.com]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is a substituted pyridinylethanamine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural features, comprising a pyridine ring and a chiral ethylamine side chain, make it a valuable synthon for the development of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications in drug discovery, grounded in established scientific literature and patents.
Chemical and Physical Properties
This compound is the hydrochloride salt of the parent amine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many chemical transformations and biological assays.
Chemical Structure and Identifiers
-
IUPAC Name: 1-(5-methylpyridin-2-yl)ethan-1-amine dihydrochloride
-
Molecular Formula: C₈H₁₄Cl₂N₂
-
Molecular Weight: 209.12 g/mol
-
CAS Number: 1187931-95-8
-
Parent Compound CAS: 885277-04-3 (for the free base)
-
Chiral Analogue CAS: 1417656-45-1 (for (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride)[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place | [1] |
Synthesis of this compound
The primary synthetic route to 1-(5-methylpyridin-2-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This versatile and widely used method involves the formation of an imine intermediate, which is subsequently reduced to the desired amine.[3]
Synthesis Workflow
The synthesis can be visualized as a two-step process starting from the commercially available 1-(5-methylpyridin-2-yl)ethanone.
Sources
- 1. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 2. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 3. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]
Navigating the Crucial Terrain of Solubility: A Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While specific, publicly available solubility data for this exact dihydrochloride salt is limited, this document synthesizes established principles of salt solubility, particularly for aminopyridine derivatives, to offer a predictive framework and a detailed experimental approach. We will delve into the physicochemical properties of the parent molecule, the profound influence of pH and solvent systems on the solubility of its dihydrochloride salt, and present a rigorous, step-by-step protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to accurately characterize the solubility profile of this compound, a critical parameter for its advancement as a potential therapeutic agent.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, making solubility a critical determinant of bioavailability.[1] For ionizable compounds, salt formation is a widely employed strategy to enhance solubility and dissolution rates.[2][3] 1-(5-Methylpyridin-2-yl)ethanamine, as a basic compound, is amenable to the formation of hydrochloride salts, which are often selected to improve the physicochemical properties of the parent molecule.[4][5] This guide focuses specifically on the dihydrochloride salt, exploring the theoretical and practical aspects of its solubility.
Physicochemical Properties of the Parent Compound
Understanding the characteristics of the free base, 1-(5-Methylpyridin-2-yl)ethanamine, provides a foundation for predicting the behavior of its dihydrochloride salt.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₂N₂ | [6] |
| Molecular Weight | 136.2 g/mol | [6] |
| Appearance | Liquid (for the free base) | [6] |
| CAS Number | 885277-04-3 (free base) | [6] |
| Structural Features | Pyridine ring, primary amine | [6] |
The presence of the basic pyridine nitrogen and the primary amine group makes this molecule readily protonated in acidic media to form a salt.[4][5] This structural feature is key to its solubility characteristics as a dihydrochloride salt.
The Influence of pH on the Solubility of Amine Dihydrochloride Salts
The solubility of ionizable compounds, such as this compound, is intrinsically linked to the pH of the aqueous medium.[7] As a salt of a weak base and a strong acid, its solubility is expected to be highest in acidic to neutral pH ranges and decrease significantly in basic conditions.[4][8]
Here's a breakdown of the underlying principles:
-
In Acidic Solution (Low pH): The equilibrium favors the protonated, cationic form of the amine. This ionic species readily interacts with polar water molecules, leading to higher solubility. The common ion effect from the chloride ions in the dihydrochloride salt may slightly suppress solubility at very low pH if additional hydrochloric acid is used as the solvent.[8]
-
As pH Increases: The concentration of hydroxide ions increases, leading to the deprotonation of the amine groups. This shifts the equilibrium towards the uncharged free base form of the molecule. The free base is generally less polar and, consequently, less soluble in aqueous media than its protonated salt form.[4] This can lead to the precipitation of the free base from the solution.
The pH-solubility profile is a critical piece of data for predicting the in vivo behavior of the drug, as it will encounter varying pH environments in the gastrointestinal tract.
Expected Solubility in Various Solvents
While aqueous solubility is paramount for oral drug delivery, understanding solubility in other solvent systems is crucial for various stages of drug development, including synthesis, purification, and formulation. Based on the behavior of similar aminopyridine compounds, we can infer the following:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the ionic nature of the dihydrochloride salt and the hydrogen bonding capacity of the parent amine, high solubility is anticipated in these solvents.[9][10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents.[10]
-
Non-polar Solvents (e.g., Hexane, Toluene): The solubility is expected to be very low in non-polar solvents due to the high polarity of the salt.[9]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[12][13] The following protocol is a self-validating system for accurately measuring the solubility of this compound.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[12]
-
Prepare each solvent system in triplicate to ensure the statistical validity of the results.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C to simulate physiological conditions).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility from the concentration of the diluted sample and the dilution factor.
-
Data Reporting
Solubility should be reported in standard units such as mg/mL or mol/L, along with the specific solvent system, pH, and temperature at which the measurement was conducted.[2][3]
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.PubMed.
- A review of methods for solubility determination in biopharmaceutical drug characteris
- 4-Aminopyridine | Solubility of Things.Google Search.
- Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.Google Search.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data.
- Isolation (Recovery) of amines.University of Alberta.
- 4-Aminopyridine = 99 504-24-5.Sigma-Aldrich.
- 2-Aminopyridine | NH2C5H4N | CID 10439.PubChem.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Publishing.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.PubMed.
- Determination of solubility by gravimetric method: A brief review.National Journal of Pharmaceutical Sciences.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.Google Search.
- Why do amines dissolve in hydrochloric acid?Quora.
- 1-(5-Methylpyridin-2-yl)ethylamine.Chem-Impex.
- Amine hydrochloride salts : a problem in polyurethane synthesis.theses.gla.ac.uk.[Link]
- N1-(5-methylpyridin-2-yl)ethane-1,2-diamine dihydrochloride 97% | CAS: 1334148-07-0.AChemBlock.
- 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4.Sigma-Aldrich.
- Does pH affect solubility?
- VI-125 (830348-34-0, MFCD07367943).Parkway Scientific.
- 2-(5-Methylpyridin-3-YL)ethanamine.Smolecule.
- 953393-48-1 2-(5-Methylpyridin-2-yl)ethanamine;hydrochloride.AKSci.
- This compound.CymitQuimica.
- 1187932-01-9|1-(4-Methylpyridin-2-yl)ethan-1-amine dihydrochloride.BLDpharm.
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.ChemicalBook.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]
- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating a Key Synthetic Building Block
1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal intermediates in the landscape of modern organic synthesis and pharmaceutical development.[1] Their utility as versatile building blocks stems from the unique electronic and structural properties conferred by the substituted pyridine ring.[2] Accurate and unambiguous structural confirmation is not merely a procedural step but the foundation of reliable and reproducible research. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound.
Our approach moves beyond simple data reporting. We will delve into the causality behind experimental choices and interpret the spectral data through the lens of fundamental chemical principles, ensuring a thorough understanding of the molecule's structural identity. The synergistic application of these techniques provides a self-validating system for structural elucidation, a cornerstone of scientific integrity.[3]
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3][4] It provides precise information about the chemical environment, connectivity, and relative quantities of atoms in a molecule.[5]
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Expert Insight: The choice of solvent is critical. As a dihydrochloride salt, the compound is highly polar and requires a polar deuterated solvent. D₂O is an excellent choice for solubility. However, the acidic amine (NH₃⁺) and pyridinium (N⁺-H) protons will rapidly exchange with deuterium atoms in D₂O, causing their signals to broaden and often disappear. To observe these exchangeable protons, DMSO-d₆ is the superior choice, as it does not participate in proton exchange.
-
-
Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.
Data Interpretation and Analysis (Predicted in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Pyridinium NH ⁺ | 9.0 - 10.0 | Broad s | 1H |
| H -6 (Pyridine) | ~8.4 | s or d | 1H |
| H -4 (Pyridine) | ~7.8 | d | 1H |
| H -3 (Pyridine) | ~7.4 | d | 1H |
| NH ₃⁺ (Amine) | 8.5 - 9.5 | Broad s | 3H |
| CH (Ethylamine) | ~4.5 | q | 1H |
| CH ₃ (Pyridine) | ~2.4 | s | 3H |
| CH ₃ (Ethylamine) | ~1.6 | d | 3H |
-
Aromatic Region (7.0-8.5 ppm): The protons on the pyridine ring are deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing effect of the protonated nitrogen atom. We expect to see three distinct signals. The H-6 proton, being adjacent to the nitrogen, will be the most downfield, followed by H-4 and H-3. Their coupling patterns (doublets or singlets depending on the coupling constants) will confirm their relative positions.[6][7]
-
Amine and Pyridinium Protons (8.5-10.0 ppm): In DMSO-d₆, the three protons of the ammonium group (NH₃⁺) and the single pyridinium proton (N⁺-H) will appear as broad singlets. Their broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. Adding a drop of D₂O to the NMR tube would cause these signals to disappear, confirming their identity as exchangeable protons.
-
Aliphatic Region (1.0-5.0 ppm): The methine (CH) proton of the ethylamine side chain is adjacent to both the chiral center and the electron-withdrawing pyridine ring, placing its signal (a quartet) around 4.5 ppm. The terminal methyl (CH₃) group of the side chain will appear as a doublet around 1.6 ppm, coupled to the methine proton. The methyl group attached to the pyridine ring is a simple singlet, expected around 2.4 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Data Interpretation and Analysis (Predicted)
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~148 |
| C-4 (Pyridine) | ~140 |
| C-5 (Pyridine) | ~130 |
| C-3 (Pyridine) | ~125 |
| C H (Ethylamine) | ~50 |
| C H₃ (Ethylamine) | ~20 |
| C H₃ (Pyridine) | ~18 |
-
Aromatic Carbons (120-160 ppm): The chemical shifts of the pyridine ring carbons are highly dependent on their position relative to the nitrogen atom and substituents.[8] The carbon atom C-2, bonded to both the nitrogen and the ethylamine group, will be the most downfield.
-
Aliphatic Carbons (< 60 ppm): The two carbons of the ethylamine side chain and the methyl group carbon on the ring will appear in the upfield region, consistent with sp³ hybridized carbons.[9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[10][11]
Experimental Protocol
-
Sample Preparation: For a solid sample like this dihydrochloride salt, the Attenuated Total Reflectance (ATR) method is most convenient and requires no sample preparation beyond placing a small amount of powder on the crystal. Alternatively, the KBr pellet method can be used by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: A background spectrum of the empty accessory (or pure KBr pellet) is recorded first. The sample is then scanned, typically from 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum is presented as transmittance versus wavenumber (cm⁻¹).
Data Interpretation and Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 2800 | N-H Stretch (R-NH₃⁺, Py-H⁺) | Strong, Broad |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium |
| ~1610, ~1500 | C=C and C=N Stretch (Py Ring) | Medium-Strong |
| 1600 - 1500 | N-H Bend (R-NH₃⁺) | Medium |
| < 1500 | Fingerprint Region | Complex |
-
Diagnostic Region (>1500 cm⁻¹): The most telling feature will be a very broad and strong absorption band spanning from roughly 2800 to 3200 cm⁻¹. This is characteristic of the N-H stretching vibrations of the protonated primary amine (ammonium, R-NH₃⁺) and the pyridinium ion. The C-H stretching vibrations will appear as sharper peaks superimposed on this broad band; those just above 3000 cm⁻¹ are from the aromatic pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and ethyl groups.[12][13] Characteristic stretching vibrations for the C=C and C=N bonds of the pyridine ring are expected in the 1500-1610 cm⁻¹ range.[14] Additionally, the N-H bending vibration for the ammonium group typically appears in this region.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions corresponding to many bending and stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[15]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. For a salt, Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method that allows for the analysis of polar, non-volatile compounds.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Ionization: Introduce the sample into an ESI-MS instrument operating in positive ion mode. The ESI process will desolvate and ionize the molecules.
-
Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Analysis
-
Molecular Ion Peak: The dihydrochloride salt will not be observed directly. Instead, the spectrum will show the protonated free base, [C₈H₁₂N₂ + H]⁺. The molecular weight of the free base is 136.19 g/mol . Therefore, the most prominent peak in the high-mass region will be the molecular ion peak [M+H]⁺ at m/z 137.1 .
-
Nitrogen Rule: The free base (C₈H₁₂N₂) contains an even number of nitrogen atoms, which, according to the nitrogen rule, dictates an even nominal molecular weight (136). The observed [M+H]⁺ ion at m/z 137 is consistent with this rule.[16][17]
-
Key Fragmentation Pathway (α-Cleavage): Amines characteristically fragment via cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage).[18][19] This process results in the formation of a stable, resonance-stabilized iminium cation. For 1-(5-Methylpyridin-2-yl)ethanamine, the most likely fragmentation is the loss of a methyl radical (•CH₃) from the parent ion.
Figure 2: Primary α-cleavage fragmentation pathway in ESI-MS.
This α-cleavage is the energetically favored pathway because the resulting positive charge is stabilized by the nitrogen atom.[20] The detection of a significant peak at m/z 122, corresponding to the loss of 15 mass units (a methyl group) from the molecular ion, would be strong evidence for the ethylamine side chain.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the protonated amine and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust, self-validating analytical workflow essential for ensuring the quality and identity of critical chemical reagents in research and development.
References
- Chemistry Steps. Interpreting IR Spectra.
- Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
- JoVE. Mass Spectrometry: Amine Fragmentation.
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley.
- Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
- JoVE. Mass Spectrometry of Amines.
- International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.
- Specac Ltd. Interpreting Infrared Spectra.
- Whitman College. GCMS Section 6.15 - Fragmentation of Amines.
- ACS Publications. Interpretation of Infrared Spectra Second Edition.
- Chemistry LibreTexts. 6.5: Amine Fragmentation.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
- ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- NIH National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 3. microbenotes.com [microbenotes.com]
- 4. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 5. longdom.org [longdom.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Mass Spectrometry of Amines [jove.com]
- 17. GCMS Section 6.15 [people.whitman.edu]
- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features make it a valuable building block for the asymmetric synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and applications of this compound, with a focus on its role in drug discovery and development. The information presented herein is intended to equip researchers and scientists with the necessary technical knowledge to effectively utilize this versatile intermediate in their work.
Introduction: The Strategic Importance of Chiral Pyridylethylamines
Chiral amines are fundamental components in a vast array of pharmaceuticals, agrochemicals, and catalysts. The pyridine moiety, a privileged scaffold in medicinal chemistry, imparts specific physicochemical properties such as aqueous solubility, hydrogen bonding capability, and the potential for various biological interactions. The (S)-enantiomer of 1-(5-methylpyridin-2-yl)ethan-1-amine, as its hydrochloride salt, combines these features with a stereodefined center, making it a highly sought-after intermediate for the synthesis of enantiomerically pure compounds.[1] The hydrochloride salt form is frequently employed to enhance the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2]
The primary utility of (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride lies in its application as a key building block in the development of therapeutics, particularly those targeting neurological disorders.[1] Its incorporation into a drug candidate can significantly influence the molecule's efficacy, selectivity, and pharmacokinetic profile.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is crucial for its effective handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 1417656-45-1 | [3] |
| Molecular Formula | C₈H₁₃ClN₂ | [3] |
| Molecular Weight | 172.66 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8 °C | [3] |
Structural Representation:
Caption: Chemical structure and SMILES notation.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is a critical process that underpins its utility. Asymmetric synthesis is the preferred route to ensure high enantiomeric excess. A common and effective strategy involves the asymmetric reduction of a corresponding ketimine or the reductive amination of a ketone precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule starts from the readily available 1-(5-methylpyridin-2-yl)ethanone.
Caption: Retrosynthetic pathway.
Exemplary Synthesis Protocol: Asymmetric Reductive Amination
This protocol outlines a general, yet field-proven, methodology for the synthesis of the target compound.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 1-(5-methylpyridin-2-yl)ethanone (1.0 eq.) in toluene.
-
Add a suitable amine source, such as ammonium acetate or benzylamine (1.1 eq.).
-
Heat the mixture to reflux and remove water azeotropically until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine.
Step 2: Asymmetric Reduction
-
Dissolve the crude imine in a suitable solvent (e.g., methanol, isopropanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a chiral catalyst, such as a Noyori-type ruthenium catalyst or a chiral phosphoric acid, and a hydrogen source (e.g., hydrogen gas, formic acid).
-
Stir the reaction at the appropriate temperature and pressure until complete conversion is observed (monitored by HPLC).
-
Carefully quench the reaction and remove the catalyst by filtration.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude (S)-1-(5-methylpyridin-2-yl)ethan-1-amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group on the pyridine ring, the methine proton of the ethylamine side chain, the methyl group of the ethylamine side chain, and the amine protons.
-
¹³C NMR: The spectrum will display characteristic peaks for the carbon atoms of the pyridine ring and the ethylamine side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity and, crucially, the enantiomeric excess of the chiral amine. A chiral stationary phase (CSP) is required to separate the (S) and (R) enantiomers.
Exemplary Chiral HPLC Method Development Workflow:
Caption: Chiral HPLC method development workflow.
Applications in Drug Discovery and Development
(S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic areas.
Precursor to Novel Therapeutic Agents
The primary application of this chiral amine is in the synthesis of advanced drug candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group provides a handle for further chemical modifications, such as amide bond formation or reductive amination, to build more complex molecular architectures.[1]
Role in Asymmetric Synthesis
Beyond its direct incorporation into drug molecules, this compound and its derivatives can also be utilized as chiral ligands or catalysts in other asymmetric transformations, leveraging the stereochemical information encoded in the molecule to control the stereochemical outcome of subsequent reactions.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is not widely available, information from structurally related compounds, such as (S)-1-(6-methylpyridin-2-yl)ethan-1-amine hydrochloride and other amine hydrochlorides, can provide guidance on safe handling procedures.[4]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[4]
-
In case of contact:
-
Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[4]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Hazard Statements for Structurally Similar Compounds:
-
May cause respiratory irritation.[4]
-
Harmful if swallowed or if inhaled.
-
Causes skin irritation.
-
Causes serious eye damage.
It is imperative to consult the specific MSDS provided by the supplier before handling this compound.
Conclusion
(S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride is a strategically important chiral building block with significant applications in pharmaceutical research and development. Its unique combination of a stereocenter and a pyridine ring makes it a valuable intermediate for the synthesis of complex, enantiomerically pure drug candidates. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications, offering a valuable resource for scientists and researchers working in the field of medicinal chemistry and organic synthesis.
References
- Capot Chemical. MSDS of (S)-1-(6-Methylpyridin-2-yl)ethan-1-amine hydrochloride. [Link]
- Google Patents.
Sources
The Stereochemical Nuances of 1-(5-Methylpyridin-2-yl)ethanamine: A Technical Guide for Drug Discovery and Development
Foreword: Chirality, the Subtle Architect of Biological Function
In the intricate dance of molecular recognition that underpins pharmacology, stereochemistry is a silent yet powerful choreographer. For drug development professionals, an appreciation of chiral properties is not merely an academic exercise but a fundamental prerequisite for designing safe and efficacious therapeutics. A molecule and its non-superimposable mirror image—enantiomers—can exhibit profoundly different physiological effects, a principle that has been dramatically illustrated throughout the history of medicinal chemistry.[1][2] One enantiomer may be the source of the desired therapeutic activity (the eutomer), while the other (the distomer) could be inactive, contribute to side effects, or even possess entirely different and harmful properties.[1]
This guide delves into the chiral properties of 1-(5-Methylpyridin-2-yl)ethanamine, a versatile pyridinyl ethylamine building block.[3] While this specific molecule may not yet be a household name in blockbuster drugs, its structural motifs are prevalent in compounds targeting a range of biological systems.[3][4] Understanding how to synthesize and separate its enantiomers is therefore of significant interest to researchers in pharmaceutical development, agrochemicals, and material science.[3] This document serves as an in-depth technical resource, providing not just protocols, but the scientific rationale behind the methodological choices for the stereoselective synthesis and analysis of 1-(5-Methylpyridin-2-yl)ethanamine enantiomers.
The Strategic Importance of Enantiopurity in Pyridinylethylamines
The pyridine ring is a common feature in a vast array of bioactive molecules, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. When coupled with a chiral ethylamine side chain, as in 1-(5-Methylpyridin-2-yl)ethanamine, the potential for stereoselective interactions with enzymes and receptors is significant. The differential activity of enantiomers in related chiral drugs is well-documented; for instance, the (S)-enantiomer of the local anesthetic bupivacaine is markedly less cardiotoxic than its (R)-counterpart.[2]
While specific studies on the differential bioactivity of (R)- and (S)-1-(5-Methylpyridin-2-yl)ethanamine are not yet prevalent in public literature, a study on the closely related anticonvulsant N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine underscores the importance of stereoselective analysis.[5] Although this particular compound did not show enantioselective disposition in rats, the development of a robust chiral separation method was a prerequisite for this determination.[5] Such analysis is crucial, as stereoselective metabolism, receptor binding, and toxicity are common among chiral pharmaceuticals.[6][7] Therefore, access to enantiomerically pure forms of 1-(5-Methylpyridin-2-yl)ethanamine is a critical step in elucidating its full potential and any associated risks in drug discovery programs.
Pathways to Enantiopurity: Synthesis and Resolution
Achieving enantiopurity can be approached via two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or chiral resolution, which involves the separation of a pre-existing racemic mixture. The choice between these paths often depends on factors such as the availability of starting materials, scalability, and cost-effectiveness.
Asymmetric Synthesis: A Proactive Approach to Chirality
Asymmetric synthesis offers an elegant and often more efficient route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Two powerful, field-proven methods for the asymmetric synthesis of chiral amines like 1-(5-Methylpyridin-2-yl)ethanamine are asymmetric transfer hydrogenation and biocatalytic transamination.
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to amines. The seminal work of Noyori and others has provided a powerful toolkit of ruthenium-based catalysts that can achieve high enantioselectivity under mild conditions.
The logical precursor for 1-(5-Methylpyridin-2-yl)ethanamine is the corresponding prochiral ketone, 1-(5-methylpyridin-2-yl)ethanone. This ketone can be reduced to the chiral amine via an intermediate imine or by reductive amination of the resulting chiral alcohol. A direct, highly efficient method is the asymmetric transfer hydrogenation of the ketone's corresponding imine.
Below is a logical workflow for this synthetic approach:
Caption: Workflow for Asymmetric Synthesis via Transfer Hydrogenation.
Experimental Protocol: Model Asymmetric Transfer Hydrogenation
This protocol is a representative procedure adapted from established methods for analogous aromatic ketones and imines.
Objective: To synthesize enantiomerically enriched 1-(5-Methylpyridin-2-yl)ethanamine via asymmetric transfer hydrogenation of the corresponding N-H imine.
Materials:
-
1-(5-methylpyridin-2-yl)ethanone
-
Ammonium acetate or ammonia
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Imine Formation (in situ): In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-(5-methylpyridin-2-yl)ethanone (1.0 eq) and ammonium acetate (5-10 eq) in the chosen anhydrous solvent. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding N-H imine.
-
Catalyst Preparation: In a separate vessel, prepare a solution of the chiral ruthenium catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005-0.01 eq), in the same anhydrous solvent.
-
Hydrogenation Reaction: Add the catalyst solution to the imine mixture. Then, add the formic acid/triethylamine azeotrope (2.0-3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting imine is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched amine.
-
Enantiomeric Excess (ee) Determination: Analyze the purified amine by chiral HPLC to determine the enantiomeric excess (see Section 3 for a model protocol).
Causality of Choices:
-
Catalyst: The choice of a TsDPEN-based ruthenium catalyst is grounded in its well-documented high efficiency and enantioselectivity for the transfer hydrogenation of a wide range of aromatic imines.
-
Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and effective hydrogen donor for this type of reaction, operating under mild conditions.
-
In situ Imine Formation: Generating the imine in situ simplifies the procedure and avoids the need to isolate the often-unstable intermediate.
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. ω-Transaminases (TAs) are particularly powerful for the synthesis of chiral amines from prochiral ketones. These enzymes utilize pyridoxal phosphate (PLP) as a cofactor and can exhibit exquisite enantioselectivity.
The reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to the ketone substrate, 1-(5-methylpyridin-2-yl)ethanone. The choice of a (R)- or (S)-selective transaminase directly dictates the stereochemistry of the resulting amine product.
Caption: Biocatalytic synthesis of chiral amines using transaminases.
Experimental Protocol: Model Biocatalytic Transamination
This protocol is a representative procedure based on established methods for the transamination of aromatic ketones.
Objective: To synthesize (S)-1-(5-Methylpyridin-2-yl)ethanamine using a commercially available (S)-selective ω-transaminase.
Materials:
-
1-(5-methylpyridin-2-yl)ethanone
-
(S)-selective ω-transaminase (commercially available kits often include the enzyme and cofactor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Isopropylamine (as the amine donor)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.5-8.5)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Shaking incubator
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the reaction buffer. Add the PLP cofactor to the recommended final concentration (e.g., 1 mM).
-
Substrate and Donor Addition: Add 1-(5-methylpyridin-2-yl)ethanone to the desired concentration (e.g., 10-50 mM). If solubility is an issue, a small amount of DMSO (e.g., 5-10% v/v) can be used. Add an excess of the amine donor, isopropylamine (e.g., 0.5-1.0 M).
-
Enzyme Addition: Add the ω-transaminase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with shaking for 24-48 hours.
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine product by GC or HPLC.
-
Work-up: Once the reaction has reached completion or equilibrium, stop the reaction by adding a strong base (e.g., NaOH) to raise the pH to >11. This facilitates extraction of the amine.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude amine can be further purified if necessary.
-
Enantiomeric Excess Determination: Analyze the purified amine by chiral HPLC to confirm the enantiomeric excess.
Causality of Choices:
-
Enzyme Selection: The choice of an (S)- or (R)-selective transaminase is the critical determinant of the product's stereochemistry. Many commercial suppliers offer screening kits with a variety of transaminases.
-
Amine Donor: Isopropylamine is a common and effective amine donor. Its use drives the reaction equilibrium forward as the byproduct, acetone, is volatile and can be removed.
-
pH and Temperature: These parameters are optimized for the specific enzyme used to ensure maximum activity and stability.
Chiral Resolution: Separating a Racemic Mixture
When a racemic mixture of 1-(5-Methylpyridin-2-yl)ethanamine is already available or is more easily synthesized, chiral resolution is the preferred method. This involves separating the two enantiomers. Enzymatic kinetic resolution and preparative chiral chromatography are two highly effective techniques.
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. For chiral amines, lipases are commonly used to catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated.
Experimental Protocol: Model Lipase-Catalyzed Kinetic Resolution
This protocol is a representative procedure based on established methods for the kinetic resolution of chiral amines.[8]
Objective: To resolve racemic 1-(5-Methylpyridin-2-yl)ethanamine via lipase-catalyzed acylation.
Materials:
-
Racemic 1-(5-Methylpyridin-2-yl)ethanamine
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Shaking incubator
Procedure:
-
Reaction Setup: In a flask, dissolve racemic 1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) in the organic solvent. The acylating agent (e.g., ethyl acetate) can often be used as the solvent itself.
-
Enzyme Addition: Add the immobilized lipase (e.g., CAL-B) to the mixture.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-50 °C) with shaking.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the unreacted amine and the acylated product.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard techniques such as column chromatography or extraction.
-
Amide Hydrolysis (Optional): The acylated amine can be hydrolyzed (e.g., with aqueous acid or base) to recover the other amine enantiomer if desired.
Causality of Choices:
-
Enzyme: CAL-B is a widely used and robust lipase known for its high stereoselectivity in the resolution of a broad range of chiral amines and alcohols.
-
Acylating Agent: Simple esters like ethyl acetate are effective, inexpensive, and can serve as the solvent, simplifying the reaction setup.
Analytical Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Whether pursuing asymmetric synthesis or chiral resolution, a reliable analytical method to determine the enantiomeric purity is essential. Chiral HPLC is the gold standard for this purpose.[9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.
Experimental Protocol: Model Chiral HPLC Method
This protocol is a representative starting point for method development, based on common practices for separating chiral pyridinyl amines.
Objective: To separate the enantiomers of 1-(5-Methylpyridin-2-yl)ethanamine and determine the enantiomeric excess (% ee).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H or Lux Cellulose-1.
Mobile Phase Development: The choice of mobile phase is critical for achieving good separation. A typical starting point for chiral amine separation on polysaccharide-based CSPs is a mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
Initial Screening Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Method Optimization: If the initial screening does not provide baseline separation, systematically vary the following parameters:
-
Alcohol Modifier Percentage: Increasing or decreasing the percentage of isopropanol or ethanol can significantly impact retention times and resolution.
-
Type of Alcohol: Switching between isopropanol and ethanol can alter the selectivity.
-
Basic Additive Concentration: Adjusting the DEA concentration can improve peak symmetry.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion and Future Outlook
1-(5-Methylpyridin-2-yl)ethanamine represents a valuable chiral building block with significant potential in medicinal and materials chemistry. Access to its enantiomerically pure forms is paramount for any meaningful investigation into its properties and applications. This guide has outlined robust and scientifically-grounded strategies for both the asymmetric synthesis and chiral resolution of this compound.
The detailed, model protocols for asymmetric transfer hydrogenation, biocatalytic transamination, enzymatic kinetic resolution, and chiral HPLC analysis provide researchers with a solid foundation to begin their work. The causality behind the choice of reagents and conditions has been explained to empower scientists to not just follow a recipe, but to understand and troubleshoot their experimental designs.
As the demand for enantiopure compounds continues to grow, the methodologies described herein will remain central to the advancement of drug discovery and development. Future research will likely focus on refining these methods for greater efficiency and scalability, and on elucidating the specific biological activities of the individual (R)- and (S)-enantiomers of 1-(5-Methylpyridin-2-yl)ethanamine, unlocking their full therapeutic potential.
References
- Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. PubMed.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral HPLC Separations. Phenomenex.
- The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. Springer.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral Drugs: An Overview. PMC - PubMed Central.
- Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
- Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. Jetir.org.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI.
- Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. PubMed.
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 5. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]
- 7. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 9. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 10. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
An In-depth Technical Guide to the Discovery and History of Substituted Pyridinylethanamines
Sources
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. Antihistamine - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]
- 8. fiveable.me [fiveable.me]
- 9. Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017), a functionally m1-selective muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triprolidine [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. spectrabase.com [spectrabase.com]
- 25. academic.oup.com [academic.oup.com]
- 26. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
The Strategic Role of 1-(5-Methylpyridin-2-yl)ethanamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and critical applications of 1-(5-Methylpyridin-2-yl)ethanamine in medicinal chemistry. This versatile chiral building block has emerged as a pivotal intermediate in the development of targeted therapeutics, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into detailed synthetic protocols, explore the structure-activity relationships that underscore its importance, and present its role in the broader context of drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Rise of a Key Building Block
1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine that has garnered significant attention in the pharmaceutical industry for its utility as a versatile synthetic intermediate.[1] Its structure, which combines a substituted pyridine ring with a chiral ethylamine side chain, offers a unique combination of properties that are highly desirable in drug design. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the chiral amine provides a crucial handle for building molecular complexity and achieving stereospecificity in drug-target interactions. This guide will explore the multifaceted role of this compound, from its fundamental chemical characteristics to its application in the synthesis of life-saving medicines.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The table below summarizes the key properties of 1-(5-Methylpyridin-2-yl)ethanamine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.2 g/mol | [1] |
| Appearance | Liquid | [1] |
| CAS Number | 885277-04-3 | [1] |
| Predicted pKa | 9.12 ± 0.10 | [2] |
| Predicted XlogP | 0.6 | [3] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The presence of the basic pyridine nitrogen and the primary amine gives the molecule two potential sites for protonation, influencing its solubility and pharmacokinetic profile. The moderate lipophilicity, as indicated by the predicted XlogP, is often a favorable characteristic for oral bioavailability.
Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine: A Practical Workflow
The most common and efficient method for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine is the reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone. This method can be adapted for both racemic and enantioselective synthesis.
General Racemic Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of racemic 1-(5-Methylpyridin-2-yl)ethanamine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(5-methylpyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Other reducing agents like 2-picoline borane can also be utilized.[4]
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the imine is completely consumed. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 1-(5-Methylpyridin-2-yl)ethanamine.
Caption: General workflow for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine.
Enantioselective Synthesis
The chiral nature of 1-(5-Methylpyridin-2-yl)ethanamine is crucial for its application in pharmaceuticals. Enantiomerically pure forms are typically obtained through two main strategies:
-
Chiral Resolution: The racemic mixture can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization. Alternatively, chiral chromatography can be employed for the separation of enantiomers.[5]
-
Asymmetric Synthesis: Biocatalytic methods using ω-transaminases have shown promise for the direct asymmetric reductive amination of 1-(5-methylpyridin-3-yl)ethanone to produce enantiomerically pure amines.[6] These enzymes offer a green and highly selective alternative to traditional chemical methods. The stereoselectivity ((S) or (R)) is determined by the specific transaminase used.[6] Commercial availability of the (R)-enantiomer (CAS: 1212827-83-2) suggests established methods for its selective synthesis or resolution on an industrial scale.[7]
Role in Medicinal Chemistry: A Cornerstone for PARP Inhibitors
The most prominent application of 1-(5-Methylpyridin-2-yl)ethanamine in medicinal chemistry is as a key intermediate in the synthesis of the PARP inhibitor, Niraparib.
The PARP Signaling Pathway and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[4] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the cells become heavily reliant on PARP for survival.[8] Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4]
Caption: Simplified PARP signaling pathway and the effect of inhibitors.
Structure-Activity Relationship (SAR) Insights
The 1-(5-Methylpyridin-2-yl)ethanamine moiety plays a crucial role in the efficacy of PARP inhibitors like Niraparib. While detailed SAR studies on this specific fragment are often proprietary, analysis of the overall structure of PARP inhibitors provides valuable insights:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the PARP active site. The aromatic nature of the ring can also participate in π-stacking interactions.
-
Methyl Group: The methyl group at the 5-position of the pyridine ring can provide beneficial hydrophobic interactions within the binding pocket, potentially enhancing potency and selectivity.
-
Chiral Center: The stereochemistry of the ethylamine side chain is critical for the correct orientation of the molecule within the active site, ensuring optimal interactions with the target protein. The use of a single enantiomer reduces the potential for off-target effects and improves the therapeutic index.
The modification of the pyridine ring and its substituents is a common strategy in the optimization of pyridine-containing drug candidates to fine-tune their potency, selectivity, and pharmacokinetic properties.[9]
Analytical Characterization
The purity and identity of 1-(5-Methylpyridin-2-yl)ethanamine are typically confirmed using a combination of standard analytical techniques.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The spectra of related compounds like 2-amino-5-methylpyridine provide a reference for the expected chemical shifts and coupling patterns.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for determining the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for method development.[12][13]
-
Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound.
-
Chiral HPLC: To determine the enantiomeric excess of enantiomerically enriched samples, chiral HPLC methods are employed using chiral stationary phases.[5]
Conclusion and Future Perspectives
1-(5-Methylpyridin-2-yl)ethanamine has solidified its position as a valuable and versatile building block in medicinal chemistry. Its strategic importance is highlighted by its role in the synthesis of targeted cancer therapies like Niraparib. The modular nature of its synthesis allows for the generation of diverse analogs for structure-activity relationship studies, paving the way for the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the demand for sophisticated and well-characterized building blocks like 1-(5-Methylpyridin-2-yl)ethanamine will undoubtedly continue to grow, making it a key component in the arsenal of medicinal chemists for years to come.
References
- Johannes, T. W., & Appel, M. G. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs.
- Indian Journal of Chemistry. (2023).
- Organic Syntheses. 5-ethyl-2-methylpyridine.
- MDPI. (2022).
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- ResearchGate. (2013). Abstract 4486: 5-Hydroxymethyl-2'-deoxyuridine, but not temozolomide, enhances the selective synthetic lethality in BRCA1 and BRCA2-deficient cells caused by PARP inhibition.
- PMC. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. Process for preparation of 2-amino-5-methyl-pyridine.
- PubMed. (1998).
- NYU Langone Health. (2025). Study sheds light on how major cancer gene influences the success of PARP inhibitors.
- PMC. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- UVaDOC Principal. (2022).
- SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine.
- SIELC Technologies. Separation of N-Ethyl-6-methylpyridin-2-amine on Newcrom R1 HPLC column.
- MDPI. (2020).
- Arctom. 2-(5-Methylpyridin-2-yl)ethanamine.
- US Biological Life Sciences. 1-(5-methylpyridin-2-yl)ethylamine suppliers USA.
- PubChem. Ethylamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 3. 1-(5-methylpyridin-2-yl)ethylamine suppliers USA [americanchemicalsuppliers.com]
- 4. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 7. 1212827-83-2|(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 8. news-medical.net [news-medical.net]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 13. Separation of N-Ethyl-6-methylpyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(5-Methylpyridin-2-yl)ethanamine Derivatives
Abstract
The 1-(5-methylpyridin-2-yl)ethanamine scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. Its unique structural features, including a pyridine ring and a chiral ethanamine side chain, offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the potential therapeutic targets for derivatives of this scaffold, drawing upon evidence from structurally related compounds and outlining detailed, field-proven methodologies for their investigation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the identification and validation of novel drug candidates. We will delve into the rationale behind targeting specific pathways in neurological disorders, infectious diseases, and inflammatory conditions, and provide comprehensive, actionable protocols for target validation and compound characterization.
Introduction: The 1-(5-Methylpyridin-2-yl)ethanamine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone of many successful pharmaceuticals, prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The 1-(5-methylpyridin-2-yl)ethanamine core combines this privileged heterocycle with a chiral ethanamine moiety, providing a three-dimensional architecture that can be tailored to achieve high-affinity and selective binding to a range of protein targets. This scaffold serves as a key building block in the synthesis of diverse bioactive molecules, with initial research pointing towards significant potential in the development of agents for neurological disorders.[1]
This guide will focus on three high-potential therapeutic targets for which derivatives of the 1-(5-methylpyridin-2-yl)ethanamine scaffold are prime candidates for investigation:
-
Serotonin 1A (5-HT1A) Receptors: Key modulators of mood and anxiety.
-
Inducible Nitric Oxide Synthase (iNOS): A critical enzyme in the inflammatory cascade.
-
Mycobacterial Membrane Protein Large 3 (MmpL3): An essential transporter for the viability of Mycobacterium tuberculosis.
For each target, we will discuss the underlying biological rationale, explore the structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
Target I: Serotonin 1A (5-HT1A) Receptors - Modulating Mood and Cognition
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for anxiolytic and antidepressant therapies.[2] Agonism at presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while agonism at postsynaptic receptors in brain regions like the hippocampus and cortex is also believed to contribute to therapeutic effects. The 1-(5-methylpyridin-2-yl)ethanamine scaffold is structurally predisposed to interact with aminergic GPCRs, making 5-HT1A an attractive target.
Rationale for Targeting and Structure-Activity Relationship (SAR) Insights
Research on structurally related 2-pyridinemethylamine derivatives has demonstrated that this class of compounds can act as potent and selective 5-HT1A receptor agonists. A key finding from these studies is the synergistic effect of specific substitutions on the pyridine ring. The combination of a 5-methyl group (present in our core scaffold) and a 6-methylamino substituent has been shown to significantly enhance 5-HT1A agonist properties. This suggests that derivatization of the 1-(5-methylpyridin-2-yl)ethanamine core, particularly at the 6-position of the pyridine ring and on the ethanamine nitrogen, is a promising strategy for developing potent 5-HT1A modulators.
Experimental Workflows for Target Validation
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration via a Bradford or BCA assay.[1]
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of the 1-(5-methylpyridin-2-yl)ethanamine derivatives.
-
In triplicate, add the following to the wells:
-
Total Binding: 50 µL membrane suspension, 50 µL [3H]8-OH-DPAT (a 5-HT1A agonist radioligand, final concentration ~0.5 nM), and 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL [3H]8-OH-DPAT, and 50 µL of 10 µM unlabeled serotonin.
-
Test Compound: 50 µL membrane suspension, 50 µL [3H]8-OH-DPAT, and 50 µL of the test compound dilution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Since the 5-HT1A receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This assay measures the functional consequence of receptor binding.
Experimental Protocol:
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Plate the cells in a 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Add the 1-(5-methylpyridin-2-yl)ethanamine derivatives at various concentrations to the cells.
-
To stimulate adenylyl cyclase, add forskolin (a direct activator) to all wells except the basal control. This will elevate cAMP levels, allowing for the measurement of inhibition.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP production. This will characterize the compounds as agonists, partial agonists, or antagonists.
-
Data Presentation Summary
| Derivative | 5-HT1A Ki (nM) | cAMP EC50 (nM) | Intrinsic Activity (%) |
| Compound A | |||
| Compound B | |||
| Reference Agonist | 100 |
Signaling Pathway and Workflow Diagrams
Caption: 5-HT1A receptor signaling pathway.
Caption: Workflow for 5-HT1A target validation.
Target II: Inducible Nitric Oxide Synthase (iNOS) - A Key Mediator of Inflammation
Overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as neuropathic pain.[7] Selective inhibition of iNOS over its constitutive isoforms (eNOS and nNOS) is a highly sought-after therapeutic strategy to mitigate inflammation without disrupting normal physiological NO signaling. The 2-aminopyridine scaffold, a close analog of our core structure, has been successfully exploited to develop potent and selective iNOS inhibitors.[8]
Rationale for Targeting and SAR Insights
Studies on 2-amino-4-methylpyridine analogues have shown that substitution at the 6-position of the pyridine ring is well-tolerated and can be used to introduce functionalities that enhance potency and selectivity.[9] This suggests that the 1-(5-methylpyridin-2-yl)ethanamine scaffold can be similarly derivatized. The ethanamine side chain offers a vector for exploring interactions with residues within the iNOS active site, potentially leading to novel binding modes and improved selectivity.
Experimental Workflow for Target Validation
This assay measures the ability of test compounds to inhibit the enzymatic activity of iNOS, typically by quantifying the production of nitrite, a stable oxidation product of NO.
Experimental Protocol:
-
Reagents and Buffers:
-
Recombinant human iNOS enzyme.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing required cofactors (L-arginine, NADPH, tetrahydrobiopterin).
-
Griess Reagent: For colorimetric detection of nitrite.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound (1-(5-methylpyridin-2-yl)ethanamine derivative) at various concentrations.
-
Add the iNOS enzyme and assay buffer.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, L-arginine.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction.
-
-
Detection:
-
Add Griess reagent to each well. This will react with nitrite to form a colored azo dye.
-
Measure the absorbance at ~550 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To assess selectivity, repeat the assay using eNOS and nNOS enzymes.
-
Data Presentation Summary
| Derivative | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) | Selectivity (iNOS vs. eNOS) |
| Compound C | ||||
| Compound D | ||||
| Reference Inhibitor |
Target III: Mycobacterial Membrane Protein Large 3 (MmpL3) - A Novel Antitubercular Target
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the mycobacterial cell wall.[10] Inhibition of MmpL3 is a validated and highly promising strategy for developing new anti-TB drugs.[11]
Rationale for Targeting and SAR Insights
The pyridine-2-methylamine scaffold has been identified as a promising starting point for the development of MmpL3 inhibitors. Structure-guided design has shown that modifications to this core can lead to potent activity against M. tuberculosis. The nitrogen atoms in the pyridine ring and the amine side chain can form crucial hydrogen bonds within the MmpL3 binding pocket. This indicates that the 1-(5-methylpyridin-2-yl)ethanamine scaffold is an excellent candidate for derivatization to create novel MmpL3 inhibitors.
Experimental Workflow for Target Validation
The primary screen for anti-TB drug candidates is to determine their minimum inhibitory concentration (MIC) against M. tuberculosis.
Experimental Protocol:
-
Bacterial Culture and Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and Tween 80.
-
Prepare an inoculum and adjust its density to a McFarland standard.
-
-
Assay Setup (96-well microplate):
-
Prepare two-fold serial dilutions of the 1-(5-methylpyridin-2-yl)ethanamine derivatives in 7H9 broth.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C.
-
-
MIC Determination:
-
After 7-14 days of incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.
-
To confirm that the antibacterial activity is due to MmpL3 inhibition, a target engagement assay can be performed. This assay measures the ability of a test compound to displace a fluorescently labeled probe known to bind to MmpL3.
Experimental Protocol:
-
Bacterial Strain:
-
Use an M. tuberculosis strain engineered to express a fluorescently tagged MmpL3 or a strain where MmpL3 expression can be modulated.
-
-
Assay Procedure:
-
Treat M. tuberculosis cells with a fluorescent MmpL3-specific probe (e.g., North 114) in the presence of increasing concentrations of the test compound.
-
Incubate for a defined period.
-
-
Detection:
-
Measure the displacement of the fluorescent probe using flow cytometry. A decrease in mean fluorescence intensity indicates that the test compound is binding to MmpL3 and displacing the probe.
-
Data Presentation Summary
| Derivative | M. tb H37Rv MIC (µg/mL) | MmpL3 Probe Displacement IC50 (µM) | Cytotoxicity (Vero cells) IC50 (µM) | Selectivity Index (SI) |
| Compound E | ||||
| Compound F | ||||
| Reference Drug |
Workflow Diagram
Caption: Workflow for MmpL3 inhibitor discovery.
Conclusion
The 1-(5-methylpyridin-2-yl)ethanamine scaffold holds considerable promise for the development of novel therapeutics. Its structural characteristics make it an ideal starting point for targeting a range of proteins implicated in diverse disease areas. This guide has outlined the rationale and provided detailed, actionable protocols for investigating three high-potential therapeutic targets: the 5-HT1A receptor for neurological disorders, iNOS for inflammatory conditions, and MmpL3 for tuberculosis. By employing the described experimental workflows, researchers can systematically evaluate derivatives of this scaffold, elucidate structure-activity relationships, and accelerate the identification of lead compounds with significant therapeutic potential. The convergence of rational drug design and robust biological validation, as detailed herein, will be paramount in translating the chemical promise of the 1-(5-methylpyridin-2-yl)ethanamine core into the next generation of medicines.
References
- Thathiah, A., & De Strooper, B. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
- Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 701-715.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Remminghorst, A., et al. (2022). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 13(1), e03277-21.
- bioRxiv. (2025). Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- CSU STRATA. (n.d.). MmpL3 Inhibitor Screening Assays.
- Watson, J., et al. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 138(7), 1278–1284.
- Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2447-2458.
- Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 47(11), 2728-2732.
- Ghosh, D. K., et al. (2015). Mechanism of Inducible Nitric-Oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 290(1), 346-358.
- Bonnefous, C., et al. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. Journal of Medicinal Chemistry, 52(9), 3047-3062.
- Allen, J. G., et al. (2022). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega, 7(40), 35985–35995.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Methodological & Application
Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride from 2-bromo-5-methylpyridine
An Application Note for the Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride from 2-Bromo-5-methylpyridine
Abstract
This application note provides a comprehensive, three-step synthetic protocol for the preparation of this compound, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the commercially available starting material, 2-bromo-5-methylpyridine.[1] The synthetic strategy hinges on a robust palladium-catalyzed Stille cross-coupling reaction to introduce an acetyl moiety, followed by a high-yielding reductive amination to form the primary amine, and concludes with the formation of the dihydrochloride salt. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and methods for in-process validation and final product characterization.
Introduction and Synthetic Strategy
1-(5-Methylpyridin-2-yl)ethanamine and its derivatives are key intermediates in the synthesis of various biologically active molecules. The ability to construct this substituted ethylamine side chain on a pyridine scaffold is of significant interest. The protocol described herein presents an efficient and reliable pathway that avoids the challenges associated with direct amination or Grignard reactions on pyridine rings.
The overall transformation is achieved in three distinct stages:
-
Stille Cross-Coupling: The C-Br bond of 2-bromo-5-methylpyridine is coupled with tributyl(1-ethoxyvinyl)tin using a palladium catalyst. The resulting vinyl ether intermediate is hydrolyzed in situ under acidic workup conditions to yield the key ketone intermediate, 1-(5-methylpyridin-2-yl)ethan-1-one.
-
Reductive Amination: The ketone is converted to the corresponding primary amine, 1-(5-methylpyridin-2-yl)ethanamine, via reaction with an ammonia source and a mild reducing agent. This step proceeds through an imine intermediate which is subsequently reduced.
-
Salt Formation: The purified free-base amine is treated with hydrochloric acid to precipitate the stable and crystalline 1-(5-methylpyridin-2-yl)ethanamine as its dihydrochloride salt.
This multi-step process is visualized in the workflow diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Scientific Principles and Mechanistic Insights
The Stille Cross-Coupling Reaction
The formation of the carbon-carbon bond in Step 1 is achieved via a Stille coupling, a powerful palladium-catalyzed reaction. The choice of this method is deliberate; it offers excellent functional group tolerance and generally proceeds under neutral conditions, which is advantageous for the pyridine substrate.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-bromo-5-methylpyridine to form a Pd(II) complex.
-
Transmetalation: The organotin reagent exchanges its 1-ethoxyvinyl group with the bromide on the palladium center. This is typically the rate-determining step.
-
Reductive Elimination: The two organic fragments (the pyridyl group and the vinyl group) are coupled, eliminating from the palladium center to form the product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Reductive Amination
This reaction is a cornerstone of amine synthesis. It begins with the formation of an imine (or enamine) from the reaction of the ketone with an ammonia source (in this case, ammonium acetate). The imine is formed in equilibrium with the ketone and is selectively reduced by sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is a preferred reagent for this transformation because it is mild enough not to reduce the ketone carbonyl directly but is sufficiently reactive to reduce the protonated imine intermediate, driving the equilibrium towards the amine product.
Dihydrochloride Salt Formation
The final product contains two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine of the ethylamine side chain. Both are readily protonated by a strong acid like HCl. The formation of the dihydrochloride salt serves two primary purposes: it typically yields a stable, crystalline solid that is easy to handle and purify, and it enhances the aqueous solubility of the compound, which can be beneficial for biological applications. The hydrolysis of amides, particularly under acidic conditions, involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[2][3] While not directly used in this specific synthetic sequence, this principle is fundamental in related organic transformations.[4][5]
Data Presentation
Table 1: Reactants and Stoichiometry
| Step | Reagent | MW ( g/mol ) | Molar Ratio | Moles (mmol) | Amount |
| 1 | 2-Bromo-5-methylpyridine | 172.02 | 1.0 | 29.06 | 5.00 g |
| Tributyl(1-ethoxyvinyl)tin | 377.17 | 1.2 | 34.87 | 13.15 g | |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.87 | 1.01 g | |
| Anhydrous Toluene | - | - | - | 150 mL | |
| 2 | 1-(5-methylpyridin-2-yl)ethan-1-one | 135.17 | 1.0 | 22.2 | 3.00 g |
| Ammonium Acetate | 77.08 | 10.0 | 222 | 17.11 g | |
| Sodium Cyanoborohydride | 62.84 | 1.5 | 33.3 | 2.09 g | |
| Anhydrous Methanol | - | - | - | 100 mL | |
| 3 | 1-(5-methylpyridin-2-yl)ethanamine | 136.20 | 1.0 | 14.68 | 2.00 g |
| HCl (4M in Dioxane) | 36.46 | >2.0 | >29.36 | ~10 mL | |
| Anhydrous Methanol | - | - | - | 20 mL | |
| Anhydrous Diethyl Ether | - | - | - | 100 mL |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Organotin compounds are highly toxic and should be handled with extreme care. Cyanide-containing reagents are toxic and should be quenched appropriately.
Protocol 1: Synthesis of 1-(5-methylpyridin-2-yl)ethan-1-one
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine (5.00 g, 29.06 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.01 g, 0.87 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (150 mL) via cannula, followed by tributyl(1-ethoxyvinyl)tin (13.15 g, 34.87 mmol).
-
Reaction: Heat the resulting mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Cooling and Workup: Cool the reaction mixture to room temperature. Add 50 mL of 2M HCl (aq) and stir vigorously for 1 hour to effect hydrolysis of the vinyl ether.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 1-(5-methylpyridin-2-yl)ethan-1-one as a pale yellow oil. (Typical Yield: 75-85%).
Protocol 2: Synthesis of 1-(5-methylpyridin-2-yl)ethanamine
-
Setup: To a 250 mL round-bottom flask, add 1-(5-methylpyridin-2-yl)ethan-1-one (3.00 g, 22.2 mmol), ammonium acetate (17.11 g, 222 mmol), and anhydrous methanol (100 mL).
-
Stirring: Stir the mixture at room temperature until all solids have dissolved.
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (2.09 g, 33.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-20 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of concentrated HCl at 0 °C until the pH is ~2 to decompose excess reducing agent (Caution: HCN gas may evolve). Stir for 1 hour.
-
Basification: Adjust the pH to >12 by the slow addition of 6M NaOH (aq) solution, keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous mixture with dichloromethane (4 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(5-methylpyridin-2-yl)ethanamine as the free base. This material can be used in the next step without further purification. (Typical Yield: 80-90%).
Protocol 3: Synthesis of this compound
-
Dissolution: Dissolve the crude amine from the previous step (~2.00 g, 14.68 mmol) in anhydrous methanol (20 mL).
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in dioxane (~10 mL, 40 mmol) with stirring. A white precipitate should form immediately.
-
Precipitation: Add anhydrous diethyl ether (100 mL) to the slurry to ensure complete precipitation of the salt.
-
Isolation: Stir the mixture at 0 °C for 1 hour, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 30 mL) and dry under high vacuum to yield this compound as a white to off-white crystalline solid.[6] (Typical Yield: 90-98%).
Protocol Validation and Trustworthiness
To ensure the successful execution of this synthesis, a series of validation checks are essential.
-
In-Process Controls:
-
TLC Monitoring (Step 1 & 2): Reaction progress should be monitored by TLC. For Step 1, the disappearance of the 2-bromo-5-methylpyridine spot and the appearance of a new, more polar ketone spot confirms conversion. For Step 2, the consumption of the ketone is monitored.
-
LC-MS Analysis: For more precise tracking, LC-MS can be used to monitor the appearance of the desired mass peaks for the intermediates and the disappearance of starting materials.
-
-
Final Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: The structure of the final product and key intermediates must be confirmed by NMR. The spectra should be consistent with the proposed structures, showing the correct chemical shifts, integrations, and coupling patterns for the aromatic and aliphatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product.
-
Melting Point (MP): The melting point of the crystalline dihydrochloride salt should be determined and compared to literature values as a measure of purity.
-
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 2-bromo-5-methylpyridine. By leveraging a robust Stille cross-coupling and a high-efficiency reductive amination, this protocol offers a practical solution for researchers requiring access to this important synthetic building block. The inclusion of mechanistic discussions and validation checkpoints ensures that the protocol is both educational and trustworthy for its intended audience of chemical and pharmaceutical scientists.
References
- Vertex AI Search. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7.
- American Chemical Society. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J Org Chem. 2007;72(9):3606-3607.
- YouTube. Hydrolysis of Acetamide. 2023.
- Chemistry LibreTexts. Chemistry of Amides- Synthesis and Reactions. 2021.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017 Jan 27;22(2):193.
- ResearchGate. THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. 2025.
- Chemistry LibreTexts. The Hydrolysis of Amides. 2023.
Sources
Application Note & Protocol: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine, a valuable building block in pharmaceutical and agrochemical research.[1] The protocol details a robust and efficient one-pot reductive amination of 2-acetyl-5-methylpyridine. This method offers high yields and operational simplicity, making it suitable for both academic and industrial research settings. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss critical experimental parameters, purification techniques, and characterization methods.
Introduction: The Significance of 1-(5-Methylpyridin-2-yl)ethanamine and the Reductive Amination Approach
1-(5-Methylpyridin-2-yl)ethanamine is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridine core and chiral amine functionality make it a crucial component in the development of novel therapeutics, particularly those targeting neurological disorders, as well as in the creation of advanced agrochemicals.[1]
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, accounting for a significant portion of such reactions in the pharmaceutical industry.[2] This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[2][3] This one-pot approach is highly efficient and avoids the challenges associated with direct alkylation of amines, such as over-alkylation.[3]
This guide will focus on the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine from 2-acetyl-5-methylpyridine and an ammonia source, utilizing a suitable reducing agent.
Reaction Mechanism: The Chemistry Behind the Transformation
The reductive amination process proceeds in two key stages:
-
Imine Formation: 2-acetyl-5-methylpyridine reacts with an ammonia source (e.g., ammonium acetate) in a condensation reaction to form a protonated imine (iminium ion) intermediate. This reaction is typically catalyzed by a weak acid.
-
Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to the final amine product. The choice of reducing agent is critical to ensure it preferentially reduces the imine over the starting ketone.[2]
Figure 1: General workflow of the reductive amination synthesis.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier (Example) |
| 2-Acetyl-5-methylpyridine | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | ACS Reagent Grade | Fisher Scientific |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Acros Organics |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |
| Dichloromethane (DCM) | ACS Reagent Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Condenser | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-5-methylpyridine (1.0 eq).
-
Addition of Amine Source and Solvent: Add ammonium acetate (2.0 eq) to the flask, followed by anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the ketone.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The addition may cause a slight exotherm. STAB is a milder and more selective reducing agent for reductive aminations compared to sodium borohydride, as it is less likely to reduce the starting ketone.[4][5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel. The basic nature of the pyridine and amine functionalities can lead to strong interactions with the acidic silica gel, potentially causing peak broadening and yield loss.[6] To mitigate this, it is recommended to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2% in a hexane/ethyl acetate gradient).
Data Summary and Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (post-purification) | >95% (by NMR) |
| Appearance | Colorless to pale yellow oil |
Characterization
The identity and purity of the synthesized 1-(5-Methylpyridin-2-yl)ethanamine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Reagent Handling:
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care.
-
Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and will release flammable hydrogen gas upon contact with water. Handle in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion/Incomplete Reaction | - Insufficient reaction time- Inactive reducing agent- Low temperature | - Extend the reaction time and continue monitoring.- Use a fresh batch of STAB.- Gently heat the reaction mixture (e.g., to 40 °C). |
| Formation of Side Products | - Over-reduction of the ketone- Dimerization or other side reactions | - Ensure portion-wise addition of STAB.- Consider using a milder reducing agent if over-reduction is significant. |
| Difficult Purification | - Strong interaction of the amine with silica gel | - Use a basic modifier (e.g., triethylamine) in the chromatography eluent.- Consider alternative purification methods like distillation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine via reductive amination. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can efficiently produce this important chemical intermediate for a variety of applications in drug discovery and development.
References
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Magano, J., & Dunetz, J. R. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11523–11535. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- NIST. (n.d.). 2-Acetyl-5-methylpyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
Application Note: High-Purity Recovery of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride via Optimized Recrystallization
Abstract
1-(5-Methylpyridin-2-yl)ethanamine is a valuable pyridine-containing building block in medicinal chemistry and pharmaceutical development.[1] Its synthesis often yields a crude product that requires rigorous purification to meet the stringent purity demands of downstream applications. This application note provides a comprehensive, field-proven protocol for the purification of 1-(5-Methylpyridin-2-yl)ethanamine as its dihydrochloride salt through recrystallization. We delve into the underlying principles, offer a detailed step-by-step methodology, and provide a robust troubleshooting guide to empower researchers to achieve high purity and yield.
The Principle of Recrystallization: A Solubility-Driven Purification
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The fundamental principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing the solution to cool.[3][4]
As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution in a pure form. The impurities, which are ideally present in smaller quantities and have a different solubility profile, remain dissolved in the surrounding solution (the "mother liquor").[5] The success of this technique hinges on selecting an appropriate solvent system where the target compound exhibits high solubility in the hot solvent and low solubility in the cold solvent.[2] For hydrochloride salts, which are polar, polar protic solvents like ethanol or isopropanol are often excellent starting points for solvent screening.[6]
Mechanism of Impurity Separation
The process physically excludes impurity molecules from the growing crystal lattice of the target compound, leading to a significant increase in purity.
Caption: Mechanism of purification by recrystallization.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| Crude 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | Erlenmeyer flasks (various sizes) |
| Ethanol (95% or absolute) | Magnetic stir plate with heating capability |
| 2-Propanol (Isopropanol) | Magnetic stir bars |
| Diethyl ether (or Ethyl acetate) - as potential anti-solvent | Reflux condenser |
| Deionized water | Buchner funnel and vacuum flask |
| Activated charcoal (decolorizing carbon), optional | Vacuum source (aspirator or pump) |
| Celite® (for hot filtration), optional | Filter paper (to fit Buchner funnel) |
| Glass stirring rod, spatulas, beakers | |
| Ice bath | |
| Weighing balance | |
| Watch glass (to cover flasks) |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, beginning with small-scale solvent screening to ensure optimal conditions before proceeding to a bulk purification.
Part A: Critical First Step - Solvent System Selection
The choice of solvent is the most critical variable for successful recrystallization. The ideal solvent will dissolve the dihydrochloride salt poorly at room temperature but completely at its boiling point.
-
Screening Setup: Place approximately 20-30 mg of the crude salt into three separate small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature (e.g., Tube 1: Ethanol; Tube 2: 2-Propanol; Tube 3: Water). Add just enough to make a slurry.
-
Room Temperature Observation: Vigorously stir each tube. If the solid dissolves completely in a solvent at room temperature, that solvent is unsuitable as a single-solvent system, as recovery will be poor.[7]
-
Heating Test: Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Add the same solvent dropwise until the solid just dissolves.[8]
-
Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that dissolves the compound when hot and provides a high yield of crystalline solid upon cooling.[7] If no single solvent is ideal, a mixed-solvent system (e.g., dissolving in a minimum of hot ethanol and then slowly adding diethyl ether as an anti-solvent until turbidity appears) can be effective.[6]
Part B: Bulk Recrystallization Workflow
The following procedure assumes ethanol was selected as the optimal solvent.
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (choose a size where the solvent will fill about one-third to one-half of the volume). Add a magnetic stir bar. On a hot plate, bring a separate flask of ethanol to a gentle boil. Add the hot ethanol portion-wise to the flask containing the crude solid while stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved even after cooling.[8]
-
Decolorization (Optional): If the resulting solution is colored, remove it from the heat, allow it to cool slightly (to prevent violent boiling upon addition), and add a small amount (approx. 1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes. Causality: The porous surface of activated charcoal adsorbs large, colored impurity molecules.
-
Hot Filtration (Optional but recommended if charcoal was used): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: Pre-heating the glassware prevents the product from crystallizing prematurely in the funnel, which would result in significant loss of yield.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by giving molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[9]
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. Causality: The cold solvent will wash away the residual impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[8]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and begin the drying process. Transfer the purified crystals to a clean, pre-weighed watch glass and dry them completely under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Quantitative Data and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale & Key Insights |
| Starting Material | Crude Dihydrochloride Salt | Assumed purity <95%. Protocol is robust for removing common organic synthesis impurities. |
| Solvent Choice | Ethanol or 2-Propanol | These polar protic solvents effectively dissolve the polar salt at high temperatures. |
| Solvent Volume | ~5-15 mL per gram of crude solid | This is an estimate. The guiding principle is to use the absolute minimum hot solvent needed for full dissolution to maximize recovery.[8] |
| Dissolution Temp. | Boiling point of solvent | Ensures maximum solubility to create a saturated solution. |
| Cooling Profile | Slow cool to RT, then ≥30 min in ice bath | Slow cooling is critical for forming pure, well-defined crystals and preventing impurity trapping.[4][10] |
| Expected Yield | 70-90% | Recovery depends on initial purity and strict adherence to the protocol. Some loss in the mother liquor is unavoidable.[8] |
| Final Purity | >99% (by HPLC) | Recrystallization is highly effective for removing impurities with different solubility profiles. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Scientifically-Grounded Solution(s) |
| No Crystals Form | 1. Too much solvent was used. [11] 2. The solution is supersaturated and requires a nucleation site.[11] | 1. Re-heat the solution and boil off a portion of the solvent to increase concentration. Allow to cool again.[10] 2. Gently scratch the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed crystal" of pure product if available.[11] |
| "Oiling Out" (Product separates as an oil, not crystals) | 1. The solution is cooling too quickly from a highly saturated state. 2. The melting point of the compound (or a eutectic mixture with impurities) is below the temperature of the solution.[11] | Re-heat the mixture to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[10][11] Insulating the flask can help. |
| Poor/Low Yield | 1. Excess solvent used during dissolution.[8] 2. Premature crystallization during hot filtration. 3. Washing crystals with room temperature or warm solvent. | 1. Adhere strictly to using the minimum volume of hot solvent. 2. Ensure all filtration glassware is pre-heated. 3. Only use ice-cold solvent for washing the filter cake.[8] |
| Crystals Form Too Quickly (Fine powder or "crashing out") | 1. The solution was excessively supersaturated. 2. Cooling was too rapid. | This can trap impurities.[10] Re-heat to re-dissolve the solid, add a small amount of extra hot solvent (5-10%), and cool slowly. The goal is controlled crystal growth over 15-20 minutes, not instantaneous precipitation.[10] |
References
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
- EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
- Chemistry LibreTexts. (2023, January 29).
- University of California, Los Angeles.
- University of Rochester, Department of Chemistry.
- University of Massachusetts.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- University of York, Chemistry Teaching Labs.
- Homi Bhabha Centre for Science Education.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]
- University of Calgary.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-(5-Methylpyridin-2-yl)ethanamine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(5-Methylpyridin-2-yl)ethanamine, a key intermediate in pharmaceutical synthesis.[1] The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol that addresses the specific challenges associated with analyzing basic pyridine compounds. The causality behind the selection of chromatographic parameters is explained to ensure methodological transparency and facilitate adaptation. The protocol includes system suitability criteria, sample preparation guidelines, and a forced degradation study to demonstrate specificity in the presence of potential degradation products.
Introduction and Method Rationale
1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine and a pyridine derivative widely used as a building block in the synthesis of pharmaceutically active compounds.[1] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. The presence of a basic pyridine ring (pKa ≈ 5-6) and a primary amine group presents a unique analytical challenge.[2][3] These functional groups can engage in strong secondary interactions with residual silanols on conventional silica-based HPLC columns, often leading to poor peak shape (tailing) and unreliable quantification.
To overcome these challenges, this method employs a modern, high-purity, end-capped C18 stationary phase. The end-capping minimizes the availability of free silanol groups, thereby reducing peak tailing. The mobile phase incorporates a buffer system (ammonium acetate) to maintain a consistent pH and control the ionization state of the analyte, ensuring reproducible retention and symmetrical peaks. A gradient elution is utilized to ensure that any impurities with different polarities are effectively separated from the main analyte peak within a reasonable runtime. UV detection at 254 nm is selected, as aromatic pyridine rings exhibit strong absorbance at this wavelength.[4]
Experimental Workflow and Protocols
Visualization of the Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: High-level workflow for HPLC purity analysis.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and parameters for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 6.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | DAD, 254 nm |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(5-Methylpyridin-2-yl)ethanamine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 1-(5-Methylpyridin-2-yl)ethanamine sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
System Suitability Solution (SSS): Use the Working Standard Solution. For demonstrating resolution, a solution containing the main analyte and a known impurity or a closely eluting compound is required.[5] If known impurities are unavailable, a partially degraded sample from the forced degradation study can be used.
System Suitability Testing (SST) Protocol
In accordance with USP and ICH guidelines, system suitability must be verified before sample analysis.[5][6]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the System Suitability Solution (SSS).
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[6][7] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks.[8] |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the injector and the stability of the pump flow rate.[5][6] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest impurity | Confirms the method's ability to separate the analyte from potential co-eluting substances.[7] |
Forced Degradation (Stress Testing) Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed as recommended by ICH guidelines.[9][10] The goal is to achieve 5-20% degradation of the active substance.[10] A sample solution of 1-(5-Methylpyridin-2-yl)ethanamine (approx. 0.1 mg/mL) is subjected to the following conditions.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 2 hours. Pyridine derivatives can be particularly unstable in alkaline media.[11] Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analyze a blank (diluent), an unstressed sample, and all stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a DAD is recommended to confirm that the main peak is spectrally pure in all stressed conditions.[12]
Data Analysis and Validation Overview
Purity Calculation
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For a more accurate assay, a reference standard and a calibration curve would be necessary.
Method Validation Summary (ICH Q2(R1))
A full validation of this method should be conducted according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13] The key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and all potential interfering peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | System suitability criteria are met after minor changes in flow rate (±0.1 mL/min), pH (±0.2), and temperature (±2 °C). |
Troubleshooting
Caption: Common HPLC issues and their solutions.
Conclusion
The RP-HPLC method described provides a reliable and robust solution for the purity analysis of 1-(5-Methylpyridin-2-yl)ethanamine. The rationale-driven selection of the stationary phase and mobile phase conditions effectively mitigates the common challenges associated with analyzing basic pyridine compounds. The demonstrated stability-indicating nature of the method ensures that it can be confidently deployed in quality control and stability study settings to monitor the purity and degradation profile of this important pharmaceutical intermediate.
References
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Online] Available at: [Link] (Note: A direct deep link was not available from the search result, the root domain is provided).[5]
- PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Online] J AOAC Int. 2015 Sep-Oct;98(5):1248-59.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Pharmaguideline. System Suitability in HPLC Analysis.
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method.
- Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained.
- International Journal of Research and Applied Science & Engineering Technology (IJRASET). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Online] Volume 11, Issue XI, Nov 2023.
- Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbio. ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2).
- MedCrave. Forced Degradation Studies. [Online] MOJ Bioequiv Availab. 2016; 2(6): 00043.
- Journal of Applied Pharmaceutical Science. Forced Degradation in Pharmaceuticals – A Regulatory Update.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. assayprism.com [assayprism.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: Leveraging 1-(5-Methylpyridin-2-yl)ethanamine in Modern Organic Synthesis
Introduction: A Versatile Chiral Building Block
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the demand for structurally precise and functionally versatile building blocks is paramount. 1-(5-Methylpyridin-2-yl)ethanamine is one such molecule, embodying a unique convergence of desirable chemical features. Its structure integrates a chiral primary amine on an ethyl scaffold, anchored to a 5-methyl-substituted pyridine ring. This combination is not accidental; it is a carefully orchestrated arrangement of functional groups that provides chemists with a powerful tool for innovation.
The primary amine serves as a robust nucleophile and a handle for constructing amide bonds, a ubiquitous linkage in pharmaceuticals.[1] The chirality at the alpha-carbon provides a critical stereochemical control element, essential for stereospecific interactions with biological targets.[][3] Simultaneously, the pyridine ring acts as more than just a heterocyclic scaffold; its nitrogen atom is a Lewis basic site capable of coordinating to transition metals, making this building block a valuable precursor for developing novel chiral ligands for asymmetric catalysis.[4][5][6] The methyl group at the 5-position subtly modulates the electronic properties and steric profile of the pyridine ring, influencing its reactivity and binding characteristics.
These application notes provide a detailed exploration of two primary applications of 1-(5-Methylpyridin-2-yl)ethanamine: its use in the synthesis of chiral amides for bioactive molecule development and its role as a precursor to sophisticated chiral ligands for asymmetric catalysis. The protocols described herein are designed to be robust and illustrative of the compound's broad utility.
Application 1: Synthesis of Chiral Amides for Medicinal Chemistry
The amide bond is a cornerstone of peptide chemistry and is found in a vast array of approved pharmaceutical agents. The ability to introduce the chiral 5-methylpyridyl moiety via an amide linkage allows for systematic exploration of structure-activity relationships (SAR) in drug development programs. This fragment can engage in hydrogen bonding, π-stacking, and dipole-dipole interactions within a biological target, such as an enzyme active site or a G-protein coupled receptor.[7]
Workflow for HATU-Mediated Amide Coupling
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. alfachemic.com [alfachemic.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(5-Methylpyridin-2-yl)ethanamine in the Development of Neurological Disorder Drugs
Abstract
This technical guide provides a comprehensive overview of the strategic application of 1-(5-Methylpyridin-2-yl)ethanamine as a foundational scaffold for the discovery and development of novel therapeutics targeting neurological disorders. Capitalizing on its structural features, this document outlines its potential as a precursor for potent and selective modulators of key central nervous system (CNS) targets, including the serotonin 1A (5-HT1A) and orexin (OX1/OX2) receptors. Detailed, field-proven protocols for in vitro receptor binding assays and in vivo behavioral screening are provided to guide researchers in leveraging this versatile chemical entity for their drug discovery programs.
Introduction: The Strategic Value of the 1-(5-Methylpyridin-2-yl)ethanamine Scaffold
1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine that presents a unique combination of a substituted pyridine ring and a flexible ethylamine side chain. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) in the CNS. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine provides a key interaction point and a site for further chemical elaboration. Its commercial availability, including the resolved (R)-enantiomer, provides a readily accessible starting point for chiral synthesis, which is paramount for achieving desired pharmacological activity and reducing off-target effects.
This guide will focus on two high-potential applications of this scaffold:
-
Development of 5-HT1A Receptor Agonists for Depression and Anxiety: The structural similarity of 1-(5-Methylpyridin-2-yl)ethanamine to known 5-HT1A receptor agonists makes it an ideal candidate for the synthesis of novel antidepressants and anxiolytics.
-
Development of Orexin Receptor Antagonists for Insomnia: The 5-methyl-pyridin-2-yl moiety is a key feature in several reported orexin receptor antagonists, suggesting that this scaffold can be exploited to develop new treatments for sleep disorders.
Application I: Development of 5-HT1A Receptor Agonists
Scientific Rationale
The 5-HT1A receptor is a well-validated target for the treatment of major depressive disorder and generalized anxiety disorder. Agonism at presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while agonism at postsynaptic receptors in brain regions like the hippocampus and cortex is also thought to contribute to therapeutic effects. The unique pharmacological profile of compounds that act as agonists at presynaptic 5-HT1A autoreceptors and as antagonists or weak partial agonists at postsynaptic receptors has shown promise for anxiolytic and antidepressant therapies.[1] The structure of 1-(5-Methylpyridin-2-yl)ethanamine provides a promising starting point for synthesizing ligands with this desired profile.
Signaling Pathway
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound derived from 1-(5-Methylpyridin-2-yl)ethanamine for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration Manifold (Cell Harvester).
-
Microplate Scintillation Counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, typically 0.5-2.0 nM), and 150 µL of membrane preparation (typically 50-100 µg protein/well).
-
Non-specific Binding (NSB): 50 µL of 5-HT (at a final concentration of 10 µM), 50 µL of [³H]8-OH-DPAT, and 150 µL of membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]8-OH-DPAT, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value/Range |
| Radioligand | [³H]8-OH-DPAT |
| Radioligand Concentration | 0.5 - 2.0 nM |
| Membrane Protein | 50 - 100 µ g/well |
| Incubation Time/Temp | 60 min at 25°C |
| Non-specific Ligand | 10 µM Serotonin |
The FST is a widely used preclinical model to assess the antidepressant potential of novel compounds.[2][3][4]
Materials:
-
Animals: Male mice or rats.
-
Forced Swim Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test Compound: Dissolved or suspended in an appropriate vehicle.
-
Video Recording and Analysis Software.
Protocol:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Pre-swim Session (for rats): On day 1, place each rat in the swim cylinder for a 15-minute pre-swim session. This is to induce a state of immobility on the test day. This step is often omitted for mice.
-
Test Session: On day 2 (for rats) or the single test day (for mice), place the animal in the swim cylinder for a 5-6 minute test session.
-
Behavioral Recording: Record the entire session using a video camera.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with the animal making only small movements to keep its head above water. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.
Application II: Development of Orexin Receptor Antagonists
Scientific Rationale
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[5] Antagonism of orexin receptors, particularly dual antagonists of OX1R and OX2R, has emerged as a successful therapeutic strategy for the treatment of insomnia. The presence of the 5-methyl-pyridin-2-yl moiety in potent orexin receptor antagonists suggests that 1-(5-Methylpyridin-2-yl)ethanamine is an excellent starting point for designing novel sleep-promoting agents.
Signaling Pathway
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to evaluate the affinity of test compounds for the human OX2R.[5]
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human OX2R.
-
Radioligand: A high-affinity radiolabeled OX2R antagonist (e.g., [³H]-EMPA).
-
Non-specific Binding Control: A high concentration of a potent unlabeled OX2R antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% PEI.
-
Filtration Manifold (Cell Harvester).
-
Microplate Scintillation Counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
hOX2R membranes (typically 2-10 µg protein/well).
-
Radioligand (e.g., [³H]-EMPA at a concentration near its Kd).
-
Varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify bound radioactivity.
-
Data Analysis: Calculate IC₅₀ and Ki values as described in section 2.3.1.
| Parameter | Typical Value/Range |
| Radioligand | [³H]-EMPA |
| Radioligand Concentration | ~1.5 nM |
| Membrane Protein | 2 - 10 µ g/well |
| Incubation Time/Temp | 1-2 hours at RT |
| Non-specific Ligand | Potent unlabeled antagonist |
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an orexin agonist in cells expressing OX2R.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human OX2R.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM.
-
Orexin Agonist: Orexin-A or Orexin-B.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Plate Reader with liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of an orexin agonist (e.g., Orexin-A at its EC₈₀ concentration) to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity over time using the plate reader.
-
Data Analysis: Determine the concentration of the antagonist that produces a 50% inhibition of the agonist response (IC₅₀).
Conclusion
1-(5-Methylpyridin-2-yl)ethanamine represents a strategically valuable and versatile starting point for the development of novel drugs targeting neurological disorders. Its inherent structural features make it amenable to the synthesis of potent and selective modulators of clinically relevant CNS targets such as the 5-HT1A and orexin receptors. The detailed protocols provided in this guide offer a robust framework for researchers to effectively screen and characterize derivatives of this promising scaffold, thereby accelerating the discovery of next-generation therapeutics for depression, anxiety, and insomnia.
References
- University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]
- Cohen, H., & Zohar, J. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]
- Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]
- NSW Department of Primary Industries. (n.d.).
- Castagné, V., Porsolt, R. D., & Moser, P. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.10A. [Link]
Sources
The Chiral Ligand 1-(5-Methylpyridin-2-yl)ethanamine in Coordination Chemistry: A Guide to Synthesis and Catalytic Applications
Introduction: A Versatile Chiral Building Block for Asymmetric Catalysis
In the landscape of modern coordination chemistry, the design and synthesis of effective chiral ligands are paramount for the advancement of asymmetric catalysis. Among the myriad of molecular scaffolds, pyridine-based ligands have emerged as a privileged class due to their robust coordination properties and the tunable electronic and steric environment they offer to a metal center. This guide focuses on the application of 1-(5-methylpyridin-2-yl)ethanamine, a chiral diamine ligand, in the synthesis of transition metal complexes and their subsequent use in asymmetric catalysis, with a particular emphasis on transfer hydrogenation reactions.
This versatile compound serves as a valuable building block in the synthesis of a variety of bioactive molecules and functional materials.[1] Its structure, featuring a stereocenter adjacent to a coordinating pyridine ring, makes it an excellent candidate for inducing enantioselectivity in metal-catalyzed transformations. This document provides detailed protocols for the synthesis of a representative ruthenium(II) complex of 1-(5-methylpyridin-2-yl)ethanamine and its application in the asymmetric transfer hydrogenation of ketones, a reaction of significant importance in the pharmaceutical and fine chemical industries.[2]
Synthesis and Characterization of a [Ru(II)(p-cymene)] Complex
The synthesis of half-sandwich ruthenium(II) complexes of the type [RuCl(p-cymene)(N,N-ligand)]Cl is a well-established strategy for creating potent catalysts for asymmetric transfer hydrogenation.[3] The p-cymene ligand provides stability to the complex, while the chiral diamine ligand is responsible for creating the asymmetric environment necessary for enantioselective catalysis.
Protocol 1: Synthesis of [RuCl(p-cymene)(1-(5-methylpyridin-2-yl)ethanamine)]Cl
This protocol is adapted from established procedures for the synthesis of analogous ruthenium(II)-p-cymene complexes with bidentate nitrogen ligands.[3]
Materials:
-
[RuCl2(p-cymene)]2 (dimer)
-
1-(5-Methylpyridin-2-yl)ethanamine (chiral, enantiopure)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.306 g, 0.5 mmol).
-
Ligand Addition: To the flask, add a solution of 1-(5-methylpyridin-2-yl)ethanamine (e.g., 0.136 g, 1.0 mmol) in 20 mL of anhydrous DCM.
-
Reaction: Stir the resulting orange-red solution at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL. Add 50 mL of anhydrous diethyl ether to precipitate the product.
-
Isolation: Filter the resulting solid under an inert atmosphere, wash with copious amounts of diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the orange solid product under high vacuum for several hours.
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Resonances corresponding to the p-cymene, methylpyridine, and ethanamine protons. Upon coordination, shifts in the proton signals of the ligand are expected, particularly for the protons alpha to the nitrogen atoms.
-
IR (KBr, cm⁻¹): Characteristic bands for the N-H stretches, C=N and C=C stretches of the pyridine ring, and vibrations associated with the p-cymene ligand. A shift in the N-H stretching frequency upon coordination is anticipated.
-
Elemental Analysis: The calculated elemental composition should match the experimental values for C, H, and N.
Application in Asymmetric Transfer Hydrogenation
Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[2] This reaction typically utilizes isopropanol as both the solvent and the hydrogen source, with a base as a co-catalyst.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a generalized procedure based on well-established methods for asymmetric transfer hydrogenation catalyzed by similar ruthenium complexes.[3][4]
Materials:
-
[RuCl(p-cymene)(1-(5-methylpyridin-2-yl)ethanamine)]Cl (catalyst)
-
Acetophenone (substrate)
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH) or Potassium isopropoxide
-
Inert atmosphere (Argon or Nitrogen)
-
Thermostatically controlled reaction vessel
Procedure:
-
Catalyst Solution: In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst in anhydrous isopropanol to prepare a stock solution of known concentration (e.g., 0.01 M).
-
Reaction Setup: In a separate Schlenk tube, add acetophenone (e.g., 1 mmol) and the desired volume of the catalyst stock solution to achieve the desired substrate-to-catalyst ratio (S/C), typically ranging from 100:1 to 1000:1. Add anhydrous isopropanol to reach a total volume that results in a substrate concentration of approximately 0.1 M.
-
Base Addition: Add a solution of KOH in isopropanol (e.g., 0.1 M) in a quantity that corresponds to a catalyst-to-base ratio of approximately 1:10.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 82 °C) for the desired time (e.g., 1-24 hours).
-
Monitoring and Work-up: Monitor the conversion of the ketone to the alcohol by gas chromatography (GC) or TLC. After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.
Expected Performance and Causality
The chirality of the 1-(5-methylpyridin-2-yl)ethanamine ligand is transferred to the product during the hydrogenation step. The proposed mechanism involves the formation of a ruthenium-hydride species, which coordinates to the ketone. The steric and electronic properties of the chiral ligand direct the hydride transfer to one of the prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The methyl group on the pyridine ring can influence the electronic properties of the ligand and, consequently, the catalytic activity. The stereocenter at the ethylamine fragment is crucial for the enantioselective outcome.
Data Presentation
| Substrate | Catalyst System | S/C Ratio | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | [RuCl(p-cymene)(chiral diamine)]Cl / KOH | 200:1 | 1 | >99 | 98 (R) |
| 1-Tetralone | [RuCl(p-cymene)(chiral diamine)]Cl / KOH | 200:1 | 2 | >99 | 97 (S) |
| 2-Acetylpyridine | [RuCl(p-cymene)(chiral diamine)]Cl / KOH | 500:1 | 4 | 98 | 95 (R) |
Visualization of Key Concepts
Ligand Structure and Coordination
Caption: Coordination of 1-(5-Methylpyridin-2-yl)ethanamine to a metal center.
Asymmetric Transfer Hydrogenation Workflow
Sources
Application Notes and Protocols for Asymmetric Synthesis Using 1-(5-Methylpyridin-2-yl)ethanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Pyridine-Containing Chiral Auxiliaries in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional structure.[1][2] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol by temporarily introducing a chiral element to a prochiral substrate.[3] This auxiliary guides the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled.[4]
While numerous chiral auxiliaries have been developed and successfully implemented, pyridine-containing chiral amines, such as 1-(5-methylpyridin-2-yl)ethanamine, represent a class of auxiliaries with unique potential. The presence of the pyridine nitrogen introduces a key Lewis basic site that can act as an internal chelating group. This chelation to a metal cation in an enolate intermediate can enforce a rigid, well-defined transition state, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol additions.[5] The predictable nature of these chelated intermediates allows for a rational design of synthetic strategies to access desired stereoisomers.
This guide provides a detailed overview of the application of 1-(5-methylpyridin-2-yl)ethanamine as a chiral auxiliary in asymmetric synthesis, with a focus on diastereoselective alkylation of carboxylic acid derivatives. The protocols and principles outlined herein are designed to be a practical resource for chemists in research and development.
Core Principle: Chelation-Controlled Stereodirection
The efficacy of 1-(5-methylpyridin-2-yl)ethanamine as a chiral auxiliary hinges on the formation of a rigid, bicyclic chelated intermediate upon deprotonation of the corresponding N-acyl derivative. As illustrated below, the lithium cation of a base like lithium diisopropylamide (LDA) is coordinated by both the enolate oxygen and the pyridine nitrogen. This locks the conformation of the enolate, and the steric bulk of the methyl group on the auxiliary's stereocenter effectively shields one face of the enolate from the approach of an electrophile.
Caption: Proposed chelation-controlled transition state for the alkylation of an N-acyl derivative of 1-(5-methylpyridin-2-yl)ethanamine.
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the formation of the N-acyl amide by coupling a carboxylic acid with (R)- or (S)-1-(5-methylpyridin-2-yl)ethanamine.
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
(R)- or (S)-1-(5-methylpyridin-2-yl)ethanamine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve (R)- or (S)-1-(5-methylpyridin-2-yl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an inert atmosphere.
-
Add a solution of the crude acid chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl amide.
-
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
Application Note: Strategic Derivatization of 1-(5-Methylpyridin-2-yl)ethanamine for Structure-Activity Relationship (SAR) Studies
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 1-(5-methylpyridin-2-yl)ethanamine, a versatile scaffold of significant interest in medicinal chemistry.[1] We present detailed, field-proven protocols for two primary synthetic strategies—N-acylation and N-alkylation via reductive amination—to generate diverse compound libraries for Structure-Activity Relationship (SAR) exploration. The rationale behind experimental design, choice of reagents, and reaction conditions is discussed to empower researchers in drug discovery and development. Furthermore, this note outlines essential protocols for the purification and structural characterization of the resulting derivatives, ensuring the integrity and validity of downstream biological screening data.
Introduction: The Strategic Value of the 1-(5-Methylpyridin-2-yl)ethanamine Scaffold
The pyridine ring is a cornerstone pharmacophore in modern drug discovery, prized for its ability to enhance pharmacokinetic properties through hydrogen bonding via its nitrogen lone pair, improve metabolic stability, and increase binding potency.[2] The 1-(5-methylpyridin-2-yl)ethanamine scaffold, specifically, presents a valuable starting point for library synthesis. It combines the advantageous features of the pyridine motif with a primary amine on a chiral ethyl linker, offering a key vector for chemical modification.[1] This primary amine serves as a versatile chemical handle, allowing for systematic modifications to probe the chemical space around a core structure. Such systematic derivatization is the foundation of SAR studies, which aim to correlate specific structural changes with alterations in biological activity, ultimately guiding the design of more potent and selective therapeutic agents.[3] This compound is frequently utilized as a key intermediate and building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][4]
This guide focuses on two robust and widely applicable derivatization strategies:
-
N-Acylation: The formation of an amide bond, which introduces a planar, hydrogen-bond-donating and -accepting group that can significantly influence molecular interactions with biological targets.
-
N-Alkylation (via Reductive Amination): The introduction of alkyl or arylalkyl groups, which allows for the systematic modulation of steric bulk, lipophilicity, and basicity of the amine.
Strategic Derivatization Workflow for SAR Studies
The systematic exploration of SAR requires a logical and efficient workflow. The process begins with the selection of a core scaffold and proceeds through synthesis, purification, characterization, and finally, biological screening. The data from screening feeds back into the design of the next generation of derivatives.
Caption: Iterative workflow for SAR studies.
Experimental Protocols: Synthesis of Derivatives
The following protocols are designed as robust starting points and may be adapted based on the specific reactivity of the chosen acylating or alkylating agents.
Protocol 1: N-Acylation of 1-(5-Methylpyridin-2-yl)ethanamine
Principle: This protocol describes the formation of an amide bond via the reaction of the primary amine with an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct. The pyridine nitrogen can act as an internal nucleophilic catalyst, potentially accelerating the reaction.[5]
Materials:
-
1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) in anhydrous DCM (to achieve a concentration of approx. 0.1 M).
-
Base Addition: Add DIPEA (1.5 eq) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C using an ice-water bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine to remove residual water-soluble components.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acylated derivative.
Protocol 2: N-Alkylation via Reductive Amination
Principle: This one-pot procedure involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[6] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde/ketone, is compatible with weakly acidic conditions that favor imine formation, and does not require the strict exclusion of protic solvents.[6]
Materials:
-
1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, combine 1-(5-Methylpyridin-2-yl)ethanamine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE (approx. 0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition helps to control any effervescence and maintain a safe reaction temperature. The reaction is typically stirred at room temperature for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude secondary amine product is often purified via flash column chromatography on silica gel. An amine-scavenging resin can also be used during work-up to remove any unreacted starting amine.
Characterization and Data Validation
Ensuring the structural identity and purity of each synthesized derivative is critical for the integrity of SAR data. A combination of analytical techniques should be employed.
Caption: Workflow for derivative characterization.
Core Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the synthesized derivative.[7] The disappearance of the primary amine protons (in ¹H NMR) and the appearance of new signals corresponding to the added acyl or alkyl group provide direct evidence of a successful reaction.
-
Mass Spectrometry (MS): Low-resolution MS (often coupled with LC) is used for reaction monitoring and initial product identification. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the new molecule.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. For SAR studies, compounds should ideally be >95% pure to ensure that the observed biological activity is not due to impurities.
Table 1: Representative Analytical Data for Synthesized Derivatives
| Derivative Class | Modification (R-group) | Expected ¹H NMR Change | Expected Mass Change (Δm/z) |
| N-Acyl (Amide) | Benzoyl (-COPh) | Disappearance of -NH₂ signal; Appearance of amide N-H singlet (δ 8-9 ppm) and aromatic signals. | +104.03 Da |
| N-Acyl (Amide) | Acetyl (-COCH₃) | Disappearance of -NH₂ signal; Appearance of amide N-H singlet and a new methyl singlet (δ ~2 ppm). | +42.01 Da |
| N-Alkyl (Amine) | Benzyl (-CH₂Ph) | Disappearance of -NH₂ signal; Appearance of secondary amine N-H singlet and benzylic -CH₂- singlet (δ ~3.8-4.5 ppm). | +90.05 Da |
| N-Alkyl (Amine) | Isopropyl (-CH(CH₃)₂) | Disappearance of -NH₂ signal; Appearance of secondary amine N-H singlet, a methine septet, and a methyl doublet. | +42.08 Da |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and versatile platform for the derivatization of 1-(5-methylpyridin-2-yl)ethanamine. By systematically applying N-acylation and reductive amination strategies, researchers can efficiently generate libraries of novel compounds. The rigorous characterization of these derivatives is paramount to establishing a clear and reliable Structure-Activity Relationship. The insights gained from these SAR studies are invaluable for guiding the iterative process of drug design, leading to the identification of optimized lead candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- Structure-Activity Relationships of the MEPicides: N-acyl and O-linked Analogs of FR900098 as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis. (n.d.).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022).
- Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Reductive amin
- (R)-1-Pyridin-2-yl-ethylamine. (n.d.). PubChem. [Link]
- N-acylation of amides through internal nucleophilic catalysis. (2018). Semantic Scholar. [Link]
- Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics. (2021).
- Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. (2025).
- Reductive amination with 5-ethyl-2-methylpyridine borane. (2025).
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (n.d.). Taylor & Francis. [Link]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). MDPI. [Link]
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017).
- N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl). (n.d.).
- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]
- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2020). MDPI. [Link]
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. (R)-1-Pyridin-2-yl-ethylamine | C7H10N2 | CID 1084918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for N-alkylation of 1-(5-Methylpyridin-2-yl)ethanamine
An Application Note on a Robust Protocol for the N-Alkylation of 1-(5-Methylpyridin-2-yl)ethanamine via Reductive Amination
Abstract
This document provides a detailed experimental protocol for the selective N-mono-alkylation of 1-(5-Methylpyridin-2-yl)ethanamine, a primary amine scaffold of significant interest in medicinal chemistry. The protocol employs reductive amination, a highly efficient and widely utilized one-pot method that circumvents common challenges associated with direct alkylation, such as overalkylation.[1][2] By reacting the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, followed by in-situ reduction with sodium triacetoxyborohydride (NaBH(OAc)₃), this method offers a reliable pathway to synthesize N-substituted secondary amines.[3][4] This application note is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, scientific rationale for procedural choices, and troubleshooting guidance.
Scientific Rationale and Method Selection
The N-alkylation of amines is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals.[3] While direct alkylation using alkyl halides is a classic approach, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, which complicates purification and reduces yield.[2]
Reductive amination emerges as a superior strategy for the controlled N-alkylation of primary amines.[5] The reaction proceeds in two distinct stages within a single pot:
-
Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to yield an imine (or a protonated iminium ion under weakly acidic conditions).[1]
-
In-Situ Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the C=N double bond of the imine to a C-N single bond, furnishing the desired secondary amine.[2]
The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this protocol. Its steric bulk and the electron-withdrawing effects of the acetoxy groups make it a milder and more selective reducing agent than alternatives like sodium borohydride (NaBH₄).[6][7] NaBH(OAc)₃ reacts much faster with the iminium ion intermediate than with the starting aldehyde or ketone, which prevents the undesired reduction of the carbonyl compound to an alcohol.[6][8] This selectivity allows all reactants to be combined at the outset of the reaction, simplifying the experimental procedure.[9] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), as NaBH(OAc)₃ is sensitive to water and incompatible with protic solvents like methanol.[9]
Reaction Mechanism Overview
Caption: General mechanism for one-pot reductive amination.
Experimental Workflow
The overall experimental process is designed for efficiency and robustness, moving from reactant setup to final product isolation.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Multi-Modal Approach to the Analytical Characterization of 1-(5-Methylpyridin-2-yl)ethanamine and its Analogs
Abstract
This guide provides a comprehensive framework of analytical techniques for the structural elucidation, purity assessment, and chiral separation of 1-(5-methylpyridin-2-yl)ethanamine and its structurally related analogs. These compounds are pivotal building blocks in modern medicinal chemistry and pharmaceutical development.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and integrates method validation principles to ensure data integrity, aligning with stringent regulatory expectations.[2][3]
Introduction: The Analytical Challenge
1-(5-Methylpyridin-2-yl)ethanamine is a chiral primary amine featuring a substituted pyridine heterocycle. Its analogs, which may vary in substitution patterns on the pyridine ring or modifications to the ethylamine side chain, present a multifaceted analytical challenge. A robust analytical strategy must unambiguously confirm the molecular structure, including regiochemistry (the position of substituents), quantify impurities, and resolve enantiomers, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This application note presents a logical, multi-technique workflow designed to provide a complete analytical profile of these target molecules.
Chromatographic Analysis: Purity and Enantiomeric Separation
Chromatography is the cornerstone for assessing the purity of synthesized analogs and, critically, for separating the chiral enantiomers. Due to the polar nature of the amine and pyridine moieties, traditional reversed-phase liquid chromatography (RPLC) can sometimes be challenging, with poor retention on standard C18 columns.[4] Therefore, specialized columns or alternative techniques like Supercritical Fluid Chromatography (SFC) are often advantageous.[5]
Achiral Purity Assessment by HPLC
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For polar N-heterocycles, using a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can significantly improve retention and peak shape.[4] The goal is to develop a method that resolves the main compound from starting materials, by-products, and degradation products.
Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with UV detector.
-
Column: Mixed-Mode C18/Cation-Exchange Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm (characteristic absorbance of the pyridine ring).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the analog in 1 mL of 50:50 Water:Acetonitrile.
-
Gradient Elution: A gradient is essential to elute both polar and non-polar impurities.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
| Table 1: Example Gradient for Achiral Purity Analysis. |
Causality: The use of formic acid as a mobile phase modifier protonates the basic amine and pyridine nitrogen, leading to better interaction with the cation-exchange stationary phase and improved peak shape on the C18 phase.[4]
Chiral Separation by HPLC/SFC
Principle: The ethanamine moiety contains a stereocenter, necessitating chiral separation to control the stereochemistry of the final product. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are highly effective for this class of compounds.[6] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its high efficiency and faster analysis times.[7]
Protocol: Chiral SFC Enantiomeric Purity
-
Instrumentation: SFC system with UV detector and back-pressure regulator.
-
Column: Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).[6]
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% diethylamine (DEA).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Isocratic Elution: Typically 15-25% Co-solvent B. The exact percentage must be optimized for the specific analog.
Causality: The basic amine in the analyte can interact strongly with residual acidic sites on the silica support of the CSP, causing peak tailing. Adding a small amount of a basic additive like DEA to the co-solvent competitively blocks these sites, resulting in sharper, more symmetrical peaks and improved resolution.
Mass Spectrometry: Molecular Weight and Fragmentation
Principle: MS provides definitive confirmation of the molecular weight and offers structural clues through fragmentation patterns. Electrospray Ionization (ESI) is highly suitable for these molecules as the basic nitrogens are readily protonated to form [M+H]⁺ ions.[5]
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system from section 2.1 to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion. Acquire tandem MS (MS/MS) data on the parent ion to generate a fragmentation spectrum.
Data Interpretation:
-
Parent Ion: The primary signal will be the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Fragmentation: The fragmentation of N-heterocycles is complex but informative.[8][9] Key expected fragmentations for the parent compound include:
-
Loss of NH₃ (ammonia) from the ethylamine side chain.
-
Cleavage of the C-C bond between the chiral center and the pyridine ring, leading to a methylpyridinium-containing fragment.
-
Fissions related to the pyridine ring itself.[8]
-
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-NH₂]⁺ | Loss of the amino group radical |
| [M-CH₃]⁺ | Loss of a methyl radical from the side chain |
| Table 2: Common Fragments in ESI-MS/MS. |
NMR Spectroscopy: Unambiguous Structure Elucidation
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination.[10] ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. For analogs with different substitution patterns, NMR is essential for differentiating positional isomers.[10][11]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Proton-decoupled experiment.
-
2D NMR (COSY, HSQC, HMBC): Essential for confirming connectivity and assigning signals for complex analogs.
-
Data Interpretation for 1-(5-Methylpyridin-2-yl)ethanamine:
-
¹H NMR:
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The coupling constants between them are diagnostic of their relative positions (ortho, meta, para).[10]
-
Ethylamine Protons: A quartet (CH) and a doublet (CH₃) coupled to each other.
-
Pyridine Methyl: A singlet around δ 2.3-2.5 ppm.
-
Amine Protons (NH₂): A broad singlet which may exchange with D₂O.
-
-
¹³C NMR:
-
The number of signals in the aromatic region confirms the substitution pattern. For the parent compound, 5 distinct pyridine carbon signals are expected.
-
Chemical shifts are predictable based on substituent effects.[12]
-
FTIR Spectroscopy: Functional Group Confirmation
Principle: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies, serving as a rapid identity check.[13]
Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background: Run a background scan of the clean, empty ATR crystal before the sample.
Data Interpretation:
-
N-H Stretch (Primary Amine): Two characteristic sharp-to-medium bands in the 3400-3250 cm⁻¹ region.[14][15]
-
C-H Stretch: Aliphatic (below 3000 cm⁻¹) and aromatic (above 3000 cm⁻¹) stretches.
-
N-H Bend (Primary Amine): A medium-to-strong band around 1650-1580 cm⁻¹.[14]
-
C=C and C=N Stretches (Pyridine Ring): A series of sharp bands in the 1610-1420 cm⁻¹ region.[13][16]
-
C-N Stretch: A band in the 1335-1250 cm⁻¹ region for the aromatic amine linkage.[15]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Primary Amine (R-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1650-1580 | N-H Bend | Primary Amine |
| 1610-1420 | C=C, C=N Stretch | Pyridine Ring |
| Table 3: Key FTIR Vibrational Frequencies. |
Method Validation Principles
For use in a regulated environment, all analytical methods described must be validated according to ICH Q2(R2) guidelines.[17] Validation demonstrates that a method is suitable for its intended purpose.[18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[19]
-
Linearity & Range: Demonstrating that the method's response is proportional to the analyte concentration over a specified range.[3]
-
Accuracy & Precision: Ensuring the closeness of results to the true value (accuracy) and the agreement between repeated measurements (precision).
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The comprehensive characterization of 1-(5-methylpyridin-2-yl)ethanamine analogs requires a synergistic application of orthogonal analytical techniques. The workflow presented here, beginning with chromatographic separation for purity and enantiomeric excess, followed by definitive structural elucidation via MS and NMR, and confirmed by FTIR, provides a robust and reliable strategy. By understanding the principles behind each technique and adhering to validation standards, researchers can ensure the quality, identity, and safety of these critical pharmaceutical intermediates.
References
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]
- Validation of Impurity Methods, Part II. (2014). LCGC. [Link]
- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. [Link]
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). National Institutes of Health (NIH). [Link]
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2022). Taylor & Francis Online. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. [Link]
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH). [Link]
- Analytical Method Validation: ICH and USP Perspectives. (2024). International Journal of Research and Review. [Link]
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
- Q2(R2) Validation of Analytical Procedures. (2023). U.S.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014).
- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2022). Taylor & Francis Online. [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc. [Link]
- Different type of amines in FT-IR spectroscopy. (2021). analyzetest.com. [Link]
- Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
- Mass Spectrometry of Heterocyclic Compounds. (1966). ScienceDirect. [Link]
- Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. (2023). National Institutes of Health (NIH). [Link]
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- FTIR spectrum for Pyridine. (n.d.).
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2018). National Institutes of Health (NIH). [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
- Chiral separation using molecularly imprinted heteroarom
- Chiral and Achiral Separation of Ten Flavanones using Supercritical Fluid Chromatography. (2022). University of Valladolid. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. connectsci.au [connectsci.au]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. analyzetest.com [analyzetest.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. wjarr.com [wjarr.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot and optimize your synthetic process effectively.
The control of impurities is paramount in pharmaceutical synthesis, as their presence can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide addresses the most frequently encountered impurities in a practical question-and-answer format, supported by detailed protocols and visual aids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for 1-(5-Methylpyridin-2-yl)ethanamine, and where are impurities typically introduced?
The most prevalent and industrially scalable synthesis begins with 2-acetyl-5-methylpyridine (also known as 1-(5-methylpyridin-2-yl)ethanone)[2][3][4]. The process generally follows a two-step sequence: formation of an oxime intermediate, followed by its reduction. Each stage presents a unique set of challenges and potential impurity entry points.
-
Oxime Formation: The starting ketone is reacted with hydroxylamine hydrochloride to form 1-(5-methylpyridin-2-yl)ethanone oxime. This reaction is typically straightforward, but incomplete conversion can carry the starting ketone into the next step.
-
Catalytic Hydrogenation (Reduction): The oxime is reduced to the target primary amine. This is the most critical step for impurity control. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel is common[5][6][7]. The choice of catalyst, solvent, pressure, temperature, and additives (like acids) dramatically influences the reaction's selectivity and outcome[6][8].
-
Salt Formation: The resulting amine free base is then treated with hydrochloric acid (HCl) to precipitate the stable dihydrochloride salt.
The diagram below illustrates this synthetic workflow and highlights the key stages where common impurities are generated.
Caption: Synthetic workflow and key impurity entry points.
Q2: My final product contains significant amounts of the starting material, 1-(5-Methylpyridin-2-yl)ethanone. What went wrong?
The presence of the starting ketone in the final product almost always points to incomplete conversion during the first step (oxime formation).
Causality:
-
Insufficient Reagents: The stoichiometry of hydroxylamine hydrochloride or the base used to liberate free hydroxylamine may be insufficient.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for complete conversion to the oxime. Imine/oxime formation is an equilibrium-driven process, and removal of water or using appropriate pH control can drive it to completion[9].
-
Hydrolysis: The oxime or imine intermediate can hydrolyze back to the ketone during the reduction step, especially under harsh acidic conditions before reduction is complete.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least a slight molar excess (e.g., 1.1-1.2 equivalents) of hydroxylamine hydrochloride is used.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ketone before proceeding to the hydrogenation step.
-
pH Control: Maintain the pH in the weakly acidic range (pH 4-5) during oxime formation for optimal reaction rates.
-
Consider Dehydrating Agents: In difficult cases, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the oxime product[10].
Q3: A significant byproduct in my reaction is the corresponding hydroxylamine. Why does this form, and how can I promote complete reduction to the primary amine?
The formation of N-(1-(5-methylpyridin-2-yl)ethyl)hydroxylamine is a classic example of incomplete reduction. The catalytic hydrogenation of an oxime is a stepwise process, and the hydroxylamine is a stable intermediate along the reaction coordinate.
Causality & Mechanism: The reduction of an oxime involves the cleavage of the weak N-O bond and the reduction of the C=N bond. Some catalysts and conditions favor N-O bond cleavage to form an imine which is then reduced, while others may partially reduce the C=N bond first. The formation of the hydroxylamine intermediate is often observed, and its subsequent reduction to the amine can be the rate-limiting step[6][8].
-
Catalyst Choice: Platinum-based catalysts (e.g., Pt/C, PtO₂) under acidic conditions are known to sometimes favor hydroxylamine formation, whereas Palladium (Pd) catalysts are often more effective at driving the reaction to the amine[5][6].
-
Acidic Additives: The presence of a strong acid is often required for efficient hydrogenation, but its concentration can influence selectivity. Stoichiometric amounts of a strong Brønsted acid are sometimes used to facilitate this reaction[8].
-
Hydrogen Pressure & Temperature: Insufficient hydrogen pressure or low reaction temperatures can lead to the accumulation of the hydroxylamine intermediate.
Troubleshooting Steps:
-
Catalyst Screening: If hydroxylamine is a major issue, switch from a Pt-based catalyst to Pd/C or Raney Nickel.
-
Optimize Acid: Screen different acid additives (e.g., HCl, H₂SO₄, AcOH) and their concentrations. The acid protonates the oxime, making it more susceptible to reduction[6].
-
Increase Severity: Cautiously increase the hydrogen pressure and/or reaction temperature to promote the more difficult reduction of the hydroxylamine to the amine.
-
Extend Reaction Time: Monitor the reaction by HPLC or GC-MS. If hydroxylamine is observed, extend the reaction time until it is fully consumed.
Q4: I'm observing a high molecular weight impurity, possibly a secondary amine dimer. What causes this and how can it be prevented?
The formation of a secondary amine, bis(1-(5-methylpyridin-2-yl)ethyl)amine, is a common side reaction during the reduction of aldoximes and can also occur with ketoximes under certain conditions[6].
Causality: This impurity forms when the newly produced primary amine acts as a nucleophile and attacks an imine intermediate (formed from N-O bond cleavage of the oxime). The resulting species is then reduced to the secondary amine. This pathway is more likely if:
-
There is a high concentration of the primary amine product relative to the unreacted oxime/imine intermediate.
-
The reaction conditions (e.g., certain catalysts) favor the formation of the imine intermediate over its immediate reduction.
Troubleshooting Steps:
-
Control Reaction Rate: Add the reducing agent or introduce hydrogen slowly to keep the instantaneous concentration of the primary amine low.
-
Ammonia Addition: In some reductive amination systems, the addition of an excess of ammonia or an ammonium salt can outcompete the product amine in reacting with the intermediate, thus suppressing secondary amine formation[11].
-
Catalyst Choice: Use a highly active catalyst that rapidly reduces the imine intermediate as soon as it is formed, minimizing its opportunity to react with the product amine.
Summary of Common Impurities
The following table summarizes the key impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Name | Structure/Description | Potential Source | Recommended Analytical Method |
| 1-(5-Methylpyridin-2-yl)ethanone | Starting Material (Ketone) | Incomplete oxime formation; Hydrolysis of oxime/imine intermediate. | HPLC-UV, GC-MS |
| 1-(5-Methylpyridin-2-yl)ethanone oxime | Reaction Intermediate | Incomplete hydrogenation/reduction. | HPLC-UV, LC-MS |
| N-(1-(5-methylpyridin-2-yl)ethyl)hydroxylamine | Partially Reduced Intermediate | Incomplete hydrogenation, particularly with Pt catalysts; Suboptimal reaction conditions (pressure, temp).[6][8] | LC-MS |
| bis(1-(5-methylpyridin-2-yl)ethyl)amine | Secondary Amine Dimer | Reaction of product amine with imine intermediate.[6] | LC-MS, HPLC-UV |
| Residual Catalyst (Pd, Pt, Ni) | Metal particles from the hydrogenation catalyst. | Ineffective filtration after reaction workup. | ICP-MS |
| Residual Solvents | Solvents used in synthesis or purification (e.g., Methanol, Ethanol, Isopropanol). | Inadequate drying of the final product. | GC-HS (Headspace) |
Troubleshooting and Analytical Protocols
Troubleshooting Workflow
When an unknown impurity is detected, a logical workflow can help diagnose the issue. The following diagram outlines a decision-making process based on analytical results.
Caption: A decision tree for impurity identification and troubleshooting.
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for separating the target amine from its common process-related impurities. Method validation according to ICH guidelines (Q2(R1)) is required for use in a regulated environment[12].
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 50 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Expected Elution Order: 1-(5-Methylpyridin-2-yl)ethanamine (most polar, elutes early) -> Hydroxylamine -> Oxime -> Ketone -> Secondary Amine Dimer (least polar, elutes last).
Protocol 2: Optimizing the Catalytic Hydrogenation of the Oxime Intermediate
This protocol outlines a systematic approach to optimize the reduction step to maximize the yield of the desired primary amine while minimizing hydroxylamine and other byproducts.
-
Setup: Charge a suitable pressure reactor with 1-(5-Methylpyridin-2-yl)ethanone oxime (1.0 eq) and a solvent (e.g., Methanol, Ethanol).
-
Catalyst Loading: Add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10% w/w). Ensure the catalyst is handled under an inert atmosphere if pyrophoric (e.g., Raney Ni).
-
Acid Additive: Add the selected acid (e.g., 1-2 equivalents of HCl in isopropanol or concentrated H₂SO₄).
-
Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin stirring. Heat to the target temperature (e.g., 25-60 °C).
-
Monitoring: Take samples at regular intervals (e.g., every 2 hours) via a safe sampling port. Quench the sample by filtering off the catalyst and analyze by HPLC (using Protocol 1) to monitor the consumption of the oxime and the formation of the amine and any byproducts.
-
Workup: Once the reaction is complete (no remaining oxime or hydroxylamine), cool the reactor, vent the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate containing the product as its salt can be concentrated and crystallized.
References
- Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.pub. (2022). [Link]
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. (2022). [Link]
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - ResearchG
- Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines - Wiley Online Library. (2021). [Link]
- Reductive amin
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - ResearchG
- 1-(5-methylpyridin-2-yl)ethanone - MySkinRecipes. [Link]
- 1-(5-Methyl-pyridin-2-yl)ethanone | 5308-63-4 - J&K Scientific. [Link]
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine - Google P
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine - Google P
- Analytical Methods - Royal Society of Chemistry. [Link]
- Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. [Link]
- Reductive Amin
- 1-(5-methylpyridin-2-yl)ethanamine hydrochloride - Ascendex Scientific, LLC. [Link]
- 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine - Google P
- 2-amino-5-methyl pyridine and process of making it - Google P
- Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. [Link]
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones - KAUST Repository. [Link]
- 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine | CAS 1197333-44-0 - Veeprho. [Link]
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. [Link]
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(5-methylpyridin-2-yl)ethanone [myskinrecipes.com]
- 4. jk-sci.com [jk-sci.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(5-methylpyridin-2-yl)ethanamine. This versatile chiral amine is a critical building block in pharmaceutical development and organic synthesis.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing 1-(5-Methylpyridin-2-yl)ethanamine?
The most prevalent and scalable methods begin with the precursor ketone, 2-acetyl-5-methylpyridine. From this starting material, three primary routes are employed:
-
Direct Reductive Amination: This is the most common and versatile method. It involves the one-pot reaction of the ketone with an ammonia source to form an intermediate imine, which is immediately reduced to the target amine.[2] The choice of reducing agent is critical for success.
-
Leuckart-Wallach Reaction: A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] While effective, it typically requires high temperatures and can lead to specific side products.[4]
-
Biocatalytic Asymmetric Amination: For enantiomerically pure products, ω-transaminases are increasingly used. These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine) to the ketone, producing a single enantiomer of the amine with high selectivity.[5][6]
Caption: Primary synthetic routes to 1-(5-methylpyridin-2-yl)ethanamine.
Q2: Why is the choice of reducing agent so critical in the reductive amination of 2-acetyl-5-methylpyridine?
The choice of reducing agent is paramount due to the presence of the pyridine ring, which is susceptible to reduction under certain conditions. A successful synthesis requires a reagent that selectively reduces the C=N bond of the imine (or more accurately, the protonated iminium ion) much faster than it reduces the C=O of the starting ketone or the aromatic pyridine ring.[7][8]
-
Harsh Reducing Agents (e.g., LiAlH₄) are generally unsuitable as they will readily reduce both the ketone and the pyridine ring.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C) can be effective but requires careful optimization. Overly aggressive conditions (high pressure, high temperature, or certain catalysts) can lead to the saturation of the pyridine ring, forming the corresponding piperidine derivative.[9]
-
Selective Hydride Agents (e.g., NaBH₃CN, NaBH(OAc)₃) are often the reagents of choice. They are mild enough not to reduce the ketone significantly at neutral or slightly acidic pH but are potent enough to rapidly reduce the iminium ion as it forms.[7]
Q3: Can this synthesis be performed enantioselectively?
Absolutely. Achieving high enantiopurity is often a primary goal, as the biological activity of chiral amines is typically specific to one enantiomer. Key strategies include:
-
Biocatalysis: Using engineered (S)- or (R)-selective ω-transaminases can provide direct access to the desired enantiomer in high yield and with excellent enantiomeric excess (ee).[6] This method is considered a green chemistry approach.
-
Asymmetric Hydrogenation: The pre-formed imine can be reduced using a chiral catalyst, such as an Iridium or Ruthenium complex with a chiral phosphine ligand.[10]
-
Chiral Auxiliaries: While less common for this specific target, a chiral auxiliary could be attached to the amine source, directing the reduction stereoselectively, followed by removal of the auxiliary.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental failures and provides a logical framework for identifying and resolving the underlying issues.
Problem: My final product is impure. What are the likely side products?
Contamination is a common issue stemming from several competing reaction pathways. The table below summarizes the most probable impurities.
| Impurity Name | Structure | Formation Mechanism | Mitigation Strategy |
| 1-(5-Methylpyridin-2-yl)ethanol | ![]() | Direct reduction of the starting ketone (2-acetyl-5-methylpyridine) by the hydride reagent. | Use a more selective reducing agent like NaBH(OAc)₃, which is less reactive towards ketones at the reaction pH. Ensure imine formation is favored by optimizing pH (typically 5-7).[7][8] |
| Bis[1-(5-methylpyridin-2-yl)ethyl]amine | ![]() | The desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone to form a secondary amine via a second reductive amination. | Use a large excess of the ammonia source (e.g., ammonium acetate) to outcompete the product amine.[7] Add the reducing agent slowly to keep the concentration of the primary amine low during the reaction. |
| 5-Methyl-2-vinylpyridine | ![]() | Dehydration of the intermediate alcohol side-product, particularly under acidic conditions or at elevated temperatures. | Maintain moderate temperatures and perform a neutral or slightly basic workup to prevent acid-catalyzed elimination. |
| 1-(5-Methylpiperidin-2-yl)ethanamine | ![]() | Over-reduction of the pyridine ring to a piperidine ring. | Avoid harsh reducing agents (e.g., high-pressure catalytic hydrogenation). Use selective hydride reagents (NaBH₃CN, NaBH(OAc)₃).[7][9] |
| Pyridine-Derived Byproducts (Leuckart) | Complex dimers/oligomers | Occurs under the high-temperature conditions of the Leuckart reaction.[3] The mechanism can involve condensation reactions between intermediates.[11] | Switch to a milder reductive amination protocol. If the Leuckart reaction must be used, optimize the temperature and reaction time carefully. |
Problem: My reaction yield is very low, and I recover mostly unreacted starting material.
This issue almost always points to inefficient formation of the crucial imine intermediate.
Q: I see a lot of my starting ketone at the end of the reaction. What went wrong?
A: The equilibrium between the ketone/ammonia and the imine/water must be shifted towards the imine for the reduction to proceed.[2]
-
Cause 1: Incorrect pH. Imine formation is acid-catalyzed, but if the pH is too low (<4), the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack on the ketone. If the pH is too high (>8-9), there isn't enough acid to effectively catalyze water elimination. The "sweet spot" is typically between pH 5 and 7.[8]
-
Solution: Use a buffer system. Ammonium acetate (NH₄OAc) is an excellent choice as it provides both the ammonia source and buffers the reaction in the appropriate pH range.
-
-
Cause 2: Presence of Water. Since water is a byproduct of imine formation, excess water in the reaction solvent can push the equilibrium back towards the starting materials.
-
Solution: While protic solvents like methanol can be used, ensure they are reasonably anhydrous.[5] The use of a dehydrating agent (e.g., molecular sieves) can be beneficial, though often unnecessary with efficient reducing agents like NaBH(OAc)₃, which can be used in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[7]
-
Caption: Decision workflow for troubleshooting low reaction yield.
Reference Experimental Protocol
This protocol describes a reliable, lab-scale synthesis via direct reductive amination using sodium triacetoxyborohydride, a reagent known for its mildness and high selectivity.[7]
Materials:
-
2-Acetyl-5-methylpyridine (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5-10 eq)
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-acetyl-5-methylpyridine (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent Addition: Add anhydrous DCM to form a stirrable suspension (concentration approx. 0.2-0.5 M).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. This initial period allows the imine equilibrium to be established before the reduction begins.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 12-24 hours).
-
Workup - Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Workup - Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography to afford the pure 1-(5-methylpyridin-2-yl)ethanamine.
References
- Wikipedia. (2023, December 27). Leuckart reaction.
- Wikipedia. (2023, November 29). Eschweiler–Clarke reaction.
- Błachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2005). Some pyridine derivatives as "route-specific markers" in 4-methoxyamphetamine (PMA) prepared by the Leuckart Method.
- DTIC. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts.
- Indian Journal of Chemistry. (2023, March). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
- Royal Society of Chemistry. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]
- Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5859. [Link]
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- Wikipedia. (2024, October 29). Reductive amination.
- ResearchGate. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 112-132. [Link]
- Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction. YouTube.
- Bommarius, A. S., et al. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Some pyridine derivatives as "route-specific markers" in 4-methoxyamphetamine (PMA) prepared by the Leuckart Method Studies on the role of the aminating agent in their distribution in the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. This valuable compound serves as a crucial building block in the development of various pharmaceuticals and other bioactive molecules.[1]
I. Overview of Synthetic Strategies
The most prevalent and industrially scalable method for synthesizing 1-(5-Methylpyridin-2-yl)ethanamine is the reductive amination of 2-acetyl-5-methylpyridine. This transformation can be achieved through several protocols, each with its own set of advantages and challenges. The core of the reaction involves the formation of an imine intermediate from the ketone, followed by its reduction to the desired amine.
This guide will focus on troubleshooting and optimizing two common approaches:
-
Direct Reductive Amination: Utilizing reducing agents like sodium cyanoborohydride or amine-borane complexes in a one-pot reaction.[2][3][4][5]
-
Leuckart-Wallach Reaction: A classic method employing ammonium formate or formamide as both the ammonia source and the reducing agent.[6][7][8][9]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine.
Issue 1: Low Conversion of Starting Material (2-Acetyl-5-methylpyridine)
Possible Causes & Solutions
-
Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source is a critical equilibrium-driven step.
-
pH Control (Direct Reductive Amination): For methods using reagents like NaBH₃CN, maintaining a slightly acidic pH (around 6-7) is crucial.[3] This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic.
-
Recommendation: Add a mild acid, such as acetic acid, to the reaction mixture. Monitor the pH and adjust as necessary.
-
-
Water Removal: The formation of the imine releases a molecule of water. In a closed system, this can push the equilibrium back towards the starting materials.
-
Recommendation: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture.
-
-
-
Insufficient Reducing Agent Activity: The chosen reducing agent may not be potent enough under the selected reaction conditions.
-
Recommendation:
-
For borohydride-based reductions, ensure the reagent is fresh and has been stored under anhydrous conditions.
-
Consider more reactive but still selective reagents like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.[3]
-
-
-
High Temperatures in Leuckart Reaction: The Leuckart reaction requires elevated temperatures, typically between 120-165 °C, to drive the reaction forward.[6][8]
-
Recommendation: Ensure your reaction setup can safely reach and maintain the required temperature. A sand bath or a high-temperature oil bath is recommended for stable heating.
-
Issue 2: Formation of Side Products
Possible Causes & Solutions
-
Over-reduction to the Alcohol: A common side product is the corresponding alcohol, 1-(5-methylpyridin-2-yl)ethanol, formed by the direct reduction of the starting ketone.
-
Cause: This occurs when the reducing agent is too reactive and reduces the ketone faster than the imine is formed and reduced. This is particularly a risk with powerful reducing agents like sodium borohydride (NaBH₄).[5]
-
Recommendation:
-
Use a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more effective at reducing the protonated imine (iminium ion) than the ketone at neutral to slightly acidic pH.[4][5]
-
Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, milder alternative that often provides higher selectivity.[3]
-
-
-
Formation of Secondary Amines: In some cases, the newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine impurity.
-
Cause: This is more likely if there is a high concentration of the ketone relative to the ammonia source.
-
Recommendation: Use a significant excess of the ammonia source (e.g., ammonium acetate or ammonium formate) to favor the formation of the primary amine.
-
Issue 3: Difficult Product Isolation and Purification
Possible Causes & Solutions
-
Emulsion during Workup: The basic nature of the product amine can lead to the formation of stable emulsions during aqueous workup.
-
Recommendation:
-
Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.
-
Filter the entire mixture through a pad of Celite to help separate the layers.
-
-
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if residual low-boiling solvents are present.
-
Recommendation: Remove the bulk of the solvent using a rotary evaporator with a moderately cooled water bath, and then switch to a high vacuum for a shorter period to remove final traces.
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally gives higher yields, direct reductive amination or the Leuckart reaction?
A1: Both methods are capable of producing good to excellent yields. Direct reductive amination using modern reagents like sodium triacetoxyborohydride can often provide higher yields and cleaner reaction profiles under milder conditions. The Leuckart reaction, while effective, requires high temperatures which can sometimes lead to more byproducts.[3][6][8] However, the Leuckart reaction can be advantageous due to the low cost of the reagents (ammonium formate or formamide).[7]
Q2: Can I use ammonia gas directly instead of an ammonium salt?
A2: While technically possible, using ammonia gas directly is often less convenient and harder to control on a lab scale. Ammonium salts like ammonium acetate or ammonium formate serve as a convenient in-situ source of ammonia and a buffer, which is beneficial for the reaction.
Q3: My reaction is not proceeding to completion. What is the first thing I should check?
A3: The first parameter to verify is the pH of your reaction mixture, especially if you are using a pH-sensitive reducing agent like NaBH₃CN.[4] An improper pH can halt the reaction by either preventing imine formation or deactivating the reducing agent. If the pH is within the optimal range (6-7), then consider the activity of your reagents and the potential need for a dehydrating agent.
Q4: Are there any safety concerns with using sodium cyanoborohydride?
A4: Yes. Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids.[3] Always handle this reagent in a well-ventilated fume hood and quench the reaction carefully by slowly adding a basic solution (like sodium hydroxide) to ensure any residual cyanide is converted to the less volatile cyanide salt before disposal.
Q5: What is a greener alternative to traditional borohydride reagents?
A5: Catalytic hydrogenation over a supported metal catalyst (e.g., Palladium on carbon, Raney Nickel) with ammonia is an excellent green alternative.[10] This method often produces high yields with water as the only byproduct. Amine-borane complexes, such as 5-ethyl-2-methylpyridine borane (PEMB), are also considered more environmentally friendly and safer to handle than sodium cyanoborohydride.[10][11][12]
IV. Experimental Protocols & Data
Protocol 1: Optimized Direct Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for a high-yield, selective synthesis.
Step-by-Step Methodology:
-
To a solution of 2-acetyl-5-methylpyridine (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.5 M), add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by flash column chromatography or vacuum distillation.
Protocol 2: Leuckart-Wallach Reaction
A classic, cost-effective method requiring higher temperatures.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-5-methylpyridine (1.0 eq) and ammonium formate (5.0 eq).
-
Heat the mixture to 150-165 °C and maintain this temperature for 4-6 hours.[6][8]
-
Monitor the reaction by TLC or LC-MS. The intermediate N-formyl amine may be observed.
-
After cooling to room temperature, add a 10% aqueous solution of hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate to the free amine.
-
Cool the mixture and basify to a pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by vacuum distillation.
Data Summary: Comparison of Methods
| Parameter | Direct Reductive Amination (NaBH(OAc)₃) | Leuckart-Wallach Reaction |
| Typical Yield | 75-90% | 60-80% |
| Reaction Temp. | Room Temperature | 150-165 °C |
| Key Reagents | NaBH(OAc)₃, NH₄OAc | HCONH₄ |
| Key Byproducts | Unreacted starting material | N-formyl amine, over-alkylation products |
| Safety | Milder conditions | High temperatures, handling of formic acid |
V. Visual Diagrams
Reductive Amination Workflow
Caption: General workflow for direct reductive amination.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low-yield reactions.
VI. References
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
-
Dhadhda, M., et al. (2023). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry, 62B, 189-195.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Koskinen, A. M. P., & Al-Huniti, M. H. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 708.
-
Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529-536.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 268.
-
Burkhardt, E. R., & Coleridge, B. M. (2008). Reductive amination with 5-ethyl-2-methylpyridine borane. Tetrahedron Letters, 49(48), 6953-6955.
-
Semantic Scholar. (n.d.). Reductive amination with 5-ethyl-2-methylpyridine borane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetyl-5-methylpyridine. Retrieved from [Link]
-
Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from
-
Reddit. (2011, January 21). Pyridine replacement in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Retrieved from [Link]
-
Liu, H., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 58(15), 6274–6287.
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Troubleshooting low yield in reductive amination of 1-(5-methylpyridin-2-yl)ethanone
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: Reductive Amination of 1-(5-methylpyridin-2-yl)ethanone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the reductive amination of 1-(5-methylpyridin-2-yl)ethanone. This reaction is a cornerstone for synthesizing a wide array of valuable molecules in pharmaceutical and materials science. However, the unique electronic and steric properties of this heteroaromatic ketone present specific challenges that can often lead to frustratingly low yields.
This guide is structured to address these challenges head-on. We will move from diagnosing common problems to providing robust, field-tested solutions and protocols. Our goal is to empower you to not only solve the immediate issue of low yield but also to build a deeper, mechanistic understanding of the reaction, enabling you to optimize similar transformations in the future.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed as a logical workflow to pinpoint the root cause of poor reaction performance.
Q1: My reaction shows low conversion, with a significant amount of the starting ketone, 1-(5-methylpyridin-2-yl)ethanone, remaining. What's the primary issue?
A1: This is the most common failure mode and almost always points to inefficient formation of the critical imine/iminium ion intermediate. The reaction is an equilibrium, and for heteroaromatic ketones, this equilibrium can be particularly unfavorable.[1][2]
Core Problem: The nucleophilic attack of the amine on the carbonyl is either too slow or the reverse reaction (hydrolysis of the carbinolamine intermediate) is too fast.
Solutions to Drive Imine Formation:
-
Strict pH Control: This is the single most critical parameter. The reaction requires acid catalysis to protonate the carbonyl oxygen, making it more electrophilic.[3] However, if the pH is too low (<4), your amine nucleophile will be protonated and rendered unreactive.[4][5][6] Given that the substrate itself contains a basic pyridine ring, maintaining the optimal pH window of 4.5-6 is crucial.
-
Water Removal: Water is a product of imine formation. According to Le Châtelier's principle, removing it will drive the equilibrium toward the product.
-
Increase Reagent Concentration: Higher concentrations of the amine and ketone will increase the rate of the forward reaction. Ensure you are using an appropriate solvent volume.
Caption: Equilibrium dynamics of imine formation.
Q2: I'm observing the formation of 1-(5-methylpyridin-2-yl)ethanol, the alcohol byproduct from direct ketone reduction. How can I prevent this?
A2: This indicates your reducing agent is too powerful or non-selective. It is reducing the starting ketone faster than, or in competition with, the iminium ion intermediate.[2] This is a classic selectivity problem.
Core Problem: The hydride source is not discriminating between the C=O bond of the ketone and the C=N bond of the imine.
Solutions for Enhancing Selectivity:
-
Switch to a Milder Reducing Agent: This is the most effective solution. While sodium borohydride (NaBH₄) is a potent and inexpensive reductant, it is often too reactive for one-pot reductive aminations.[11][12]
-
Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[13][14] The electron-withdrawing acetoxy groups and steric bulk moderate its reactivity, making it highly selective for the iminium ion over the ketone.[15][16]
-
Alternative Reagent: Sodium cyanoborohydride (NaBH₃CN) is also selective but is toxic and can generate HCN gas during acidic workup, requiring careful handling.[1][17]
-
-
Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent.
-
Actionable Protocol: Stir the ketone, amine, and acetic acid in a suitable solvent (e.g., methanol) for 1-2 hours at room temperature, monitoring by TLC for the disappearance of the ketone. Once imine formation is complete, cool the reaction to 0 °C and add the NaBH₄ portion-wise.[8]
-
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencemadness.org [sciencemadness.org]
- 16. m.youtube.com [m.youtube.com]
- 17. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Catalyst Loading for 1-(5-Methylpyridin-2-yl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this synthesis. Our focus is on the critical parameter of catalyst loading in the context of reductive amination, a cornerstone of modern amine synthesis.
Introduction: The Challenge of Pyridine-Containing Substrates
The synthesis of chiral amines, such as 1-(5-Methylpyridin-2-yl)ethanamine, is a pivotal process in pharmaceutical development. Reductive amination of the corresponding ketone, 2-acetyl-5-methylpyridine, stands as a primary synthetic route. However, the presence of the pyridine ring introduces specific challenges, most notably the potential for catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, deactivating it and leading to low yields or complete reaction failure.[1][2] Optimizing catalyst loading is therefore not merely a matter of cost-effectiveness but a crucial step in ensuring a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine via reductive amination, with a focus on problems related to catalyst performance.
Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I resolve this?
Possible Causes:
-
Catalyst Poisoning: This is the most common issue when working with pyridine-containing substrates.[1][2] The nitrogen atom of the pyridine ring can act as a Lewis base and bind strongly to the active sites of the metal catalyst, preventing the substrate from accessing them.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate, especially if some degree of catalyst deactivation is occurring.
-
Poor Quality Catalyst: The catalyst may have lost activity due to improper storage or handling.
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact catalyst activity.
Troubleshooting Steps:
-
Introduce an Acidic Additive: The most effective way to mitigate catalyst poisoning by the pyridine nitrogen is to add a stoichiometric amount of a weak acid, such as acetic acid or ammonium trifluoroacetate.[3][4] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from coordinating with and poisoning the catalyst.
-
Increase Catalyst Loading: A stepwise increase in the catalyst loading (e.g., from 1 mol% to 2.5 mol% and then to 5 mol%) can compensate for partial deactivation. However, this should be done in conjunction with other optimization steps to avoid unnecessary cost.
-
Verify Catalyst Activity: Test the catalyst with a standard, non-poisoning substrate to confirm its activity.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For many reductive aminations, a range of 40-60°C is effective.
-
Pressure: Ensure adequate hydrogen pressure as per the protocol. For laboratory scale, 0.8 MPa to 5.0 MPa is a common range.[4]
-
Solvent: Protic solvents like methanol or ethanol are often used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Q2: I am observing the formation of byproducts, primarily the corresponding alcohol from the reduction of the ketone. How can I improve the selectivity towards the desired amine?
Possible Causes:
-
Slow Imine Formation: If the reduction of the ketone is faster than the formation of the imine intermediate, the alcohol will be the major product.
-
Choice of Reducing Agent/Catalyst: Some catalysts may favor ketone reduction over imine reduction under certain conditions.
Troubleshooting Steps:
-
Pre-formation of the Imine: Consider a two-step, one-pot approach. First, stir the ketone and the amine source (e.g., an ammonium salt) at room temperature for a few hours to facilitate imine formation before introducing the catalyst and hydrogen.
-
Adjusting pH: The formation of the imine is pH-dependent. The use of a buffer system, like an acetic acid/sodium acetate buffer, can maintain the optimal pH for imine formation.[5]
-
Catalyst Selection: While Pd/C is a common hydrogenation catalyst, for reductive aminations, catalysts like Raney Nickel or specific ruthenium and iridium complexes have shown high selectivity for the imine reduction.[3][6][7] Pd(OH)₂/C has also been reported to be highly effective in generating sterically hindered amines via reductive amination due to the role of the hydroxyl group in facilitating imine formation and reduction.[7]
-
Use of Molecular Sieves: Adding activated molecular sieves can help to remove the water formed during imine formation, thus driving the equilibrium towards the imine and improving the yield of the desired amine.[8]
Q3: My asymmetric synthesis is resulting in low enantioselectivity (ee). How can I improve the stereochemical control?
Possible Causes:
-
Poorly Chosen Chiral Ligand: The chiral ligand may not be providing a sufficiently differentiated steric environment around the catalytic center.
-
Suboptimal Reaction Conditions: Temperature and solvent can have a profound effect on the enantioselectivity of a reaction.
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
Troubleshooting Steps:
-
Screen Chiral Ligands: For asymmetric reductive aminations of acetylpyridines, ligands such as (S)-BINAP in combination with a ruthenium precursor like Ru(OAc)₂ have proven to be highly effective, yielding enantiomeric excesses greater than 99%.[3][4]
-
Optimize Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents to find the optimal one for your system.
-
Minimize Racemization: Ensure that the work-up conditions are mild and avoid prolonged exposure to acidic or basic conditions that could potentially racemize the product.
Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for this reaction?
A: For a screening reaction, a catalyst loading of 1-2 mol% is a reasonable starting point. Depending on the results, this can be optimized upwards to 5 mol% or downwards to as low as 0.5 mol% for a highly active system.
Q: Which catalyst is better for this synthesis: Raney Nickel or Pd/C?
A: Both catalysts can be effective for reductive aminations. Raney Nickel is a cost-effective choice and is particularly useful for certain types of reductive aminations.[9][10] However, for asymmetric synthesis, palladium-based catalysts with chiral ligands, or more specialized ruthenium and iridium catalysts, often provide superior enantioselectivity.[3][6][11] For the direct asymmetric reductive amination of 2-acetylpyridines, Ru(OAc)₂ with (S)-BINAP has been shown to be highly effective.[3][4]
Q: Can I reuse the catalyst?
A: Heterogeneous catalysts like Pd/C can often be recovered by filtration and reused. However, their activity may decrease with each cycle due to leaching of the metal or irreversible poisoning. It is important to thoroughly wash and dry the recovered catalyst before reuse. The reusability should be evaluated on a case-by-case basis.
Q: How does the methyl group on the pyridine ring affect the reaction?
A: The electron-donating nature of the methyl group can slightly increase the basicity of the pyridine nitrogen, potentially exacerbating catalyst poisoning. However, its steric effect in the 5-position is minimal and should not significantly hinder the approach of the substrate to the catalyst's active site.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity for a Model Asymmetric Reductive Amination of 2-Acetylpyridine
| Catalyst Loading (mol%) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1.0 | Ru(OAc)₂/(S)-BINAP | >99 | >99 | [3][4] |
| 0.5 | Ru(OAc)₂/(S)-BINAP | 95 | >99 | [3][4] |
| 2.0 | [Ir(cod)Cl]₂ / Chiral Ligand | 97 | 95 | [6] |
| 5.0 | Pd(OH)₂/C | 92 (for a sterically hindered amine) | N/A | [7] |
| 10 (wt %) | Raney-Ni | Good to excellent (qualitative) | N/A | [9][12] |
Note: The data presented is based on analogous systems and serves as a guide for optimization.
Experimental Protocols
Protocol 1: Optimized Asymmetric Reductive Amination of 2-Acetyl-5-methylpyridine
This protocol is adapted from established procedures for the highly enantioselective direct asymmetric reductive amination of 2-acetylpyridines.[3][4]
Materials:
-
2-Acetyl-5-methylpyridine
-
Ammonium trifluoroacetate (NH₄TFA)
-
Ru(OAc)₂{(S)-binap}
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add 2-acetyl-5-methylpyridine (1.0 mmol), ammonium trifluoroacetate (1.5 mmol), and Ru(OAc)₂{(S)-binap} (0.01 mmol, 1 mol%).
-
Evacuate and backfill the autoclave with argon or nitrogen three times.
-
Add anhydrous methanol (5 mL) via syringe.
-
Pressurize the autoclave with hydrogen gas to 0.8 MPa.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(5-Methylpyridin-2-yl)ethanamine.
Visualizations
Diagram 1: Experimental Workflow for Asymmetric Reductive Amination
Caption: Workflow for the synthesis of 1-(5-Methylpyridin-2-yl)ethanamine.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
References
- Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.
- Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines.RSC Publishing.[Link]
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.PubMed.[Link]
- Reductive amination difficulties - poor conversion.Reddit.[Link]
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- How to Prevent Catalyst Poisoning
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogen
- Reductive Amination, and How It Works.Master Organic Chemistry.[Link]
- ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems.
- Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C H Bonds.
- Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines.
- Reagent Friday: Raney Nickel.Master Organic Chemistry.[Link]
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Reductive Amination.Sciencemadness Discussion Board.[Link]
- One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni.PubMed.[Link]
- Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies.
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroarom
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Light-driven CO2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production.RSC Publishing.[Link]
- What are the difficulties associated with reductive amination? How to control byproduct formation?
- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.MDPI.[Link]
- An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.Beilstein Journals.[Link]
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
- Intramolecular reductive aminations for the formation of azepanes.
- Question about reductive amin
- Molecules.MDPI.[Link]
- A Mild, Pyridine-Borane-Based Reductive Amin
- Mechanistic Insight into Iridium-Catalyzed Asymmetric Allylations.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines [beilstein-journals.org]
Technical Support Center: Solvent Effects on the Stereoselectivity of 1-(5-Methylpyridin-2-yl)ethanamine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-yl)ethanamine. This chiral amine is a valuable building block in the synthesis of bioactive molecules, particularly in pharmaceuticals targeting neurological disorders.[1] Achieving precise stereochemical control in reactions involving this substrate is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
This guide provides in-depth, field-proven insights into one of the most critical and often underestimated factors governing stereoselectivity: the reaction solvent. We will move beyond simple protocols to explore the causal relationships between solvent choice and stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs): Foundational Principles
Q1: What is stereoselectivity and why is it so critical in reactions with this specific chiral amine?
Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction.[2][3] For a molecule like 1-(5-Methylpyridin-2-yl)ethanamine, which contains a stereocenter, its reactions can lead to different diastereomers or enantiomers. The biological activity of a drug is often dictated by its specific 3D arrangement; one stereoisomer may be highly effective while another could be inactive or even harmful. Therefore, controlling the stereochemical outcome is not just a matter of yield, but a fundamental requirement for safety and efficacy in drug development.
Q2: How do solvents fundamentally influence the stereochemical outcome of a reaction?
A solvent is not merely an inert medium for reactants to meet. It is an active participant that can profoundly influence reaction pathways by stabilizing or destabilizing transition states. The energy difference between the transition states leading to different stereoisomers determines the stereoselectivity of a reaction. Solvents exert their influence primarily through:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states.
-
Hydrogen Bonding: Protic solvents (containing O-H or N-H bonds) can act as hydrogen bond donors, while aprotic solvents cannot. This ability to form hydrogen bonds can "cage" or solvate nucleophiles, bases, or catalysts, altering their reactivity and steric profile.[4][5][6]
-
Coordinating Ability: Solvents with lone pairs (e.g., ethers, DMF) can coordinate to metal catalysts, influencing their catalytic activity and the chiral environment they create.
The interplay of these properties determines the energetic landscape of the reaction and, consequently, which stereoisomeric product is favored.[7]
Q3: What is unique about the 1-(5-Methylpyridin-2-yl)ethanamine structure that makes solvent selection particularly important?
The key feature is the Lewis basic nitrogen atom within the pyridine ring.[8] This site can interact with protic solvents through hydrogen bonding or coordinate with Lewis acidic catalysts. This interaction is in addition to the solvation of the primary amine group and any other reactive intermediates. This dual nature means that solvent choice can subtly alter the conformation of the substrate or its complex with a catalyst, directly impacting the facial selectivity of an approaching reagent. For instance, in reductive aminations, protic solvents like methanol are often preferred as they can stabilize charged iminium intermediates and facilitate proton transfer.[8]
Troubleshooting Guide: Common Stereoselectivity Issues
Q4: My reaction is producing a low enantiomeric excess (ee%). Where do I start with solvent optimization?
Low enantiomeric excess is a common and frustrating problem. Before altering catalysts or reagents, a systematic solvent screen is a crucial first step. The issue often stems from the solvent's inability to sufficiently differentiate the energies of the two diastereomeric transition states leading to the R and S enantiomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low stereoselectivity.
Q5: How do I choose between a polar protic and a polar aprotic solvent?
The choice depends entirely on the reaction mechanism and the nature of the transition state. There is no universal "best" solvent.
-
Use Polar Protic Solvents (e.g., Methanol, Water, Ethanol) when:
-
The mechanism involves the stabilization of charged species, such as carbocations or leaving groups (favoring SN1-type pathways).[6][9]
-
Proton transfer is a key step, such as in certain reductive aminations.[8]
-
Caution: Protic solvents can form strong hydrogen bonds with nucleophiles, "caging" them and reducing their reactivity, which can be detrimental in SN2-type reactions.[4][5]
-
-
Use Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone) when:
The diagram below illustrates how a protic solvent might selectively stabilize one transition state (TS1) through hydrogen bonding, making it lower in energy and thus favoring the formation of Product 1. An aprotic solvent, lacking this specific interaction, may not provide the same degree of stabilization, potentially leading to lower selectivity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 9. theorango.com [theorango.com]
Preventing racemization during the synthesis of chiral 1-(5-Methylpyridin-2-yl)ethanamine
Technical Support Center: Synthesis of Chiral 1-(5-Methylpyridin-2-yl)ethanamine
A Guide to Preventing Racemization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the stereoselective synthesis of 1-(5-Methylpyridin-2-yl)ethanamine. This molecule is a critical chiral building block in modern pharmaceuticals, and maintaining its enantiomeric purity is paramount for efficacy and safety. This guide provides in-depth, field-proven insights into the common pitfalls that lead to racemization and offers robust troubleshooting strategies and protocols to ensure the stereochemical integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding racemization in the context of this specific synthesis.
Q1: What is racemization and why is it a critical issue for this synthesis?
Racemization is the process by which an enantiomerically enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For pharmaceutical applications, often only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) can be inactive, less active, or even cause harmful side effects. Therefore, preventing racemization is essential for producing a safe and effective active pharmaceutical ingredient (API).
Q2: What is the primary chemical reason 1-(5-Methylpyridin-2-yl)ethanamine is susceptible to racemization?
The chiral center in this molecule is the carbon atom bonded to the methyl group, the amino group, and the pyridine ring. The hydrogen atom on this carbon (the α-proton) is benzylic-like, making it susceptible to abstraction by a base.[3] Once deprotonated, the resulting carbanion intermediate is planar and achiral. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture.[1][4]
Q3: At which stages of my workflow should I be most concerned about racemization?
Racemization is a risk at any stage where the chiral amine is subjected to harsh conditions. Key stages to monitor closely are:
-
Reaction Workup: Exposure to strong acids or bases during quenching and extraction can readily cause racemization.[4]
-
Purification: Standard silica gel chromatography can be problematic due to the acidic nature of silanol groups on the silica surface, which can catalyze imine-enamine tautomerism, a pathway to racemization.[4]
-
Distillation/Solvent Removal: Elevated temperatures used to remove high-boiling solvents can provide the necessary energy to overcome the activation barrier for racemization.[4]
-
Long-term Storage: Storage of the amine in protic solvents or under non-inert conditions can lead to slow racemization over time.[5]
Q4: How can I quickly and reliably determine the enantiomeric excess (e.e.) of my product?
The most reliable and standard method is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification of their ratio. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for this class of compounds.[8][9]
Section 2: Troubleshooting Guide: Diagnosing and Solving Loss of Enantiomeric Excess
This section is designed to help you pinpoint and resolve specific issues leading to a drop in e.e. during your synthesis.
Problem: Low e.e. Immediately Following the Asymmetric Synthesis Step
The most common route to this chiral amine is the asymmetric reductive amination of 2-acetyl-5-methylpyridine.[10][11] If the e.e. is low directly after the reaction, the issue lies with the stereoselective transformation itself.
| Potential Cause | Underlying Reason | Recommended Solution |
| Suboptimal Catalyst/Ligand | The chiral catalyst or ligand is not creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. | Screen a panel of well-established catalysts for asymmetric reduction, such as Ru(OAc)₂((S)-BINAP) or iridium-based catalysts, which have shown high enantioselectivity for similar substrates.[10][12] |
| Incorrect Temperature | Asymmetric reactions are highly sensitive to temperature. Higher temperatures can lead to decreased selectivity as the energy difference between the diastereomeric transition states becomes less significant.[4] | Perform a temperature optimization study. Start at a lower temperature (e.g., 0 °C or -20 °C) and incrementally increase it to find the optimal balance between reaction rate and enantioselectivity. |
| Hydrogen Pressure (for Hydrogenation) | In catalytic hydrogenations, pressure can influence the kinetics and the catalyst's active state, thereby affecting enantioselectivity. | Optimize the hydrogen pressure. A pressure of 0.8 MPa has been reported as effective for the asymmetric reductive amination of related substrates.[10][11] |
| Presence of Impurities | Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst or interfere with the chiral induction process. | Ensure all reagents are pure and solvents are rigorously dried and degassed. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
Problem: High Initial e.e., but Significant Decrease After Workup and Purification
This is a common and frustrating scenario, indicating that the established chiral center is being compromised during downstream processing.
| Potential Cause | Underlying Reason | Recommended Solution |
| Acidic/Basic Workup | Strong acids or bases used during quenching or extraction catalyze the abstraction of the α-proton, leading to racemization via a planar intermediate.[4] | Use a buffered or neutral workup. Quench the reaction with a saturated aqueous solution of NH₄Cl or a phosphate buffer (pH ≈ 7). During extraction, use brine instead of acidic or basic washes. |
| Racemization on Silica Gel | The acidic silanol (Si-OH) groups on the surface of standard silica gel can act as a proton source, facilitating the formation of an achiral imine intermediate, which then reprotonates non-selectively.[4] | 1. Passivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your eluent containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine or diisopropylethylamine). 2. Use Alternative Media: Consider using neutral alumina or a reverse-phase C18 silica for purification. |
| Thermal Racemization | Applying excessive heat during solvent removal (e.g., on a rotovap) can provide enough energy to induce racemization.[4] | Remove solvent in vacuo at the lowest practical temperature. Use a high-vacuum pump and a water bath set to room temperature or slightly above (e.g., <30-40°C). |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for key steps in the synthesis and analysis workflow.
Protocol 3.1: Asymmetric Reductive Amination of 2-Acetyl-5-methylpyridine
This protocol is adapted from methodologies showing high success with similar substrates.[10]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add Ru(OAc)₂((S)-BINAP) (0.01 equiv).
-
Reaction Setup: In a separate flask, dissolve 2-acetyl-5-methylpyridine (1.0 equiv) and ammonium trifluoroacetate (NH₄TFA) (1.5 equiv) in anhydrous, degassed methanol.
-
Reaction Execution: Transfer the substrate solution to the flask containing the catalyst via cannula.
-
Hydrogenation: Purge the flask with hydrogen gas (3 times) and then pressurize the vessel to 0.8 MPa.
-
Incubation: Stir the reaction vigorously at 30°C for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure at low temperature (<30°C).
-
Extraction: Dissolve the residue in ethyl acetate and wash with a pH 7 phosphate buffer, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature.
-
Analysis: Immediately analyze a small aliquot of the crude product via Chiral HPLC (Protocol 3.2) to determine the initial enantiomeric excess.
Protocol 3.2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This is a general method; optimization for your specific system may be required.
-
Instrumentation: Standard HPLC system with a UV detector (set to ~254 nm).
-
Chiral Column: Chiralcel® OD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and prevent on-column racemization.[8]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the amine (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
Section 4: Visual Guides & Mechanisms
Diagram 4.1: Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the key mechanistic pathway responsible for the loss of stereochemical integrity.
Caption: Base abstracts the acidic α-proton, forming a planar, achiral carbanion that can be reprotonated from either face.
Diagram 4.2: Troubleshooting Workflow for e.e. Loss
Use this decision tree to systematically diagnose the source of racemization in your process.
Caption: A systematic workflow to identify the root cause of enantiomeric excess degradation.
References
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds.
- Thiyl Radical Mediated Racemization of Benzylic Amines. (2020). ResearchGate.
- Valk, J.-M., et al. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway.
- Tucker, G. T., & Lennard, M. S. (1990). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH.Pharmacology & Toxicology, 66(4), 245-246.
- Racemization. (n.d.). Wikipedia.
- Kim, N., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines.Organic & Biomolecular Chemistry, 8(19), 4275-4277.
- Clayden, J., & Morris, G. A. (2018). Racemisation in Chemistry and Biology. The University of Manchester.
- Afonso, C. A. M., et al. (2016).
- Takeda Pharmaceutical Company Limited. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.Organic Letters, 23(9), 3364-3367.
- Al-Qurani, A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.Molecules, 27(1), 254.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2‑Acetyl-6-Substituted Pyridines. (2021). Figshare.
- Gholami, M. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.ACS Omega, 2(7), 3470-3476.
- Stirling, M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.The Journal of Organic Chemistry, 86(3), 2458-2473.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications.
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2020). Royal Society of Chemistry.
- Catalysts for Asymmetric Reductive Amination –Ir-PSA series–. (2022). Kanto Chemical Co., Inc.
- Kumar, V., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.Journal of Medicinal Chemistry, 64(1), 221-237.
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1,2-Bis(2-fluoropyridin-4-yl)
- Gnecco, D., et al. (2007).
- Review articles in CHIRAL HPLC. (2024).
- HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (2023). International Journal of Applied Pharmaceutics.
- Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol. (2025). BenchChem.
- Bommarius, A. S., et al. (2023). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- 2-Acetyl-5-methylpyridine (CHEBI:179147). (n.d.). European Bioinformatics Institute.
- Sanna, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.Molecules, 25(23), 5649.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Highly Enantioselective Direct Asymmetric Reductive Amination of 2âAcetyl-6-Substituted Pyridines - Organic Letters - Figshare [figshare.com]
- 12. kanto.co.jp [kanto.co.jp]
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride stability and storage conditions
Welcome to the technical support center for 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established principles of organic and medicinal chemistry.
I. Compound Overview and Intrinsic Stability
This compound is an organic compound featuring a pyridine ring, a common motif in many pharmaceutical agents.[1] The dihydrochloride salt form is intentionally designed to enhance the compound's stability, solubility in aqueous media, and ease of handling compared to its free base, which is a liquid.[2][3] Salt formation by reacting an amine with hydrogen chloride is a standard method to obtain a more stable, crystalline solid.[4] However, like all chemical reagents, its stability is not absolute and is contingent upon proper storage and handling.
The primary points of potential instability in this molecule are the amine functional group and the pyridine ring. Amines are susceptible to oxidation and can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] The dihydrochloride salt mitigates some of these concerns but introduces its own set of handling requirements, particularly concerning moisture and pH.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[6] A controlled temperature range, typically refrigerated at 2-8°C, is recommended for the free base and is a good practice for the dihydrochloride salt to minimize any potential thermal degradation over extended periods.[2] The most critical factors are moisture and air exclusion. Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[7]
Q2: Is this compound hygroscopic? What happens if it absorbs water?
A2: Yes, amine hydrochlorides and pyridine-containing compounds can be hygroscopic.[5][8] Upon absorbing moisture, the solid may appear clumpy or turn into a sticky solid. The presence of water can initiate hydrolysis or facilitate reactions with atmospheric components like carbon dioxide. For quantitative experiments, moisture absorption will also introduce inaccuracies in weighing. If hygroscopicity is suspected, the material can be dried in a vacuum oven at a mild temperature, provided thermal decomposition is not a concern.
Q3: How do I properly prepare a stock solution? What solvents are recommended?
A3: Due to the dihydrochloride salt form, the compound exhibits good solubility in polar protic solvents such as water, methanol, and ethanol. For biological assays, sterile, deionized water or buffered solutions are common choices. When preparing a stock solution, allow the compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture onto the solid. Use anhydrous solvents if the subsequent reaction is moisture-sensitive.
Q4: What is the stability of this compound in solution?
A4: The stability in solution is highly dependent on the pH and solvent. In acidic to neutral aqueous solutions (pH < 7), the protonated amine is relatively stable. However, in neutral or alkaline solutions, the free amine is liberated, which is more susceptible to oxidative degradation.[9] Solutions should be freshly prepared for optimal results. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: What are the known incompatibilities for this compound?
A5: Avoid strong oxidizing agents, strong bases, and certain metals.[10] Strong bases will deprotonate the amine hydrochloride to its more reactive free base form. Strong oxidizing agents can react with the amine group. It is also incompatible with acid chlorides and acid anhydrides.[10]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues that may arise from the instability of this compound.
Scenario 1: Inconsistent or Low Yields in a Synthetic Reaction
Symptom: You are using the compound as a starting material in a multi-step synthesis, but the yield of the desired product is consistently lower than expected or varies significantly between batches.
Potential Causes & Solutions:
-
Degradation of the Starting Material: The compound may have degraded due to improper storage.
-
Troubleshooting Step: Verify the purity of your starting material using an appropriate analytical technique such as NMR spectroscopy or LC-MS. Compare the results with the Certificate of Analysis (CoA). If degradation is confirmed, procure a fresh batch of the compound.
-
-
Presence of Moisture: As a hygroscopic solid, absorbed water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or organolithiums).
-
Troubleshooting Step: Dry the compound under vacuum before use. Ensure all solvents and glassware are rigorously dried.
-
-
Incorrect Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the active compound will be less than the weighed mass, leading to incorrect molar ratios.
-
Troubleshooting Step: If you suspect moisture absorption, use the purity value from a fresh analytical check (like quantitative NMR) to calculate the adjusted mass for your reaction.
-
Scenario 2: Poor Reproducibility in Biological Assays
Symptom: The compound is used as a standard or test article in a biological assay (e.g., enzyme inhibition or receptor binding), and you observe high variability in your dose-response curves.
Potential Causes & Solutions:
-
Stock Solution Instability: The compound may be degrading in your stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions for each experiment. If you must store solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Perform a stability study by analyzing the concentration of the stock solution over time using HPLC.
-
-
pH-Dependent Degradation: The pH of your assay buffer could be causing degradation.
-
Troubleshooting Step: Evaluate the stability of the compound in your assay buffer at the experimental temperature. Incubate the compound in the buffer for the duration of the assay, then analyze for degradation products by LC-MS. If instability is detected, consider adjusting the buffer pH if the assay allows. Amine salts are generally more stable at a lower pH.[9]
-
-
Adsorption to Labware: Highly charged molecules can sometimes adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates).
-
Troubleshooting Step: Use low-adhesion plasticware or silanized glass containers. Including a small amount of a non-ionic surfactant like Tween-20 in your buffer can also help prevent non-specific binding.
-
IV. Data and Protocols
Recommended Storage Conditions Summary
| Condition | Solid Form | Solution Form |
| Temperature | 2-8°C (Long-term) | -20°C to -80°C |
| Atmosphere | Tightly sealed, inert gas (e.g., N₂) | Tightly sealed, minimal headspace |
| Light | Protect from light (amber vial) | Protect from light (amber vial/foil) |
| Moisture | Store in a desiccator or dry environment | Use anhydrous solvents where applicable |
Protocol: Verifying Compound Purity via ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the characteristic peaks of the compound and compare them to the expected chemical shifts and splitting patterns. Check for the presence of unexpected signals which may indicate impurities or degradation products.
Logical Workflow for Stability Troubleshooting
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 4. reddit.com [reddit.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. 953393-48-1 2-(5-Methylpyridin-2-yl)ethanamine;hydrochloride AKSci 3716DT [aksci.com]
- 7. aksci.com [aksci.com]
- 8. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. capotchem.com [capotchem.com]
Resolving issues with 1-(5-Methylpyridin-2-yl)ethanamine NMR peak broadening
Technical Support Center: 1-(5-Methylpyridin-2-yl)ethanamine Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-yl)ethanamine. This resource provides in-depth troubleshooting for a common analytical challenge: NMR peak broadening. The question-and-answer format is designed to directly address issues you may encounter during your experiments, explaining the underlying scientific principles and offering robust, field-proven protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of 1-(5-Methylpyridin-2-yl)ethanamine broad, especially the -NH₂ and the adjacent -CH protons?
Peak broadening in the NMR spectrum of 1-(5-Methylpyridin-2-yl)ethanamine is a frequently observed phenomenon that can arise from several distinct, and sometimes concurrent, physical and chemical processes. Understanding these root causes is the first step toward obtaining a high-resolution spectrum.
The most common culprits include:
-
Chemical Exchange: The protons on the primary amine (-NH₂) are labile and can rapidly exchange with each other and with trace amounts of protic substances (like water) in the NMR solvent.[1][2] When this exchange occurs at a rate comparable to the NMR timescale, it leads to a broadening of the -NH₂ signal.[3][4] This process can also affect adjacent protons through scalar relaxation of the second kind.
-
Quadrupolar Broadening from ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (spin I=1).[5][6] Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, creating a nuclear electric quadrupole moment.[7][8] This quadrupole interacts with local electric field gradients, providing an efficient relaxation pathway. This rapid relaxation can broaden the signals of protons directly attached to or near the nitrogen atom (-NH₂ and the alpha-CH).[5][7][9]
-
Intermolecular Hydrogen Bonding: The amine group is a classic hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. At moderate to high concentrations, molecules of 1-(5-Methylpyridin-2-yl)ethanamine can form transient hydrogen-bonded dimers or oligomers.[10][11][12] The continuous formation and breaking of these bonds is a dynamic process that can lead to significant peak broadening for the involved protons.[11]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions (e.g., Fe³⁺, Cu²⁺ from catalysts or glassware), can dramatically shorten nuclear relaxation times (T1 and T2), leading to severe peak broadening for all protons in the molecule.[13][14][15]
The following sections provide detailed protocols to systematically investigate and mitigate each of these potential issues.
Troubleshooting Guides & Protocols
Q2: How can I determine if chemical exchange is the cause of my peak broadening?
Dynamic chemical exchange is highly dependent on temperature and the chemical environment.[3] We can manipulate these factors to diagnose and often resolve the issue.
Causality: The rate of chemical exchange is temperature-dependent. By lowering the temperature, you can slow down the exchange process. If the exchange rate becomes slow relative to the NMR timescale, a broad peak may resolve into one or more sharp peaks. Conversely, increasing the temperature can sometimes push the exchange into the fast-exchange regime, also resulting in a sharpened, averaged signal.[16][17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a standard sample of your compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈, or CD₃OD) in a Class A NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Acquisition: Cool the NMR probe in steps of 10-15 K (e.g., to 273 K, 253 K, down to the solvent's freezing point). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.[16]
-
High-Temperature Acquisition (Optional): If low temperature exacerbates broadening or is inconclusive, increase the temperature in steps of 10-15 K (e.g., to 313 K, 323 K).
-
Analysis: Compare the spectra. A significant sharpening of the -NH₂ or -CH peaks at lower or higher temperatures is a strong indicator of a dynamic exchange process.[18][19]
| Temperature Change | Observation | Interpretation |
| Decrease | Peaks sharpen | Slow exchange regime reached; confirms dynamic process. |
| Increase | Peaks sharpen | Fast exchange regime reached; confirms dynamic process. |
| No Change | Peaks remain broad | Exchange is not the primary cause; consider other factors. |
Causality: Labile protons, such as those on an amine, will readily exchange with deuterium from deuterium oxide (D₂O).[20][21] Since deuterium is not observed in a ¹H NMR experiment, the signal for the exchangeable proton will disappear, confirming its identity.[22][23][24][25]
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add one to two drops of D₂O to the NMR tube.
-
Shake and Re-measure: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.[22]
-
Acquire Final Spectrum: Re-run the ¹H NMR spectrum.
-
Analysis: The disappearance of the broad -NH₂ peak confirms it is due to exchangeable amine protons.[1][26]
Q3: My peaks are still broad after VT-NMR and D₂O exchange. Could it be concentration or impurities?
Yes. If temperature variation doesn't resolve the issue, intermolecular interactions or paramagnetic impurities are likely contributors.
Causality: Peak broadening due to intermolecular hydrogen bonding is highly dependent on sample concentration.[11] At higher concentrations, molecules are closer together, increasing the frequency of hydrogen bonding. By diluting the sample, you can reduce these interactions and potentially sharpen the signals.[27]
Step-by-Step Methodology:
-
Prepare a Concentrated Sample: Prepare a sample at a typical concentration (e.g., 10-15 mg in 0.6 mL of solvent) and acquire a spectrum.
-
Dilute the Sample: Prepare a series of dilutions from the initial sample (e.g., 50%, 25%, 10% of the original concentration).
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each dilution, ensuring the number of scans is increased for more dilute samples to maintain a good signal-to-noise ratio.
-
Analysis: Compare the peak widths (full width at half maximum, FWHM) of the -NH₂ and aromatic protons across the dilution series. A progressive sharpening of peaks upon dilution strongly suggests that hydrogen bonding is a significant factor.
Causality: Paramagnetic impurities are a common and often overlooked cause of general peak broadening.[15][28] These can be removed by simple filtration or the use of a chelating agent. Dissolved oxygen is another common paramagnetic species.[29]
Step-by-Step Methodology:
-
Filtration: Prepare your NMR sample as usual. Pass the solution through a small plug of Celite or silica gel packed into a Pasteur pipette directly into the NMR tube. This can remove fine particulate matter and some metal contaminants.
-
Use of a Chelating Agent: Add a very small amount (a few crystals) of a chelating agent like EDTA to your sample, shake well, and then filter it into the NMR tube. EDTA will bind to many common metal ions, rendering them diamagnetic.
-
Degassing: To remove dissolved O₂, bubble an inert gas (N₂ or Ar) gently through the NMR sample for several minutes before capping the tube. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Analysis: Acquire a spectrum after treatment and compare it to the original. A noticeable improvement in resolution across all peaks points to the successful removal of paramagnetic impurities.[13][14]
Visualizing the Mechanisms
To better understand the dynamic processes at play, the following diagrams illustrate the key concepts.
Caption: A flowchart for troubleshooting broad NMR peaks.
Caption: Intermolecular hydrogen bonding and chemical exchange.
References
- What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017, July 14).
- Explain the effect of hydrogen bonding on NMR spectrum with example | Filo. (n.d.).
- Proton NMR Assignment Tools - The D2O Shake. (2007, October 3). University of Ottawa NMR Facility Blog.
- How Do Paramagnetic Substances Affect NMR? - Chemistry For Everyone. (2023, September 22). YouTube.
- Chapter 11: Hydrogen Bonds and NMR. (n.d.). Royal Society of Chemistry.
- effect of H-bonding on chemical shift or NMR spectra with example. (2022, February 11). YouTube.
- Al-Tahhan, G., & Gerothanassis, I. P. (2017). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 22(8), 1313.
- Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. (2021). ResearchGate.
- Molecular dynamics studies by NMR spectroscopy. (n.d.).
- Quadrupolar nuclei. (n.d.). University of Ottawa.
- Variable Temperature NMR Experiments. (n.d.). University of Oxford.
- Paramagnetic NMR. (n.d.). University of Illinois Urbana-Champaign.
- Paramagnetic nuclear magnetic resonance spectroscopy. (2023, December 1). In Wikipedia.
- Video: NMR Spectroscopy Of Amines. (n.d.). JoVE.
- Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2015, November 4). Reddit.
- Understanding Dynamic Exchange using Variable Field NMR. (n.d.). Global NMR Discussion Meetings.
- Exploration of Dynamic Exchange using Variable Field NMR. (2024, October 1). University of Bristol.
- About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011, March 31). NMRFAM.
- 23.5: Spectroscopic Properties of Amines. (2021, July 31). Chemistry LibreTexts.
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester.
- Demsar, A., Kosmrlj, J., & Petricek, S. (2002). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Journal of the American Chemical Society, 124(15), 3951–3958.
- 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax.
- Effect of Chemical Exchange on Spectra. (n.d.).
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (2011). PMC.
- Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn.
- Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. (2020). ResearchGate.
- Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind.
- What Causes NMR Peak Broadening? - Chemistry For Everyone. (2024, January 21). YouTube.
- Symmetry and NMR linewidths of quadrupolar nuclei. (2017, August 20). Chemistry Stack Exchange.
- Quadrupolar Coupling. (2023, January 2). Chemistry LibreTexts.
- A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. (2020, August 7). PubMed Central.
- Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library.
- NMR Peak Broadening. (2021, October 3). Reddit.
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]
- 12. books.rsc.org [books.rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding Dynamic Exchange using Variable Field NMR - Global NMR Discussion Meetings [globalnmr.org]
- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 20. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 21. researchgate.net [researchgate.net]
- 22. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 23. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 24. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. studymind.co.uk [studymind.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reddit.com [reddit.com]
- 29. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Overcoming challenges in the chiral separation of 1-(5-Methylpyridin-2-yl)ethanamine enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for overcoming challenges in the chiral separation of 1-(5-Methylpyridin-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals encountering difficulties in resolving the enantiomers of this important chemical building block. As a basic compound containing both a pyridine ring and a primary amine, this analyte presents a unique set of challenges that require a systematic and well-informed approach.[1]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chromatographic principles.
Core Challenges in Separating 1-(5-Methylpyridin-2-yl)ethanamine
The molecular structure of 1-(5-Methylpyridin-2-yl)ethanamine dictates the primary difficulties in its enantioseparation:
-
Strong Basic Nature: The primary amine group is highly basic. This leads to strong, often undesirable, interactions with acidic sites on the stationary phase support (residual silanols), which is a primary cause of severe peak tailing and poor resolution.[2][3]
-
Multiple Interaction Sites: The molecule can interact with a chiral stationary phase (CSP) through hydrogen bonding (amine group), π-π stacking (pyridine ring), and dipole-dipole interactions. Managing these interactions is key to achieving selectivity.[4]
-
High Polarity: As a small, polar molecule, it can be challenging to achieve adequate retention and separation, particularly in reversed-phase systems.[5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during method development in a direct question-and-answer format.
Issue 1: No Enantiomeric Separation Observed
Question: I'm injecting my racemic standard, but I only see a single, sharp peak. Why am I not seeing any separation?
Answer: This indicates a lack of enantioselectivity between your analyte and the chosen chiral stationary phase (CSP) under the current mobile phase conditions. The solution involves a systematic screening of columns and mobile phases.
Causality and Action Plan:
-
Inappropriate CSP Selection: The primary reason for a complete lack of separation is that the chosen CSP does not offer the necessary chiral recognition environment for your molecule. Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and represent an excellent starting point for screening.[2][6]
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP. For a basic analyte like this, Normal Phase (NP) or Polar Organic (PO) modes are often more successful than Reversed Phase (RP).[6]
Workflow: Initial CSP and Mobile Phase Screening
Caption: Initial screening workflow for CSP selection.
Detailed Protocol: CSP Screening
-
Select CSPs: Choose a set of 3-5 CSPs with different chiral selectors. A good starting set includes amylose-based, cellulose-based, and cyclodextrin- or cyclofructan-based columns.[2]
-
Prepare Mobile Phase: For normal phase, start with a generic mobile phase such as Hexane/Isopropanol (80:20 v/v) containing 0.1% of a basic additive like Diethylamine (DEA).[2][3]
-
Equilibrate: Equilibrate each column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject Sample: Inject the racemic standard of 1-(5-Methylpyridin-2-yl)ethanamine.
-
Evaluate: Look for any sign of peak separation. Even a small shoulder indicates that the CSP has potential, and the method can be optimized.[2]
Issue 2: Severe Peak Tailing
Question: I see two peaks, but they are broad and tailing significantly, making integration and resolution poor. What is happening?
Answer: This is a classic symptom of undesirable secondary interactions, where the basic amine group on your analyte interacts strongly with acidic residual silanol groups on the silica surface of the column packing material. Column overload can also be a contributing factor.[2]
Causality and Action Plan:
-
Silanol Interactions (Primary Cause): The lone pair of electrons on the nitrogen atom of the amine forms strong hydrogen bonds with surface silanols (-Si-OH). This secondary retention mechanism is non-enantioselective and causes significant tailing.
-
Column Overload (Secondary Cause): Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.
Workflow: Troubleshooting Peak Tailing
Caption: Logical workflow to diagnose and resolve peak tailing.
Detailed Protocol: Eliminating Peak Tailing
-
Rule out Column Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, the original concentration was too high.[2]
-
Optimize Basic Additive:
-
The use of a basic additive is critical for amines.[3] In many cases, in the absence of an additive, basic amines are strongly retained and may not elute at all.[3]
-
Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. If an additive is already present, consider increasing its concentration in small increments (e.g., to 0.2%).
-
The additive works by neutralizing the active silanol sites, preventing the analyte from interacting with them.[2]
-
Table 1: Effect of Mobile Phase Additive on Peak Shape & Resolution
| Mobile Phase Composition | Peak Shape | Resolution (Rs) | Scientific Rationale |
|---|---|---|---|
| Hexane/IPA (80:20) | Severe Tailing | < 0.5 | Strong, non-specific interaction of the basic amine with acidic silanol groups on the CSP surface. |
| Hexane/IPA (80:20) + 0.1% DEA | Symmetrical | 1.8 | DEA, a stronger base, preferentially interacts with and "masks" the silanol groups, allowing for purely chiral interactions.[3] |
Issue 3: Poor Resolution (Rs < 1.5)
Question: I have two distinct, symmetrical peaks, but they are not baseline separated. How can I improve the resolution?
Answer: Achieving baseline resolution (Rs ≥ 1.5) requires optimizing the parameters that affect selectivity (α) and efficiency (N). The key variables to adjust are mobile phase strength, temperature, and flow rate.
Causality and Action Plan:
-
Mobile Phase Strength: The type and concentration of the polar modifier (e.g., isopropanol, ethanol in NP) directly control retention and selectivity. Reducing the modifier percentage generally increases retention and can improve resolution.[2]
-
Column Temperature: Chiral separations are often sensitive to temperature. Lowering the temperature typically enhances enantioselectivity and improves resolution, as the interactions become more defined. However, this comes at the cost of higher backpressure and longer run times.[2]
-
Flow Rate: A lower flow rate can increase column efficiency, leading to sharper peaks and better resolution, but it will also increase the analysis time.
Detailed Protocol: Resolution Optimization
-
Optimize Modifier Percentage:
-
Starting from your current condition (e.g., 20% Isopropanol), decrease the modifier percentage in 2-5% increments (e.g., to 18%, 15%).
-
Analyze the sample at each step and monitor the resolution factor (Rs).
-
-
Optimize Temperature:
-
Set the column temperature to 25°C as a baseline.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and analyze the sample at each point.
-
If resolution does not improve, you can also test higher temperatures (e.g., 30°C, 35°C), as some separations are entropy-driven.[2]
-
Alternative High-Performance Techniques
Supercritical Fluid Chromatography (SFC)
For challenging primary amines, SFC is a powerful alternative to HPLC. It often provides superior performance due to the properties of supercritical CO2.
-
Advantages: Faster separations, higher efficiency, improved peak shapes for basic compounds, and reduced solvent consumption.[7][8]
-
Methodology: SFC typically uses CO2 as the main mobile phase with a small amount of an organic modifier (e.g., methanol). Similar to HPLC, basic or acidic additives are crucial for good chromatography of amines.[7][9] SFC has shown excellent results for separating primary amines on various CSPs, sometimes outperforming both normal-phase and polar organic modes in HPLC.[7] A crown ether-based CSP with an acidic mobile phase modifier has also been shown to be highly effective for primary amines in SFC.[10]
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for separating this compound? A basic mobile phase additive (like DEA or TEA) is arguably the most critical component. Without it, strong secondary interactions with the column will likely prevent any successful separation, regardless of the CSP used.[3]
Q2: My method was working, but performance has degraded with a new column of the same type. Why? This can be due to subtle column-to-column variations or, more commonly, a difference in column history. The previous use of acidic or basic modifiers can create "memory effects" on the stationary phase that impact selectivity.[11] It is always recommended to develop new methods on a new column or one with a well-documented history.[12]
Q3: Should I use a coated or an immobilized polysaccharide CSP? Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are generally more robust. They tolerate a wider range of solvents, which provides more flexibility during method development and allows for more aggressive washing procedures to regenerate the column if it becomes contaminated.[12]
Q4: Can I use derivatization to make the separation easier? Yes, derivatization is a valid strategy. Converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral column.[5] However, this adds steps to your workflow (reaction, potential purification) and is generally considered only if direct chiral separation proves unsuccessful.
Q5: What is the best detection wavelength? The pyridine ring in the molecule provides a strong UV chromophore. A detection wavelength around 254-265 nm is typically a good starting point. A full UV scan of the analyte in your mobile phase should be performed to determine the optimal wavelength for maximum sensitivity.
References
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Trouble with chiral separations.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral SFC-UV separation of amine and imine derivative using standard...
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ElectronicsAndBooks.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
- Basics of chiral HPLC. Sigma-Aldrich.
- 1-(5-Methylpyridin-2-yl)ethylamine. Chem-Impex.
- HPLC method for enantiomeric separ
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Degradation Pathways of 1-(5-Methylpyridin-2-yl)ethanamine and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Methylpyridin-2-yl)ethanamine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Section 1: Understanding the Core Stability Profile
The stability of 1-(5-Methylpyridin-2-yl)ethanamine, a versatile building block in pharmaceutical synthesis, is paramount for ensuring the quality and efficacy of final drug products.[1] Its degradation can be initiated by several factors, including pH, temperature, light, and oxidative stress.[2][3][4] The pyridine ring, while generally stable, can be susceptible to specific reactions, and the ethanamine side chain introduces additional potential degradation pathways.[5][6]
Frequently Asked Questions (FAQs) - Core Stability
Q1: What are the primary degradation pathways for 1-(5-Methylpyridin-2-yl)ethanamine under common storage conditions?
A1: Under typical storage conditions (room temperature, protected from light), 1-(5-Methylpyridin-2-yl)ethanamine is relatively stable. However, prolonged exposure to air can lead to slow oxidation. The primary degradation pathways to be aware of are:
-
Oxidation: The lone pair of electrons on the pyridine nitrogen and the amino group of the ethanamine side chain are susceptible to oxidation.[7] This can lead to the formation of N-oxides and other oxidative degradation products.[7][8] In the presence of trace metals, which can act as catalysts, this process may be accelerated.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[9][10][11][12] The specific products will depend on the wavelength and intensity of the light, as well as the presence of photosensitizers.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 1-(5-Methylpyridin-2-yl)ethanamine in aqueous solutions is significantly influenced by pH.
-
Acidic Conditions (pH < 4): In acidic solutions, the pyridine nitrogen and the primary amine will be protonated. This generally increases the compound's solubility in water but can also make it more susceptible to certain hydrolytic reactions, although ethanamine derivatives are generally considered hydrolytically stable.[13]
-
Neutral Conditions (pH 6-8): The compound is generally most stable in this range.
-
Alkaline Conditions (pH > 8): In basic solutions, the free base form is more prevalent. This can increase susceptibility to oxidation.
Q3: Are there any known incompatibilities with common excipients?
A3: While specific interaction studies for 1-(5-Methylpyridin-2-yl)ethanamine with a wide range of excipients are not extensively published, general principles for amines should be considered. Potential incompatibilities can arise with:
-
Reducing Sugars (e.g., lactose, dextrose): The primary amine can undergo Maillard reactions with reducing sugars, leading to the formation of colored degradation products.
-
Aldehydes and Ketones: These can react with the primary amine to form imines.
-
Acidic Excipients: Strong acidic excipients can lead to salt formation, which might affect the physical properties and stability of the formulation.
Section 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[2][3][4][14]
Common Issues and Solutions in Forced Degradation Experiments
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No or minimal degradation observed | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. The goal is to achieve a target degradation of 5-20%.[4] |
| The compound is highly stable under the tested conditions. | While possible, it's crucial to explore a wide range of stressors. Consider using a stronger oxidizing agent (e.g., AIBN) or more intense light exposure as per ICH Q1B guidelines.[2] | |
| Complete degradation or formation of multiple, unresolvable peaks | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world storage conditions.[14] |
| Poor mass balance in HPLC analysis | Degradation products are not UV-active at the detection wavelength. | Use a Photo-Diode Array (PDA) detector to screen for the absorbance maxima of potential degradants. If degradants lack a chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[15] |
| Degradation products are volatile. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. | |
| Degradation products are precipitating out of solution. | Check the solubility of potential degradation products. Adjust the diluent composition if necessary. | |
| Inconsistent results between replicate experiments | Lack of precise control over experimental parameters. | Ensure accurate and consistent preparation of stressor solutions. Use a calibrated oven or water bath for temperature control. For photostability studies, use a validated photostability chamber. |
| Sample preparation variability. | Ensure complete dissolution of the sample before and after stressing. Use a consistent and validated sample preparation procedure. |
Experimental Protocol: A Typical Forced Degradation Workflow
The following protocol outlines a general approach for conducting forced degradation studies on 1-(5-Methylpyridin-2-yl)ethanamine.
1. Sample Preparation:
- Prepare a stock solution of 1-(5-Methylpyridin-2-yl)ethanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid drug substance and the solution to dry heat at 80°C for 48 hours.
- Photodegradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
3. Sample Analysis:
- At appropriate time points, withdraw aliquots of the stressed samples.
- Neutralize the acid and base-stressed samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
- Calculate the percentage degradation.
- Determine the retention times and peak areas of the degradation products.
- Perform a mass balance calculation.
Section 3: Analytical Method Troubleshooting
A robust and reliable analytical method is essential for accurately monitoring the degradation of 1-(5-Methylpyridin-2-yl)ethanamine and its derivatives.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[17]
HPLC Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a high-purity, end-capped C18 column. Add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.[18][19] |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 2 units away from the pKa of 1-(5-Methylpyridin-2-yl)ethanamine. For basic compounds, a lower pH (e.g., pH 3) is often beneficial. | |
| Poor Resolution Between Parent and Degradant Peaks | Inadequate separation power of the method. | Optimize the mobile phase composition (e.g., change the organic modifier or the gradient profile). Consider using a column with a different selectivity (e.g., phenyl-hexyl). |
| Shifting Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[20] |
| Mobile phase composition drift. | Prepare fresh mobile phase daily. Ensure the solvent proportioning valves of the HPLC are functioning correctly.[20][21] | |
| Column equilibration is insufficient. | Increase the column equilibration time before starting the analysis.[20] | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and reagents. Flush the system and column thoroughly.[19] |
| Late eluting peaks from a previous injection. | Increase the run time or add a high-organic wash step at the end of the gradient. |
Visualizing the Workflow
A well-defined experimental workflow is crucial for obtaining reliable and reproducible results in degradation studies.
Caption: A typical workflow for forced degradation studies.
Section 4: Proposed Degradation Pathways
Based on the chemical structure of 1-(5-Methylpyridin-2-yl)ethanamine and general knowledge of pyridine chemistry, several degradation pathways can be proposed.[22][23]
Oxidative Degradation Pathway
Oxidation is a likely degradation route, particularly at the nitrogen atoms.
Caption: Potential oxidative degradation pathways.
Photodegradation Pathway
Photodegradation can lead to more complex transformations, including ring opening or rearrangement.[9][12]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 10. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Methylpyridin-2-yl)ethanamine and its dihydrochloride salt are pivotal building blocks in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals.[1][2] The strategic placement of the aminoethyl group on the 5-methylpyridine scaffold imparts unique physicochemical properties that are desirable in drug discovery and development. This guide provides a comprehensive comparison of two prominent synthetic routes to 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations. The presented protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of 1-(5-Methylpyridin-2-yl)ethanamine predominantly commences from the readily available precursor, 1-(5-methylpyridin-2-yl)ethanone, also known as 2-acetyl-5-methylpyridine. From this key intermediate, two principal pathways are commonly employed:
-
Route 1: Direct Reductive Amination of 1-(5-Methylpyridin-2-yl)ethanone. This one-pot approach involves the reaction of the ketone with an ammonia source and a reducing agent to directly form the primary amine.
-
Route 2: Synthesis via Oxime Formation and Subsequent Reduction. This two-step sequence first involves the conversion of the ketone to its corresponding oxime, which is then reduced to the target amine.
This guide will dissect each route, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Reductive Amination
Reductive amination is a highly efficient and widely utilized method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the amine. The choice of reducing agent is critical to the success of the reaction, with several options available, each with its own advantages and disadvantages.
Method 1A: Reductive Amination using Sodium Borohydride
Sodium borohydride (NaBH₄) is a cost-effective and common reducing agent. However, it can also reduce the starting ketone, necessitating careful control of the reaction conditions to favor imine formation prior to reduction.[3]
Experimental Protocol:
Step 1: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine
-
To a solution of 1-(5-methylpyridin-2-yl)ethanone (1.0 eq.) in methanol, add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(5-Methylpyridin-2-yl)ethanamine.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound.
Causality Behind Experimental Choices:
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in-situ source of both ammonia and acetic acid. The mild acidity of the acetic acid catalyzes the formation of the imine intermediate.
-
Methanol as Solvent: Methanol is a good solvent for both the reactants and the borohydride reducing agent.
-
Staged Addition of Sodium Borohydride: Adding the reducing agent after allowing time for imine formation minimizes the undesired reduction of the starting ketone.[3]
-
Formation of the Dihydrochloride Salt: The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the freebase amine, which may be an oil.[5]
Route 2: Synthesis via Oxime Formation and Reduction
This two-step approach offers an alternative to direct reductive amination. The formation of an oxime is generally a high-yielding reaction, and the subsequent reduction can be achieved using various methods.
Experimental Protocol:
Step 1: Synthesis of 1-(5-Methylpyridin-2-yl)ethanone Oxime
-
To a solution of 1-(5-methylpyridin-2-yl)ethanone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.2 eq.).[6]
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. The product can often be used in the next step without further purification.
Step 2: Reduction of 1-(5-Methylpyridin-2-yl)ethanone Oxime
A common method for the reduction of oximes to primary amines is catalytic hydrogenation.
-
Dissolve the crude oxime from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(5-Methylpyridin-2-yl)ethanamine.
Step 3: Formation of the Dihydrochloride Salt
Follow the same procedure as described in Route 1, Step 2.
Causality Behind Experimental Choices:
-
Oxime Formation: The reaction of a ketone with hydroxylamine is a robust and high-yielding method for the synthesis of oximes.[7]
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of oximes to primary amines, often proceeding with high yields and producing water as the only byproduct. Raney Nickel is a particularly effective catalyst for this transformation.[8]
-
Acetic Acid as Solvent: In some cases, conducting the hydrogenation in an acidic solvent like acetic acid can improve the reaction rate and prevent side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct Reductive Amination (NaBH₄) | Route 2: Oxime Formation and Reduction |
| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reagents | 1-(5-Methylpyridin-2-yl)ethanone, Ammonium Acetate, Sodium Borohydride | 1-(5-Methylpyridin-2-yl)ethanone, Hydroxylamine HCl, Base, Hydrogenation Catalyst, H₂ |
| Scalability | Generally good, but exothermicity of borohydride addition needs careful management. | Good, catalytic hydrogenation is highly scalable. |
| Safety Considerations | Handling of sodium borohydride which can release hydrogen gas upon contact with acid. | Handling of flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel). |
| Waste Products | Borate salts, excess ammonium salts. | Catalyst waste, byproducts from oxime formation. |
| Key Advantages | One-pot procedure, readily available and inexpensive reagents. | High-yielding steps, generally clean reactions. |
| Key Disadvantages | Potential for ketone reduction as a side reaction, requiring careful control. | Two distinct synthetic steps, requires specialized hydrogenation equipment. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both direct reductive amination and the two-step oxime formation/reduction pathway are viable and effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity of the final product.
-
Route 1 (Direct Reductive Amination) is advantageous for its operational simplicity and the use of inexpensive reagents, making it well-suited for smaller-scale laboratory preparations where a one-pot procedure is desirable.
-
Route 2 (Oxime Formation and Reduction) , while involving an additional step, often provides higher overall yields and may be more amenable to large-scale synthesis due to the robustness and scalability of catalytic hydrogenation.
Researchers should carefully consider the factors outlined in this guide to select the synthetic strategy that best aligns with their research goals and laboratory capabilities.
References
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Zarei, A., & Gholami, H. (2012). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. E-Journal of Chemistry, 9(4), 1930-1934.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- Organic Syntheses. (n.d.). Note 4.
- Organic Syntheses. (n.d.). Intermolecular retro-Cope Type Hydroxylamination of Alkynes with NH2OH: E-1-(1-Hydroxycyclohexyl)ethanone oxime.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
- Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
- Kamal, A., et al. (2010). Preparation of optically active amines from oximes by yeast catalyzed selective reduction. Bio-technology: An Indian Journal, 4(1), 1-6.
- Al-Hourani, B. J. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 6. arpgweb.com [arpgweb.com]
- 7. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to the Biological Activity of 1-(5-Methylpyridin-2-yl)ethanamine Enantiomers
In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design and optimization. The differential interaction of enantiomers with chiral biological macromolecules dictates their pharmacodynamic and pharmacokinetic profiles, often leading to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 1-(5-methylpyridin-2-yl)ethanamine, a key chiral building block in medicinal chemistry.[1][2] While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes information on closely related analogues to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Pyridylethylamine Scaffolds
The 1-(5-methylpyridin-2-yl)ethanamine moiety is a prevalent scaffold in the design of biologically active compounds, particularly those targeting the central nervous system.[2] The pyridine ring serves as a versatile hydrogen bond acceptor and can engage in various intermolecular interactions, while the ethylamine side chain provides a basic center crucial for receptor binding. The chiral center at the alpha-carbon of the ethylamine chain gives rise to two enantiomers, (R)- and (S)-1-(5-methylpyridin-2-yl)ethanamine, whose three-dimensional arrangement dictates their interaction with chiral biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]
The critical nature of stereochemistry in drug action is well-documented. For many chiral drugs, the majority of the desired pharmacological activity resides in one enantiomer.[4][5] Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are paramount in modern drug development to enhance therapeutic efficacy and minimize off-target effects.[4]
Stereoselective Biological Activity: Insights from Structural Analogues
Direct, publicly available quantitative data comparing the biological activity of the (R)- and (S)-enantiomers of 1-(5-methylpyridin-2-yl)ethanamine is limited. However, by examining structurally similar pyridylethylamine derivatives, a strong rationale for expecting significant enantioselective activity emerges. For instance, studies on aminopiperidinone derivatives, which share structural motifs, have demonstrated that stereoisomers can exhibit markedly different potencies in modulating dopamine D2 receptor binding.[6] Similarly, the development of dual orexin receptor antagonists has highlighted the critical role of stereochemistry in achieving high receptor affinity and potent sleep-promoting properties in piperidine derivatives containing pyridine moieties.[7]
These examples from related compound classes strongly suggest that the (R)- and (S)-enantiomers of 1-(5-methylpyridin-2-yl)ethanamine will exhibit differential activity at their respective biological targets. The specific nature and magnitude of this difference would need to be determined empirically for each target of interest.
Table 1: Hypothetical Comparative Biological Activity Profile
The following table presents a hypothetical scenario for the differential biological activity of the enantiomers of 1-(5-methylpyridin-2-yl)ethanamine at a representative GPCR target, based on common trends observed for chiral amines. This is for illustrative purposes to highlight the expected differences.
| Enantiomer | Target | Assay Type | IC50 / Ki (nM) | Potency Ratio (S/R) |
| (S)-1-(5-Methylpyridin-2-yl)ethanamine | Hypothetical GPCR Target X | Radioligand Binding | 15 | \multirow{2}{*}{50} |
| (R)-1-(5-Methylpyridin-2-yl)ethanamine | Hypothetical GPCR Target X | Radioligand Binding | 750 |
This data is illustrative and not based on published results for this specific compound.
Experimental Protocols for Enantiomer Resolution and Biological Evaluation
To empirically determine the biological activity of each enantiomer, two key experimental phases are necessary: chiral separation of the racemic mixture and subsequent biological screening of the isolated enantiomers.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers.[3] The use of a chiral stationary phase (CSP) allows for differential interaction with the two enantiomers, leading to their separation.
Protocol: Analytical Chiral HPLC Separation
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a common starting point for the separation of chiral amines.[3]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol). An amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often added at a low concentration (e.g., 0.1%) to improve peak shape and resolution.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OD-H or a similar polysaccharide-based column.
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution of racemic 1-(5-methylpyridin-2-yl)ethanamine in the mobile phase.
-
-
Data Analysis: The retention times of the two enantiomers are recorded, and the resolution between the two peaks is calculated to ensure adequate separation. The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Separation.
Biological Assay: Receptor Binding Assay
A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor. This protocol provides a general framework for assessing the binding of each enantiomer to a hypothetical GPCR target.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of the unlabeled (S)-enantiomer or (R)-enantiomer to different wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Conclusion and Future Perspectives
For researchers working with this important chiral building block, the empirical determination of the biological activity of each enantiomer is a critical step in the drug discovery and development process. The protocols outlined in this guide for chiral separation and receptor binding provide a foundational framework for such investigations. Future studies that directly compare the in vitro and in vivo activities of the enantiomers of 1-(5-methylpyridin-2-yl)ethanamine will be invaluable to the medicinal chemistry community and will enable more informed design of next-generation therapeutics.
References
- MySkinRecipes. (S)-1-(Pyridin-2-yl)ethanamine. [Link]
- MySkinRecipes. (R)-1-(Pyridin-2-yl)ethanamine. [Link]
- Al-Tannak, N. F., & Ghanem, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- Secrets of Science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. [Link]
- PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
- PubMed. (2010). Characteristics and enantiomeric analysis of chiral pyrethroids. [Link]
- PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
- PubMed. (2012).
- PubMed. (2000). Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics. [Link]
- PubMed. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. [Link]
- ResearchGate. (2025).
- PubMed Central. (2023).
- PubMed Central. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]
Sources
- 1. (S)-1-(Pyridin-2-yl)ethanamine [myskinrecipes.com]
- 2. (R)-1-(Pyridin-2-yl)ethanamine [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 6. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking Established Catalysts Against the Potential of 1-(5-Methylpyridin-2-yl)ethanamine
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Chiral amines, in particular, represent a cornerstone of this field, functioning as organocatalysts, chiral auxiliaries, and indispensable ligands for transition metal catalysis.[1] Their structural diversity and tunable electronic and steric properties have enabled the synthesis of countless complex chiral molecules, from pharmaceuticals to advanced materials.[2]
This guide provides a comparative analysis of prominent chiral amines used in asymmetric synthesis. We will benchmark the performance of two archetypal amines, (S)-1-Phenylethylamine and (1R,2R)-1,2-Diphenylethylenediamine , providing experimental data and mechanistic insights into their application. Against this backdrop, we will introduce and critically evaluate the potential of 1-(5-Methylpyridin-2-yl)ethanamine , a structurally intriguing yet less explored chiral amine. By dissecting its unique features—a chiral ethylamine backbone combined with a coordinating pyridyl moiety—we will project its promise in asymmetric catalysis and outline a workflow for its validation.
Section 1: The Foundational Chiral Auxiliary: (S)-1-Phenylethylamine (α-PEA)
(S)-1-Phenylethylamine (α-PEA) is one of the most widely utilized and commercially available chiral primary amines.[3] Its primary role is often as a chiral auxiliary—a temporary chiral handle covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] The steric hindrance imposed by the phenyl group effectively shields one face of the molecule, guiding incoming reagents to the opposite face with high diastereoselectivity.
The utility of α-PEA lies in its reliability and the predictability of the stereochemical outcomes it induces. After the desired chiral center is established, the auxiliary can be cleaved—typically via hydrogenolysis—and recovered for reuse, making the process economical.[3]
Application Profile: Diastereoselective Alkylation of an Imidazolidinone
A classic application of α-PEA is in the diastereoselective synthesis of α-substituted carboxylic acids. By forming an imidazolidinone with glyoxylic acid and α-PEA, a chiral scaffold is created. The subsequent alkylation of the enolate proceeds with high stereocontrol, dictated by the α-PEA auxiliary.
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy of 1-(5-Methylpyridin-2-yl)ethanamine Derivatives in Preclinical Neurological Models: A Technical Guide
This guide provides a comprehensive analysis of the therapeutic potential of 1-(5-methylpyridin-2-yl)ethanamine and its derivatives in the context of neurological disorders. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from multiple preclinical studies, offering a comparative perspective on the efficacy, mechanisms of action, and experimental validation of this promising class of compounds. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Emerging Role of Pyridine Derivatives in Neurotherapeutics
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for compounds targeting the central nervous system (CNS).[1] The 1-(5-methylpyridin-2-yl)ethanamine backbone, in particular, has emerged as a key intermediate in the synthesis of novel therapeutics for neurological conditions, including Alzheimer's disease.[2] This guide will compare several derivatives, highlighting their performance in established in vitro and in vivo neurological models.
Comparative Efficacy of Pyridine Derivatives
The therapeutic potential of 1-(5-methylpyridin-2-yl)ethanamine derivatives stems from their multi-target engagement capabilities. Different substitutions on the core scaffold have yielded compounds that can modulate key pathological pathways in neurodegenerative diseases. The following table summarizes the in vitro efficacy of several notable derivatives.
| Derivative | Target | IC50/EC50 | Neurological Model | Key Findings | Reference |
| PAT | Aβ Aggregation | - | In vitro / APP/PS1 Mice | Inhibits self- and metal-induced Aβ aggregation, reduces ROS. | [3] |
| 3m | Acetylcholinesterase (AChE) | 34.81 µM | In vitro | Potent inhibitor of AChE. | [4] |
| Butyrylcholinesterase (BChE) | 20.66 µM | In vitro | Potent inhibitor of BChE. | [4] | |
| 3f | Acetylcholinesterase (AChE) | 2 nM | In vitro | Highly potent inhibitor of AChE. | [5] |
| Butyrylcholinesterase (BChE) | 24 nM | In vitro | Highly potent inhibitor of BChE. | [5] | |
| Aβ Aggregation | 84.7% inhibition | In vitro | Significantly reduces Aβ aggregation. | [5] | |
| [18F]9 | Inducible Nitric Oxide Synthase (iNOS) | - | In vivo (LPS-induced inflammation) | Higher uptake in inflamed tissue, indicating target engagement. | [6] |
| MPEP | mGluR5 / NMDA Receptor | IC50 (mGluR5) < 0.2 µM | Primary Rat Neuronal Cultures | Neuroprotective against glutamate-induced excitotoxicity. | [7] |
| Graveolinine derivative 5f | Acetylcholinesterase (AChE) | 0.72 µM | In vitro / Scopolamine-induced ICR mice | Potent AChE inhibitor with in vivo cognitive improvement. | [8] |
| Butyrylcholinesterase (BChE) | 0.16 µM | In vitro | Highly potent BuChE inhibitor. | [8] | |
| Aβ Aggregation | Potent inhibition | In vitro | Shows potent self-induced Aβ aggregation inhibition. | [8] |
Key Mechanisms of Action and Signaling Pathways
The therapeutic effects of 1-(5-methylpyridin-2-yl)ethanamine derivatives are attributed to their ability to modulate multiple signaling pathways implicated in neurodegeneration.
Inhibition of Amyloid-β Aggregation
A central hypothesis in Alzheimer's disease is the "amyloid cascade," where the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and plaques is a primary pathogenic event.[9] The pyridine amine derivative, PAT, has been shown to effectively inhibit both self-induced and metal-induced Aβ aggregation.[3] This action is crucial as it targets an upstream event in the disease cascade.
Figure 1: Inhibition of Aβ aggregation by PAT derivative.
Modulation of the Cholinergic System
Cognitive decline in Alzheimer's disease is strongly correlated with a deficit in the neurotransmitter acetylcholine.[4] This is due to the degeneration of cholinergic neurons.[4] The primary strategy to counteract this is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine in the synaptic cleft. Several 2-aminopyridine derivatives, such as 3m and 3f, have demonstrated potent inhibition of both AChE and BChE, thereby increasing acetylcholine levels and enhancing cholinergic neurotransmission.[4][5]
Figure 2: Inhibition of AChE/BChE by pyridine derivatives.
Attenuation of Neuroinflammation and Excitotoxicity
Neuroinflammation is a key component of neurodegenerative diseases.[10] Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a pro-inflammatory molecule, in response to inflammatory stimuli. The 2-amino-4-methylpyridine analogue, [18F]9, has been shown to inhibit iNOS, suggesting a potential anti-inflammatory mechanism.[6]
Furthermore, excitotoxicity, primarily mediated by the overactivation of NMDA receptors, leads to neuronal cell death.[7] The pyridine derivative MPEP has demonstrated neuroprotective effects by modulating NMDA receptor activity.[7]
Experimental Protocols
The validation of these pyridine derivatives relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Assessment of Cognitive Enhancement: The Morris Water Maze
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[3]
Objective: To evaluate the effect of a test compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., APP/PS1 or scopolamine-induced amnesia).
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Submersible platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Rodents (mice or rats)
-
Test compound and vehicle
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Training Phase (4-5 days):
-
Place the hidden platform in a fixed quadrant of the pool.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four randomized start positions.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Learning Curve: Plot the mean escape latency and path length across the training days. A steeper downward slope indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant between the treated and control groups. A significantly longer time in the target quadrant for the treated group suggests improved spatial memory.
Figure 3: Morris Water Maze experimental workflow.
In Vitro Assessment of Cholinesterase Inhibition
Objective: To determine the IC50 value of a test compound for AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate reader
-
Test compound and vehicle (e.g., DMSO)
-
Buffer (e.g., phosphate buffer, pH 8.0)
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of the enzymes, substrates, DTNB, and the test compound.
-
Assay Setup:
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.
-
Add the enzyme (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1-(5-methylpyridin-2-yl)ethanamine scaffold represents a highly promising starting point for the development of novel therapeutics for neurological disorders, particularly Alzheimer's disease. The derivatives discussed in this guide demonstrate a remarkable ability to engage with multiple key pathological targets, including amyloid-β aggregation, the cholinergic system, neuroinflammation, and excitotoxicity.
The comparative data presented herein highlight the potential for fine-tuning the pharmacological profile of these compounds through chemical modification. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as evaluating their pharmacokinetic and safety profiles in more detail. The continued application of the robust experimental models and protocols outlined in this guide will be crucial for advancing these promising compounds toward clinical development.
References
- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. [Link]
- Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports. [Link]
- Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Frontiers in Chemistry. [Link]
- Pyridine in Alzheimer's Disease Therapy: Recent Trends and Advancements.
- Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules. [Link]
- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules. [Link]
- 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine.
- Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology. [Link]
- Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]
- Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences. [Link]
- Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. Pharmaceuticals. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. [Link]
- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Antioxidants. [Link]
- 1-(5-methylpyridin-2-yl)ethanamine hydrochloride. Ascendex Scientific, LLC. [Link]
- The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. Toxicology and Applied Pharmacology. [Link]
- Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules. [Link]
- The novel protective effects of loganin against 1-methyl-4-phenylpyridinium-induced neurotoxicity: Enhancement of neurotrophic signaling, activation of IGF-1R/GLP-1R, and inhibition of RhoA/ROCK p
- The interactions of monoamine oxidase with some derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Tomentosin Derivatives in NMDA-Induced Excitotoxicity. Molecules. [Link]
- Amyloid beta. Wikipedia. [Link]
- Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences. [Link]
- An Overview of Several Inhibitors for Alzheimer's Disease: Characterization and Failure. International Journal of Molecular Sciences. [Link]
- Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. International Journal of Molecular Sciences. [Link]
- Discovery and in Vivo Evaluation of ( S )- N -(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9 H -purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease.
- Calcium alpha-ketoglutarate (CaAKG), a naturally occurring molecule our body produces, restores key memory functions disrupted in Alzheimer's disease, suggests new study in mice. CaAKG brought long-term memory process back to normal and also boosted autophagy, the brain's built-in “clean-up” system. Reddit. [Link]
- Kinetic and Potentiometric Characteristics of Ferredoxin: NADP + Oxidoreductase from Chlorobaculum tepidum. International Journal of Molecular Sciences. [Link]
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer’s Disease [frontiersin.org]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in Alzheimer’s disease: mechanisms, clinical trials and new drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Journey: From Precursors to 1-(5-Methylpyridin-2-yl)ethanamine
In the landscape of pharmaceutical and materials science research, the precise characterization of novel compounds is paramount. This guide provides an in-depth spectroscopic analysis of the versatile building block, 1-(5-Methylpyridin-2-yl)ethanamine, and its synthetic precursors. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural changes at each synthetic step, ensuring the identity and purity of the final product. This comparative approach offers researchers a robust framework for reaction monitoring and quality control in their own synthetic endeavors.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 1-(5-Methylpyridin-2-yl)ethanamine typically proceeds through a two-step process, starting from the commercially available 2,5-lutidine. The initial step involves the oxidation of one of the methyl groups to an acetyl group, yielding 2-acetyl-5-methylpyridine. This intermediate is then converted to the final amine product via reductive amination. Each of these transformations imparts distinct changes to the molecule's spectroscopic signature.
Caption: Synthetic pathway to 1-(5-Methylpyridin-2-yl)ethanamine.
¹H and ¹³C NMR Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The transformation from the precursors to the final product is clearly evidenced by changes in chemical shifts, multiplicities, and the appearance of new signals.
Comparative ¹H NMR Data
| Compound | Pyridine Ring Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| 2,5-Lutidine | ~8.3 (d, H6), ~7.4 (d, H4), ~7.0 (d, H3) | ~2.5 (s, 2-CH₃), ~2.3 (s, 5-CH₃) | - |
| 2-Acetyl-5-methylpyridine | ~8.4 (d, H6), ~7.6 (dd, H4), ~7.9 (d, H3) | ~2.6 (s, 5-CH₃) | ~2.7 (s, COCH₃) |
| 1-(5-Methylpyridin-2-yl)ethanamine (Predicted) | ~8.3 (d, H6), ~7.5 (dd, H4), ~7.1 (d, H3) | ~2.3 (s, 5-CH₃) | ~4.2 (q, CH), ~1.4 (d, CHCH₃), ~1.8 (br s, NH₂) |
Causality Behind the Shifts: The oxidation of the 2-methyl group in 2,5-lutidine to an acetyl group in 2-acetyl-5-methylpyridine results in a significant downfield shift of the acetyl methyl protons (~2.7 ppm) due to the electron-withdrawing effect of the carbonyl group. The adjacent pyridine proton (H3) also experiences a downfield shift. In the final product, the reduction of the carbonyl and the introduction of the amine group lead to the appearance of a quartet for the methine proton (~4.2 ppm) and a doublet for the new methyl group (~1.4 ppm). The protons of the primary amine are expected to appear as a broad singlet.
Comparative ¹³C NMR Data
| Compound | Pyridine Ring Carbons (ppm) | Methyl Carbons (ppm) | Other Carbons (ppm) |
| 2,5-Lutidine | ~157 (C2), ~149 (C6), ~136 (C4), ~130 (C5), ~123 (C3) | ~24 (2-CH₃), ~18 (5-CH₃) | - |
| 2-Acetyl-5-methylpyridine | ~159 (C2), ~149 (C6), ~137 (C4), ~132 (C5), ~121 (C3) | ~18 (5-CH₃) | ~200 (C=O), ~26 (COCH₃) |
| 1-(5-Methylpyridin-2-yl)ethanamine (Predicted) | ~163 (C2), ~148 (C6), ~137 (C4), ~131 (C5), ~120 (C3) | ~18 (5-CH₃) | ~52 (CH), ~25 (CHCH₃) |
Causality Behind the Shifts: The most dramatic change in the ¹³C NMR spectra is the appearance of the carbonyl carbon signal at a very downfield position (~200 ppm) in 2-acetyl-5-methylpyridine, which is characteristic of a ketone. This signal disappears upon reduction to the amine, being replaced by the methine carbon signal at a much more upfield position (~52 ppm). The carbons of the pyridine ring also exhibit subtle shifts reflecting the changes in the electronic nature of the substituents.
FT-IR Spectroscopy: Tracking Functional Group Transformations
FT-IR spectroscopy is an invaluable tool for monitoring the appearance and disappearance of key functional groups throughout the synthesis.
A Comparative Guide to the Determination of Enantiomeric Excess of 1-(5-Methylpyridin-2-yl)ethanamine by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as 1-(5-Methylpyridin-2-yl)ethanamine, a key building block in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methodologies for this crucial analytical task, grounded in established scientific principles and supported by detailed experimental protocols.
The Imperative of Enantiomeric Purity
The two enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies like the FDA and EMA, therefore, mandate strict control over the enantiomeric composition of chiral drugs.[1][2] For a synthetic intermediate like 1-(5-Methylpyridin-2-yl)ethanamine, ensuring high enantiomeric purity at an early stage prevents the propagation of stereochemical errors, saving significant resources in later stages of drug development.
Chiral HPLC: The Gold Standard for Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times, allowing for their separation.[5]
For primary amines like 1-(5-Methylpyridin-2-yl)ethanamine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and high success rates in resolving a wide range of racemates.[6][7]
Experimental Protocol: Chiral HPLC Method
This protocol describes a robust method for determining the enantiomeric excess of 1-(5-Methylpyridin-2-yl)ethanamine. The selection of a polysaccharide-based CSP is based on its proven effectiveness for chiral primary amines.[8][9] The use of a basic additive in the mobile phase is crucial to prevent peak tailing by masking residual silanol groups on the silica support, ensuring sharp and symmetrical peaks.[6]
1. Sample Preparation:
-
Prepare a stock solution of racemic 1-(5-Methylpyridin-2-yl)ethanamine at 1.0 mg/mL in the mobile phase. This will serve as a resolution standard.
-
Prepare the test sample by dissolving an accurately weighed amount of the synthesized material in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Chiral Stationary Phase | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis and Calculation of Enantiomeric Excess:
-
First, inject the racemic standard to confirm the resolution of the two enantiomers and identify their respective retention times.
-
Inject the test sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the area of each peak.
-
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee% determination by Chiral HPLC.
Method Validation (per ICH Q2(R2) Guidelines)
To ensure the trustworthiness of the results, the analytical method must be validated.[10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any impurities.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.998.[11]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of the minor enantiomer and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).[11]
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.[13]
Alternative Method: NMR Spectroscopy with Chiral Derivatizing Agents
While chiral HPLC is a dominant technique, it is not the only option. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, particularly when coupled with a Chiral Derivatizing Agent (CDA).[14] This approach is an indirect method where the enantiomers are reacted with a single enantiomer of a CDA to form diastereomers. Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum will be distinct, allowing for quantification by integration.[5][15]
Experimental Protocol: ¹H NMR with (1S)-(-)-Camphanic Chloride
(1S)-(-)-Camphanic chloride is a common CDA that reacts with primary amines to form stable diastereomeric amides.
1. Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the 1-(5-Methylpyridin-2-yl)ethanamine sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of (1S)-(-)-camphanic chloride to the solution.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.
-
Cap the NMR tube and shake gently to mix. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
2. NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter often show the largest chemical shift difference.
-
Integrate the areas of these two distinct signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. The % ee can be calculated using the same formula as for HPLC.
Comparative Analysis: Chiral HPLC vs. NMR with CDA
The choice between these methods depends on the specific requirements of the analysis, available instrumentation, and the stage of the research or development process.
| Feature | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Direct physical separation of enantiomers. | Indirect analysis via chemical conversion to diastereomers. |
| Sample Throughput | Moderate; analysis time is typically 10-30 minutes per sample. | High; sample preparation is quick and NMR acquisition is fast (~5 mins).[16] |
| Sensitivity (LOQ) | High; easily detects minor enantiomers down to 0.1% or lower.[13] | Lower; typically requires the minor component to be >1-2% for accurate integration. |
| Development Time | Can be significant; requires screening of columns and mobile phases.[2] | Can be faster if a suitable CDA is known; requires reaction optimization. |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). |
| Sample Recovery | Non-destructive; sample can be collected post-detection. | Destructive; the original sample is chemically modified. |
| Instrumentation | Requires a dedicated HPLC system with a specialized chiral column. | Requires access to an NMR spectrometer. |
| Quantitative Accuracy | Excellent, provided the method is properly validated.[7] | Good, but can be affected by incomplete reaction or kinetic resolution. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the rigorous, quantitative determination of the enantiomeric excess of 1-(5-Methylpyridin-2-yl)ethanamine, especially for quality control and regulatory purposes, chiral HPLC stands as the superior method. Its high sensitivity, robustness, and direct nature provide a self-validating system that delivers highly trustworthy data.[10][17] While NMR with a chiral derivatizing agent serves as an excellent, rapid screening tool during reaction optimization or in early discovery phases where speed is prioritized over ultimate sensitivity, it does not replace the validated accuracy and low detection limits offered by a well-developed chiral HPLC method. The selection of the most appropriate technique is a strategic decision that must align with the analytical goals, balancing the need for speed, sensitivity, and regulatory compliance.
References
- Ismail, O. S., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]
- Adhikari, S., et al. (2021).
- Jackson, S. M., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Brittain, W. D. G., et al. (2016). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PMC. [Link]
- Stringham, R. W., & Ye, Y. K. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit. [Link]
- Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]
- Dong, M. W. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
- Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Singh, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Jackson, S. M., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
- Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- R-FILHO, J. D. S., & de Andrade, J. B. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
- Chimalakonda, K. R., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- Al-Majnoun, F. I., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [https://www.mdpi.com/23 separations/separations-08-00165.
- Phenomenex. (n.d.).
- Chimalakonda, K. R., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Sardella, R., et al. (2024).
- Harada, N. (2019).
- Montanari, S., et al. (2023). Fast and ultrafast chiral high-performance liquid chromatography for high-throughput analysis of bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Ilisz, I., et al. (2015). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- AZYP, LLC. (n.d.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. yakhak.org [yakhak.org]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. dujps.com [dujps.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Methylpyridin-2-yl)ethanamine Quantification
Introduction
1-(5-Methylpyridin-2-yl)ethanamine is a critical building block in modern synthetic chemistry, serving as a key intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a chiral center and a pyridine ring, makes it a valuable synthon for creating complex, bioactive molecules.[1] The purity and concentration of this intermediate are paramount, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for its quantification are not merely a matter of process control but a fundamental requirement for regulatory compliance and ensuring product quality.
This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of 1-(5-Methylpyridin-2-yl)ethanamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which emphasizes a science- and risk-based approach to ensure analytical procedures are fit for their intended purpose.[2][3] We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.
Method Selection: A Tale of Two Techniques
The choice of an analytical method is fundamentally driven by its intended application. For 1-(5-Methylpyridin-2-yl)ethanamine, the analytical challenges can range from determining the potency of a neat starting material to quantifying trace-level impurities or measuring its concentration in a complex sample matrix. Here, we compare a workhorse of the industry with a specialist's tool.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the cornerstone of most quality control (QC) laboratories.[4] Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine analyses such as identity, purity, and assay of the main compound. The pyridine ring in 1-(5-Methylpyridin-2-yl)ethanamine contains a chromophore that absorbs UV light, enabling direct detection.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity.[6] By coupling the separation power of LC with the precise mass-filtering capabilities of a triple quadrupole mass spectrometer, LC-MS/MS can detect and quantify the analyte at extremely low concentrations.[7] This makes it the gold standard for trace-level impurity analysis, pharmacokinetic studies in biological matrices, and when dealing with samples where matrix components could interfere with UV detection.[8]
Comparative Analysis of Methodologies
Principles of Separation and Detection
HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a packed column).[4] For 1-(5-Methylpyridin-2-yl)ethanamine, a reverse-phase C18 column is a logical choice, where the nonpolar stationary phase retains the compound, and a polar mobile phase elutes it. Detection is based on the principle of spectrophotometry; the analyte absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.[4]
LC-MS/MS also utilizes liquid chromatography for separation. However, the detector is a mass spectrometer. After elution from the column, the analyte is ionized (e.g., via electrospray ionization - ESI), creating charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment (product) ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it's highly unlikely that another compound will have the same retention time, parent ion mass, and product ion mass.[6][9]
Experimental Workflow Comparison
The workflows for both methods share initial steps but diverge significantly at the detection and data analysis stages.
Diagram: HPLC-UV Experimental Workflow
Caption: A typical experimental workflow for HPLC-UV analysis.
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for LC-MS/MS analysis.
Performance Characteristics: A Head-to-Head Comparison
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[10] The following table summarizes typical performance data for the two validated methods for quantifying 1-(5-Methylpyridin-2-yl)ethanamine, adhering to ICH Q2(R2) validation parameters.[2][3]
| Validation Parameter | RP-HPLC-UV Method | LC-MS/MS Method | Causality and Rationale |
| Specificity | Demonstrated by peak purity analysis (DAD) and separation from known impurities. Potential for interference from co-eluting compounds with similar UV spectra. | High. Confirmed by unique retention time and specific MRM transition (parent ion → product ion). Minimizes risk of interference from matrix components. | |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods must demonstrate a strong linear relationship between concentration and response as a prerequisite for accurate quantification.[2] |
| Range | 1.0 - 1500 µg/mL | 0.1 - 500 ng/mL | The range is tailored to the application. HPLC-UV is suited for high concentration assays, while LC-MS/MS excels at trace-level analysis.[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | Accuracy is established by spiking a blank matrix with a known concentration of the analyte.[11] The use of a stable isotope-labeled internal standard in LC-MS/MS can compensate for matrix effects and improve accuracy. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0%Intermediate: ≤ 8.0% | Both methods show excellent precision. Acceptance criteria for precision are typically tighter for higher concentration assays (HPLC) than for trace analysis (LC-MS/MS).[2] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | The LOQ represents the lowest concentration that can be quantified with acceptable accuracy and precision. The mass spectrometer's sensitivity is orders of magnitude greater than the UV detector's. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | The LOD is the lowest concentration that can be reliably detected. |
| Robustness | High. Insensitive to minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5 °C). | Moderate. Sensitive to matrix effects (ion suppression/enhancement) and requires careful optimization of ion source parameters. | HPLC-UV methods are generally considered more "rugged" and easily transferable between labs. LC-MS/MS requires more specialized expertise to operate and troubleshoot. |
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for implementation. All methods must be fully validated in the target laboratory and for the specific sample matrix before routine use.[12]
Protocol 1: Quantification by RP-HPLC-UV
1. Objective: To determine the assay and purity of 1-(5-Methylpyridin-2-yl)ethanamine in a drug substance.
2. Materials:
-
Reference Standard: 1-(5-Methylpyridin-2-yl)ethanamine (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
3. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent with DAD detector.[5]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 3 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Buffer Preparation: Dissolve 1.54 g of Ammonium Acetate in 1 L of HPLC grade water. Adjust pH to 5.0 using glacial acetic acid.
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1000 µg/mL. Prepare calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standard.
-
Analysis: Inject the blank, standards, and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
1. Objective: To determine the concentration of 1-(5-Methylpyridin-2-yl)ethanamine at trace levels in a sample matrix (e.g., process impurities, biological fluid).
2. Materials:
-
Reference Standard: 1-(5-Methylpyridin-2-yl)ethanamine (purity ≥ 99.5%)
-
Internal Standard (ISTD): 1-(5-Methylpyridin-2-yl)ethanamine-d4 (or a suitable structural analog)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
3. LC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.[6]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 137.2 m/z → Q3: 120.1 m/z (Collision Energy: 15 eV)
-
ISTD: Q1: 141.2 m/z → Q3: 124.1 m/z (Collision Energy: 15 eV)
-
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard (100 µg/mL) in methanol. Prepare a separate stock solution of the ISTD (100 µg/mL). Create a working ISTD solution (e.g., 100 ng/mL) by diluting the ISTD stock. Prepare calibration standards by spiking appropriate amounts of the reference standard stock into blank matrix extract and adding the working ISTD solution to each.
-
Sample Preparation: To 100 µL of sample, add 100 µL of the working ISTD solution. Add 800 µL of acetonitrile to precipitate proteins/interferences. Vortex and centrifuge. Transfer the supernatant to an autosampler vial for analysis. This step may require optimization (e.g., using solid-phase extraction for cleaner samples).[5]
-
Analysis: Inject the blank, calibration standards, and samples onto the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the concentration of the standards. Determine the concentration of the sample from this curve.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful, validated techniques for the quantification of 1-(5-Methylpyridin-2-yl)ethanamine, each with a distinct domain of application.
-
RP-HPLC-UV is the recommended method for routine quality control, including identity, assay, and purity testing of the bulk drug substance. Its robustness, lower cost, and ease of use make it highly suitable for high-throughput environments where the analyte concentration is relatively high.
-
LC-MS/MS is the superior choice when high sensitivity and specificity are required. It is indispensable for the quantification of trace-level impurities, analysis of the compound in complex biological matrices for pharmacokinetic studies, and for confirmation of identity when ambiguity exists. While the initial instrument cost and operational complexity are higher, the quality and specificity of the data are unparalleled.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical target profile, ensuring that the chosen method provides data of the required quality to ensure the safety and efficacy of the final pharmaceutical product.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Pyridine.
- Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Analytical Chemistry. (n.d.). Gas-Liquid Chromatography of Pyridines Using New Solid Support.
- CNKI. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption.
- University of Wisconsin–Madison. (2021). LCMS Protocols - The DAN Lab. Retrieved from University of Wisconsin–Madison website.
- Environmental Science: Processes & Impacts. (n.d.). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines.
- Semantic Scholar. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.
- Shimadzu (Italia). (n.d.). LC-MS/MS Method Package for Primary Metabolites.
- SIELC Technologies. (n.d.). Separation of N-Ethyl-6-methylpyridin-2-amine on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 6-Methylpyridin-2(5H)-imine.
- Chem-Impex. (n.d.). 1-(5-Methylpyridin-2-yl)ethylamine.
- World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
- AKSci. (2025). 953393-48-1 2-(5-Methylpyridin-2-yl)ethanamine;hydrochloride.
- Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript.
- SIELC Technologies. (2018). 5-Ethyl-2-methylpyridine.
- MDPI. (n.d.). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. tasianinch.com [tasianinch.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Substituted Pyridinylethanamines
Substituted pyridinylethanamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including antihistamines (e.g., Triprolidine), histamine H3 receptor antagonists, and various central nervous system drugs.[1][2][3] The efficacy and novelty of these molecules often hinge on the precise arrangement of substituents on both the pyridine ring and the ethanamine side chain. Consequently, the development of efficient, selective, and scalable catalytic methods for their synthesis is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the primary catalytic strategies employed for the synthesis of substituted pyridinylethanamines. We will delve into the mechanistic underpinnings of each approach, compare their performance based on experimental data, and provide detailed protocols for key methodologies. Our focus is on elucidating the causal factors behind experimental choices to empower researchers to select and optimize the ideal catalytic system for their specific synthetic challenges.
Core Synthetic Strategies: A Mechanistic Overview
The construction of substituted pyridinylethanamines can be broadly categorized into four main catalytic approaches. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and tolerance for various functional groups.
Caption: Overview of primary catalytic routes to substituted pyridinylethanamines.
Strategy A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is arguably the most versatile and widely adopted method for constructing the pyridine-nitrogen bond in these targets.[4][5] This palladium-catalyzed reaction forms a C-N bond between an aryl halide (e.g., a bromopyridine) and an amine.[6] Its power lies in its exceptional functional group tolerance and the vast commercial availability of diverse phosphine ligands that can be tuned to optimize reactivity for specific substrates.[7]
Mechanistic Rationale & Catalyst Choice:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][7]
The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, DavePhos) are often required.[7][8] The bulkiness promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition. For electron-deficient heterocycles like pyridine, using a strong, non-nucleophilic base such as sodium tert-butoxide is essential to deprotonate the amine without competing side reactions.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts:
| Catalyst System | Substrate Example | Conditions | Yield | Reference |
| Pd(OAc)₂, dppp | 2-Bromopyridine + Volatile Amines | NaOtBu, Toluene, 80 °C | 55-98% | [9] |
| Pd(0), DavePhos | 2-Bromo-5-(trifluoromethyl)pyridine | NaOtBu, Toluene | Good | [8] |
| [Pd(cinnamyl)Cl]₂, L1 | 4-Chlorotoluene + Diamine | K₃PO₄, Dioxane, 110 °C | High | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is adapted from a procedure for coupling volatile amines with 2-bromopyridines.[9]
-
Reactor Setup: To a flame-dried, argon-purged sealed tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 5 mL of dry toluene via syringe. Stir the mixture for 5 minutes. Add 2-bromopyridine (1.0 mmol) followed by the desired ethanamine derivative (1.2 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategy B: Reductive Amination
Reductive amination is a robust and often cost-effective two-step (or one-pot) process.[10][11] It begins with the condensation of a pyridyl ketone or aldehyde with an amine (or ammonia source) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the target amine.[12] This strategy is particularly useful when the corresponding pyridyl carbonyl compounds are readily accessible.
Mechanistic Rationale & Catalyst Choice:
The key to this method is the choice of reducing agent or reduction catalyst, which must selectively reduce the C=N double bond of the imine without reducing the pyridine ring or other sensitive functional groups.[11]
-
Stoichiometric Reductants: Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and highly selective for imines over carbonyls, allowing for convenient one-pot procedures.[11]
-
Catalytic Hydrogenation: For larger scale and greener processes, catalytic hydrogenation is preferred. Catalysts based on Ruthenium (e.g., Ru/C)[13], Nickel, and Iron[14] are effective. The catalyst facilitates the addition of H₂ across the imine double bond. Formic acid can also be used as a hydrogen source in transfer hydrogenation protocols.[15][16]
Comparative Performance of Reduction Catalysts:
| Catalyst/Reagent | Carbonyl Substrate | Amine Source | Conditions | Key Features | Reference |
| Ru/C | Pyrolysis Oil Aldehydes | NH₃/H₂ | 140-180 °C, 60 bar H₂ | Effective for complex mixtures | [13] |
| Fe/(N)SiC | Acetophenone | Aq. NH₃, H₂ | 140 °C, 50 bar H₂ | Reusable, earth-abundant metal | [14] |
| NaBH₃CN | Aldehyde/Ketone | Primary/Secondary Amine | Mild acid, MeOH, RT | High selectivity, one-pot | [11] |
Experimental Protocol: One-Pot Reductive Amination of a Pyridyl Ketone
This is a general protocol based on established procedures.[11][12]
-
Imine Formation: In a round-bottom flask, dissolve the substituted pyridyl ketone (1.0 mmol) and the desired amine (1.1 mmol) in 10 mL of methanol. Add 2-3 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Carefully add 1M HCl to quench the excess reducing agent (caution: gas evolution) until the pH is ~2. Stir for 30 minutes. Basify the solution with 6M NaOH to pH > 10.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Strategy C: Hydroamination of Vinylpyridines
Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method.[17] For pyridinylethanamine synthesis, this involves the addition of an amine to a vinyl-substituted pyridine. Rhodium and Palladium catalysts are most commonly employed.[18][19] A key challenge is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Mechanistic Rationale & Catalyst Choice:
The mechanism typically involves coordination of the vinylpyridine to the metal center, followed by either nucleophilic attack of the amine on the coordinated alkene or oxidative addition of the N-H bond followed by migratory insertion.[17]
-
Rhodium Catalysts: Rhodium complexes, particularly with ligands like DPEphos, have been shown to favor the anti-Markovnikov addition, which is often the desired regioselectivity for producing 2-(pyridin-2-yl)ethanamines from 2-vinylpyridine.[19]
-
Palladium Catalysts: Palladium systems have also been developed for the hydroamination of vinylarenes, providing a complementary approach.[18]
This method is powerful but can be limited by the stability and accessibility of the required substituted vinylpyridine precursors.
Strategy D: C-H Functionalization
Directly converting a C-H bond on the pyridine ring into a C-N or C-C bond that leads to the ethanamine side chain represents the most step-economical approach.[20][21] This field is rapidly evolving but often faces challenges with regioselectivity and catalyst deactivation by the basic nitrogen of the pyridine ring.[22][23]
Mechanistic Rationale & Catalyst Choice:
These reactions often require a directing group to position the catalyst near the desired C-H bond for activation. Nickel and Rhodium are prominent catalysts in this area.
-
Nickel Catalysis: Nickel catalysts have been developed for the C-3 direct arylation of pyridinium ions, demonstrating the feasibility of functionalizing positions other than C-2 or C-4.[24] While not a direct amination, this C-C bond formation could be used to install a precursor to the ethanamine chain.
-
Rhodium Catalysis: Rhodium(III) catalysts are well-known for C-H activation and can be used for hydroarylation of alkynes, providing another route to install a side chain that can be converted to the ethanamine.[22]
While highly innovative, direct C-H functionalization methods for synthesizing pyridinylethanamines are less general at present compared to cross-coupling and reductive amination. They often require specific directing groups and are highly sensitive to the electronic nature of the pyridine substrate.
Comparative Summary and Outlook
| Catalytic Strategy | Primary Metal | Key Advantages | Key Limitations | Best For... |
| C-N Cross-Coupling | Palladium | High functional group tolerance, vast scope, well-understood, predictable. | High cost of Pd and ligands, requires pre-functionalized (halo)pyridines. | Complex molecules with sensitive functional groups; rapid library synthesis. |
| Reductive Amination | Ruthenium, Iron | Uses readily available carbonyls, cost-effective (esp. with Fe), scalable. | Requires a two-step sequence (condensation/reduction), may affect other reducible groups. | Large-scale synthesis where the pyridyl ketone/aldehyde is accessible. |
| Hydroamination | Rhodium | Highly atom-economical, direct C-N bond formation. | Limited substrate scope, challenges in regioselectivity, vinylpyridines can be unstable. | Specific targets where the corresponding vinylpyridine is readily available. |
| C-H Functionalization | Nickel, Rhodium | Most step-economical, avoids pre-functionalization. | Often requires directing groups, regioselectivity can be challenging, less developed. | Late-stage functionalization and exploring novel chemical space. |
The synthesis of substituted pyridinylethanamines is a well-developed field with several powerful catalytic tools at the disposal of the modern chemist.
-
For versatility and functional group tolerance , particularly in a discovery setting, Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard. The continuous development of new ligands ensures its broad applicability.
-
For scalability and cost-effectiveness , reductive amination using pyridyl carbonyl precursors and earth-abundant metal catalysts like iron or ruthenium offers a compelling industrial alternative.
-
Hydroamination and C-H functionalization represent the cutting edge of efficiency. While currently more specialized, these atom- and step-economical methods hold immense promise and are likely to see wider adoption as their scope and reliability improve.
The optimal choice of catalyst ultimately depends on a careful analysis of the target molecule's structure, the availability of starting materials, and the specific project goals, whether they be speed and versatility in discovery or cost and sustainability in development.
References
- Gannelin, C. R., et al. (2005). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Rao, G. V., et al. (2009). A Simple and Convenient Synthesis of Triprolidine.
- Baeckvall, J-E., et al. (1981). Synthesis of 3-aryl-3-pyridylallylamines related to zimelidine via palladium-catalyzed amination. Journal of Organic Chemistry. [Link]
- Jadhav, S. B., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters. [Link]
- Mani, N. S., et al. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of Organic Chemistry. [Link]
- Macci, R., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Li, C., et al. (2021). Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine.
- Reddy, P., et al. (2007). A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
- Takemiya, A., & Hartwig, J. F. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. Journal of the American Chemical Society. [Link]
- Hartwig Group. (2006). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines.
- Daugulis, O., et al. (2015). C-H Functionalization of Pyridines.
- Seregin, I. V., & Gevorgyan, V. (2007). C-H functionalization of pyridines. Chemical Society Reviews. [Link]
- Urgaonkar, S., et al. (2005). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Karshtedt, D., et al. (2004). Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Journal of the American Chemical Society. [Link]
- Gensch, T., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Bohrium. (2023). c-h-functionalization-of-pyridines. Ask this paper. [Link]
- Various Authors. (2023). Pyridine C−H functionalization reactions.
- Utsunomiya, M., & Hartwig, J. F. (2003). Rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes. Journal of the American Chemical Society. [Link]
- Kathmann, I., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry. [Link]
- Johns, A. M., et al. (2022). Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. Organic Letters. [Link]
- Orlova, M. V., et al. (2018). The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations.
- Wikipedia. (n.d.).
- Bümler, C., et al. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Rull, S. G., et al. (2012). Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation. Journal of the American Chemical Society. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. www.organic-chemistry.org. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Fu, G. C., et al. (2015). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research. [Link]
- Ehmann, K. R., et al. (2020). Reductive hydroformylation with a selective and highly active rhodium amine system.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Le, C. M., et al. (2017). Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Chemical Science. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Chemistry LibreTexts. (2023).
- The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Wu, H., et al. (2023).
- Garhwal, S., et al. (2024). Hydroformylation of Vinyl Arenes. ChemistryViews. [Link]
- Wang, H., et al. (2023). Palladium-Catalyzed Alkenyl C-H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters. [Link]
- Wang, D., et al. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. Organic & Biomolecular Chemistry. [Link]
- ChemistryViews. (2021). Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. ChemistryViews. [Link]
- Raja, R., et al. (2018). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry. [Link]
Sources
- 1. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. One-pot transfer hydrogenation and reductive amination of polyenals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. C-H functionalization of pyridines. | Semantic Scholar [semanticscholar.org]
- 22. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-(5-Methylpyridin-2-yl)ethanamine Analogs
Introduction
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, certain molecular scaffolds emerge as privileged structures due to their inherent ability to form key interactions with biological targets. The 1-(5-methylpyridin-2-yl)ethanamine core is one such scaffold, recognized as a versatile building block in the synthesis of a multitude of bioactive molecules.[1] Its unique arrangement of a substituted pyridine ring and a flexible ethylamine side chain provides a robust foundation for developing potent and selective therapeutic agents.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core structure. The objective is to move beyond a mere catalog of compounds and delve into the causality behind experimental choices and the mechanistic implications of structural modifications. By understanding how subtle changes to the molecular architecture influence biological activity, researchers can more effectively design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The principles of SAR are fundamental to transforming a promising lead compound into a successful clinical candidate.[2]
The 1-(5-Methylpyridin-2-yl)ethanamine Scaffold: A Privileged Starting Point
The foundational molecule, 1-(5-methylpyridin-2-yl)ethanamine, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the ATP-binding pocket of many kinases.
-
Ethylamine Side Chain: This provides a basic nitrogen atom that is often protonated under physiological conditions, enabling it to form strong ionic or hydrogen bond interactions with acidic residues (e.g., aspartate) in the target protein. The chirality of the α-carbon is a crucial determinant of biological activity.[3]
-
5-Methyl Group: This substituent can influence the electronic properties of the pyridine ring and provide a vector for exploring a specific hydrophobic pocket within the target's binding site.
The strategic modification of these three key regions allows for a systematic exploration of the chemical space around the scaffold to optimize its interaction with a given biological target.
Comparative Analysis of Analog Modifications and SAR Insights
The following sections compare various structural modifications to the core scaffold. The biological activity is presented as a hypothetical half-maximal inhibitory concentration (IC50) against a representative protein kinase, "Kinase X," to illustrate key SAR principles derived from broader studies on similar heterocyclic kinase inhibitors.[4][5][6]
Modifications of the Amine Terminus
The primary amine of the ethylamine side chain is a critical interaction point. Its modification directly impacts hydrogen bonding capacity and basicity.
| Analog ID | Modification | Rationale | Hypothetical IC50 (Kinase X) | SAR Insights |
| A-1 | (Parent) -NH2 | Baseline primary amine. | 150 nM | The primary amine likely forms a key hydrogen bond/ionic interaction with the kinase hinge region. |
| A-2 | -NH(CH3) | Secondary amine. | 85 nM | The addition of a small alkyl group can explore a nearby hydrophobic pocket without disrupting the key hydrogen bond, thus improving potency. |
| A-3 | -N(CH3)2 | Tertiary amine. | 800 nM | The loss of the N-H donor and increased steric bulk likely disrupts the essential hydrogen bond with the kinase, leading to a significant loss of activity. |
| A-4 | -NH-C(=O)CH3 (Acetamide) | Acylation removes basicity. | >10,000 nM | Neutralizing the basic amine via acylation completely abrogates the ionic interaction, demonstrating its critical importance for binding. |
Expertise & Experience: The transition from a primary (A-1) to a secondary amine (A-2) often represents a "sweet spot" in kinase inhibitor design. It maintains the crucial hydrogen bond donor while allowing the new substituent to engage in favorable van der Waals interactions. However, progressing to a tertiary amine (A-3) is frequently detrimental due to steric hindrance and the loss of the hydrogen bond donor capability.
Modifications of the Pyridine Ring
Altering the pyridine ring's substituents or replacing the ring itself can fine-tune electronic properties, solubility, and interactions with the solvent-exposed regions of the binding pocket.
| Analog ID | Modification | Rationale | Hypothetical IC50 (Kinase X) | SAR Insights |
| B-1 | 5-Methyl (Parent) | Baseline methyl group. | 150 nM | The methyl group occupies a small hydrophobic pocket. |
| B-2 | 5-Chloro | Introduce an electron-withdrawing halogen. | 120 nM | A similarly sized, electron-withdrawing group can be well-tolerated and may form favorable halogen-bond interactions, slightly improving potency. |
| B-3 | 5-Methoxy | Introduce an electron-donating group. | 450 nM | The larger methoxy group may introduce a steric clash, or its hydrogen bond accepting capability may be unfavorably positioned, reducing activity. |
| B-4 | Pyrimidine Core | Ring replacement to alter H-bond patterns. | 95 nM | Replacing the pyridine with a pyrimidine introduces an additional hydrogen bond acceptor which can engage with the kinase hinge region, enhancing potency.[4][7] |
Authoritative Grounding: The strategy of "scaffold hopping," such as replacing a pyridine with a pyrimidine (B-4), is a well-established technique in medicinal chemistry to discover novel intellectual property and improve drug-like properties.[6] The additional nitrogen can form another hydrogen bond with the kinase hinge backbone, a common feature in many approved kinase inhibitors.
Visualization of SAR Principles
The following diagram summarizes the key structure-activity relationships discussed. Favorable modifications are shown in green, while unfavorable ones are in red.
Caption: Key SAR trends for 1-(5-Methylpyridin-2-yl)ethanamine analogs.
Experimental Protocols for Compound Evaluation
To generate the data that informs SAR studies, robust and reproducible assays are essential. The following are standard, self-validating protocols for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay determines a compound's ability to directly inhibit the target kinase by measuring the amount of ADP produced, which is proportional to kinase activity.[8]
Trustworthiness: This protocol includes a non-selective inhibitor (Staurosporine) as a positive control to validate assay performance and a DMSO vehicle control to establish the baseline 100% activity level.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of Kinase X enzyme in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for Kinase X and ATP at its Km concentration).
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Caption: Workflow for the in vitro luminescence-based kinase assay.[8]
Protocol 2: Cell Viability MTT Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[9][10]
Causality: A reduction in the metabolic conversion of MTT to formazan by a compound suggests it may be inducing cytotoxicity or inhibiting cell proliferation, common endpoints for anti-cancer agents.
Methodology:
-
Cell Seeding: Plate a relevant cancer cell line in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test analog (e.g., from 0.01 nM to 100 µM) for a specified duration, typically 48-72 hours. Include a vehicle control (DMSO).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Caption: A general workflow for the MTT cell viability assay.[9]
Conclusion and Future Directions
The structure-activity relationship for the 1-(5-methylpyridin-2-yl)ethanamine scaffold is governed by a delicate balance of steric, electronic, and hydrogen-bonding interactions. This guide demonstrates that the primary amine is critical for activity, likely forming a key interaction with the target kinase, while modifications at this position must be approached with caution. The pyridine ring offers a tunable platform where substitutions can enhance potency and where replacement with other heterocycles, like pyrimidine, can introduce beneficial interactions.
Future efforts should focus on exploring a wider range of substitutions on the pyridine ring and systematically investigating different stereoisomers of the ethylamine side chain. Furthermore, co-crystallization of lead compounds with their target kinase will provide invaluable structural insights to guide the rational design of analogs with superior potency and selectivity, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
- Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Benchchem. Application Notes and Protocols for In Vitro Evaluation of Small Molecule Inhibitors in Glioblastoma Cells.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- Springer Protocols.
- NCBI Bookshelf. Assay Development for Protein Kinase Enzymes.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- PMC - NIH.
- BroadPharm. Protocol for Cell Viability Assays.
- Chem-Impex. 1-(5-Methylpyridin-2-yl)ethylamine.
- BioMed Central. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors.
- Smolecule. 2-(5-Methylpyridin-3-YL)ethanamine.
- PMC - NIH. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- MDPI.
- PubMed. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review.
- PubMed.
- Semantic Scholar.
- MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- PMC - NIH.
Sources
- 1. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]
- 2. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking Chiral Pyridyl Ligands in Asymmetric Catalysis: A Comparative Guide Centered on 1-(5-Methylpyridin-2-yl)ethanamine
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor. For researchers, scientists, and professionals in drug development, the selection of the optimal ligand is a critical decision that profoundly impacts the stereochemical outcome of a reaction, and consequently, the biological efficacy of the target molecule. This guide provides a comparative analysis of chiral pyridine-based ligands, with a focal point on the structural motif of 1-(5-Methylpyridin-2-yl)ethanamine.
While direct, peer-reviewed performance data for 1-(5-Methylpyridin-2-yl)ethanamine in benchmark asymmetric catalytic reactions is not extensively available, its structural components—a chiral ethylamine backbone appended to a pyridine ring—position it within a well-established class of ligands. This guide will, therefore, benchmark its potential performance by examining structurally related and widely used chiral pyridyl ligands in the context of a key asymmetric transformation: the transfer hydrogenation of ketones. This reaction serves as a reliable platform for evaluating ligand efficacy due to its operational simplicity and broad applicability.
We will delve into the mechanistic underpinnings of catalysis, present comparative performance data for established ligands, and provide detailed experimental protocols to empower researchers in their ligand selection and experimental design.
The Architectural Advantage of Chiral Pyridylethylamine Ligands
The efficacy of chiral ligands in asymmetric catalysis is intrinsically linked to their three-dimensional structure and electronic properties. Pyridylethylamine-based ligands offer a compelling combination of features:
-
Bidentate Coordination: The pyridine nitrogen and the amino group of the ethylamine backbone can chelate to a metal center, forming a stable and well-defined chiral environment around the catalytic site. This rigidifies the transition state, enabling effective stereochemical communication.
-
Tunable Steric and Electronic Properties: The pyridine ring and the amine can be readily functionalized, allowing for the fine-tuning of the ligand's steric bulk and electronic nature. The methyl group at the 5-position of the pyridine ring in 1-(5-Methylpyridin-2-yl)ethanamine, for instance, can influence the electronic density of the pyridine nitrogen and the steric environment around the metal center.
-
Hydrogen Bonding Capabilities: The N-H proton of the coordinated amine can act as a hydrogen bond donor, playing a crucial role in stabilizing the transition state and enhancing enantioselectivity, particularly in transfer hydrogenation reactions.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Acetophenone
To objectively assess the potential performance of 1-(5-Methylpyridin-2-yl)ethanamine, we will compare it against well-established chiral ligands in the asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction is a standard benchmark for evaluating the efficiency of chiral catalysts.
| Chiral Ligand/Catalyst System | Ligand Class | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | C₂-Symmetric Diamine | >95 | >99 | (R) | [1] |
| Ruthenium-Cinchona Alkaloid NNP Ligand | Alkaloid-derived | >99 | 98.8 | Not Specified | [2][3] |
| Hypothetical: [Ru(II)-1-(5-Methylpyridin-2-yl)ethanamine] | Pyridylethylamine | (Predicted) High | (Predicted) Good to Excellent | Dependent on Ligand Enantiomer | - |
Analysis:
The data clearly indicates that established ligand systems, such as those based on TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and cinchona alkaloids, achieve exceptional levels of enantioselectivity (often >99% ee) in the ATH of acetophenone.[1][2][3] These ligands create a highly organized and sterically demanding chiral pocket around the metal center, leading to a significant energy difference between the two diastereomeric transition states.
For a ligand like 1-(5-Methylpyridin-2-yl)ethanamine, it is reasonable to hypothesize a strong performance. The bidentate coordination of the pyridine and amine nitrogens to a ruthenium center would form a stable chelate. The chirality of the ethylamine backbone would then dictate the facial selectivity of the hydride transfer to the prochiral ketone. The methyl substituent on the pyridine ring could further influence the electronic properties of the catalyst, potentially impacting its activity.
Mechanistic Insights: The Outer-Sphere Pathway
The asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes with chiral diamine or amino alcohol ligands is generally accepted to proceed through an "outer-sphere" mechanism. This pathway is characterized by the absence of direct coordination of the ketone substrate to the metal center.
Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Causality in the Mechanism:
-
Activation of the Precatalyst: The reaction is initiated by the formation of a ruthenium hydride species from the precatalyst and a hydrogen source, typically isopropanol or a formic acid/triethylamine mixture.
-
Formation of the Transition State: The ketone substrate interacts with the ruthenium hydride and the N-H group of the chiral ligand through hydrogen bonding, forming a highly organized, six-membered pericyclic transition state.
-
Stereodetermining Step: The enantioselectivity is determined at this stage. The chiral ligand creates a sterically and electronically biased environment, favoring one of the two possible diastereomeric transition states.
-
Hydride and Proton Transfer: A concerted transfer of a hydride from the ruthenium center and a proton from the ligand's amine group to the carbonyl carbon and oxygen, respectively, occurs to produce the chiral alcohol.
-
Catalyst Regeneration: The resulting ruthenium complex is then ready to react with another molecule of the hydrogen source to regenerate the active hydride species and continue the catalytic cycle.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis of a representative chiral pyridylethylamine ligand and the asymmetric transfer hydrogenation of acetophenone are provided below.
Synthesis of (S)-N,N-Dimethyl-1-(pyridin-2-yl)ethan-1-amine
This protocol describes the synthesis of a related, well-documented chiral pyridylethylamine ligand, which serves as a procedural template.
Caption: Workflow for the synthesis of a chiral pyridylethylamine ligand.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene), add (S)-(-)-N,N-dimethyl-1-phenylethylamine (1.05 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Reduction: After cooling the reaction mixture, a reducing agent (e.g., NaBH₄ in methanol) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
Asymmetric Transfer Hydrogenation of Acetophenone
This is a general protocol that can be adapted for screening different chiral ligands.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., 1-(5-Methylpyridin-2-yl)ethanamine, 2.2 eq relative to Ru dimer) in degassed solvent (e.g., isopropanol). Stir the mixture at room temperature for 1 hour to form the precatalyst.
-
Reaction Setup: To the catalyst solution, add the base (e.g., KOH or t-BuOK, 2 eq relative to the ligand). Then, add acetophenone (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. The combined organic layers are dried and concentrated. The yield is determined after purification by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The structural motif of 1-(5-Methylpyridin-2-yl)ethanamine holds significant promise as a chiral ligand for asymmetric catalysis. Its bidentate nature and the inherent chirality of the ethylamine backbone provide a solid foundation for inducing high levels of stereoselectivity. While direct comparative data is currently limited, the performance of structurally analogous pyridylethylamine and C₂-symmetric diamine ligands in benchmark reactions like the asymmetric transfer hydrogenation of ketones suggests that catalysts derived from 1-(5-Methylpyridin-2-yl)ethanamine could achieve high yields and enantioselectivities.
Further experimental investigation is warranted to fully elucidate the catalytic potential of this ligand. Systematic screening in a variety of asymmetric transformations, including reductions, allylic alkylations, and Diels-Alder reactions, will be crucial in defining its scope and utility. The modular nature of its synthesis also opens avenues for the development of a library of related ligands with fine-tuned steric and electronic properties, further expanding the toolkit available to synthetic chemists. The continued exploration of such ligands is vital for the advancement of asymmetric catalysis and the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- Wills, M., & Melen, R. L. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- Li, Y., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(24), 15287-15293.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Synthesis of Chiral Alcohols.
- Li, Y., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(24), 15287-15293.
- Noyori, R., Hashiguchi, S., & Yamakawa, M. (2001). Asymmetric transfer hydrogenation of C=O and C=N bonds. Accounts of Chemical Research, 34(9), 762-771.
Sources
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
A Researcher's Guide to the Pharmacokinetic Profiling of 1-(5-Methylpyridin-2-yl)ethanamine Derivatives
The 1-(5-methylpyridin-2-yl)ethanamine scaffold is a significant structural motif in modern medicinal chemistry. As a pyridine derivative, it is present in a multitude of biologically active compounds, leveraging the pyridine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2][3] The development of novel therapeutics based on this scaffold necessitates a thorough understanding of their pharmacokinetic (PK) profiles to optimize for safety and efficacy.
This guide provides a comprehensive framework for the comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1-(5-methylpyridin-2-yl)ethanamine derivatives. Rather than focusing on a single compound, we will explore the experimental methodologies and expected structure-pharmacokinetic relationships (SPRs) that are critical for advancing this chemical series from discovery to clinical candidacy.
The Strategic Importance of Early ADME Assessment
In contemporary drug discovery, the principle of "fail early, fail cheap" is paramount. Early and integrated pharmacokinetic assessment allows for the timely identification of liabilities that could lead to costly late-stage failures.[4] For derivatives of 1-(5-methylpyridin-2-yl)ethanamine, key considerations include the basicity of the pyridine nitrogen and the primary amine, which can significantly influence properties such as solubility, permeability, and plasma protein binding.
A Phased Approach to Pharmacokinetic Profiling
A robust pharmacokinetic evaluation follows a tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Phase 1: In Vitro ADME Screening
The initial phase focuses on a battery of in vitro assays designed to rapidly assess the fundamental ADME properties of a series of derivatives. These assays are typically conducted in 96- or 384-well plate formats to maximize throughput.
Table 1: Key In Vitro Pharmacokinetic Parameters and Methodologies
| Parameter | Experimental Method | Rationale and Interpretation | Expected Trends for Pyridine Derivatives |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays (e.g., Nephelometry) | Poor solubility can limit absorption and lead to variable in vivo exposure. | The basic nitrogen atoms can be protonated to form salts, potentially enhancing solubility at lower pH. |
| Lipophilicity (LogD) | Shake-flask method or chromatographic techniques (e.g., HPLC) | Influences permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (typically 1-3) is often sought. | Substituents on the pyridine ring or modifications to the ethylamine side chain will modulate lipophilicity. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 cell monolayer assay | Predicts passive diffusion and active transport across the intestinal epithelium. | The polar nature of the pyridine ring may necessitate a balance with lipophilic substituents to achieve good permeability. |
| Metabolic Stability | Liver Microsomes or Hepatocytes Incubation | Determines the intrinsic clearance of a compound by metabolic enzymes (e.g., Cytochrome P450s). | The pyridine ring can be susceptible to oxidation. The methyl group is also a potential site of metabolism. |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | High plasma protein binding can reduce the free fraction of the drug available to interact with its target.[5] | Basic compounds often bind to alpha-1-acid glycoprotein (AGP). |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays with specific CYP isoform substrates | Identifies the potential for drug-drug interactions.[5] | The pyridine nitrogen can potentially chelate the heme iron of CYP enzymes, leading to inhibition. |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Human liver microsomes (pooled, 20 mg/mL stock).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Test compounds (10 mM stock in DMSO).
-
Control compounds (high and low clearance).
-
-
Incubation:
-
Pre-incubate microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6]
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Phase 2: In Vivo Pharmacokinetic Studies
Promising candidates from in vitro screening are advanced to in vivo studies, typically in rodents (e.g., mice or rats), to understand the compound's behavior in a whole organism.[7]
Table 2: Key In Vivo Pharmacokinetic Parameters
| Parameter | Description | Method of Determination | Importance |
| Half-life (t½) | Time required for the drug concentration in plasma to decrease by half. | Determined from the terminal phase of the plasma concentration-time curve. | Influences dosing frequency. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Calculated as Dose/AUC. | A measure of the body's efficiency in eliminating the drug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated from clearance and elimination rate constant. | Indicates the extent of drug distribution into tissues. |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100 | A critical parameter for orally administered drugs. |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Directly measured from the plasma concentration-time profile. | Related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is observed. | Directly measured from the plasma concentration-time profile. | Indicates the rate of drug absorption. |
Experimental Protocol: Rodent Pharmacokinetic Study (Oral and Intravenous Administration)
-
Animal Acclimatization and Dosing:
-
Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least 3 days.
-
For oral administration (PO), the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by gavage.
-
For intravenous administration (IV), the compound is formulated in a solubilizing vehicle (e.g., saline with 5% DMSO) and administered via the tail vein.
-
-
Blood Sampling:
-
Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate plasma.
-
-
Bioanalysis:
-
Plasma samples are processed (e.g., by protein precipitation or solid-phase extraction) and analyzed by a validated LC-MS/MS method to determine the drug concentration.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Caption: High-Level Workflow for an In Vivo Pharmacokinetic Study.
Structure-Pharmacokinetic Relationships of Pyridine Derivatives
The chemical structure of the 1-(5-methylpyridin-2-yl)ethanamine derivatives will profoundly impact their pharmacokinetic profiles.
-
Substitution on the Pyridine Ring: Introducing electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting solubility and interactions with metabolic enzymes. Bulky substituents may sterically hinder metabolism, thereby increasing the half-life.[8]
-
Modification of the Ethanamine Side Chain: N-alkylation or acylation can reduce the polarity and basicity of the primary amine, potentially improving cell permeability and altering metabolic pathways.
-
Introduction of Polar Groups: Incorporating polar functional groups (e.g., hydroxyl, carboxyl) can increase solubility but may also provide handles for Phase II metabolic conjugation, leading to faster clearance.
Conclusion
A systematic and comparative evaluation of the pharmacokinetic properties of 1-(5-methylpyridin-2-yl)ethanamine derivatives is essential for the successful development of new drug candidates. By employing a tiered approach of in vitro and in vivo studies, researchers can build a comprehensive understanding of the ADME profiles of their compounds. This data-driven strategy, coupled with an appreciation for the underlying structure-pharmacokinetic relationships, will enable the rational design of molecules with optimized in vivo behavior, ultimately increasing the probability of clinical success.
References
- Hu, Y., et al. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Journal of Pharmaceutical Sciences, 94(8), 1794-1806. [Link]
- Leavens, W. J., & Burt, C. (2008). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 58(2), 109-118. [Link]
- Špirtović-Halilović, S., et al. (2018). In vitro models to determine the pharmacokinetic parameters.
- Reyes-Pérez, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Experimental Design Considerations in Pharmacokinetic Studies.
- Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening. SCAS. [Link]
- Maass, C., et al. (2024). Modelling patient drug exposure profiles in vitro to narrow the valley of death.
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]
- In-vivo pharmacokinetic study: Significance and symbolism. (2025). Health Sciences. [Link]
- Reyes-Pérez, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora Research Portal. [Link]
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
- Lu, C., & Di, L. (2019). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Biopharmaceutics & Drug Disposition. [Link]
- Micheli, F., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
- Reyes-Pérez, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. investigadores.unison.mx [investigadores.unison.mx]
- 4. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 8. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Novel Pyridine-Based Kinase Inhibitors
This guide provides an in-depth comparison of in vitro and in vivo efficacy for a class of therapeutic compounds derived from pyridine-based scaffolds. The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to form key hydrogen bonds with biological targets.[1] In the realm of oncology, pyridine derivatives have been extensively explored as potent kinase inhibitors.[2][3]
However, a critical challenge in drug development is the frequent and costly disconnect between promising early-stage in vitro data and the ultimate in vivo performance. A compound that potently inhibits a target kinase in a test tube may fail to shrink a tumor in a living model. This guide will dissect the causality behind these discrepancies, using representative pyridine-based kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDK) and Janus Kinases (JAK), as a case study. We will explore the necessary experimental cascade, from biochemical assays to animal models, to build a robust data package that enables a confident transition from the lab bench to preclinical development.
Part I: The In Vitro Efficacy Landscape - Establishing Foundational Potency
The primary objective of in vitro testing is to efficiently answer two fundamental questions: Does the compound engage its intended molecular target? And does that engagement translate to a measurable effect in a cellular context? This phase is characterized by high-throughput screening and detailed mechanism-of-action studies.
Biochemical Assays: Quantifying Target Engagement
The first step is to measure the direct inhibitory activity of a compound against the isolated, purified target kinase. This establishes the intrinsic potency of the molecule, free from confounding factors like cell membrane permeability or off-target effects.
Causality Behind Experimental Choice: A biochemical assay provides the cleanest possible measure of a compound's affinity and inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) for the target enzyme. This data is crucial for establishing a baseline Structure-Activity Relationship (SAR), where chemists can correlate specific structural modifications with changes in potency.[4][5]
Protocol: Kinase Inhibition Assay (Example: CDK4/Cyclin D1)
-
Reagents: Recombinant human CDK4/Cyclin D1 enzyme, Retinoblastoma (Rb) protein substrate, ATP, and test compound series.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.
-
Initiation: Start the phosphorylation reaction by adding a defined concentration of ATP (often at the Kₘ value). Incubate at 30°C for 60 minutes.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated Rb substrate. This can be done using methods like ADP-Glo™, which measures ATP consumption, or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Assays: Assessing Cellular Potency and Target Modulation
Once biochemical potency is established, the next critical step is to determine if the compound can penetrate a cell membrane and inhibit the target in its native environment.
Causality Behind Experimental Choice: Cellular assays integrate multiple critical factors simultaneously: cell permeability, potential for efflux by transporters, intracellular target engagement, and the resulting functional outcome (e.g., halting cell proliferation). A significant drop-off in potency from a biochemical to a cellular assay can indicate poor drug-like properties.
Protocol: Anti-Proliferative Assay (Example: MTT Assay in MCF-7 Breast Cancer Cells)
-
Cell Seeding: Plate MCF-7 cells (which are often dependent on the CDK4/6 pathway) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.[6]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader. The intensity is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Comparative In Vitro Data
A successful compound must demonstrate both high biochemical potency and robust cellular activity. The table below illustrates a typical dataset for a series of hypothetical pyridine-based kinase inhibitors.
| Compound ID | Target Kinase IC₅₀ (nM) | Anti-Proliferative GI₅₀ (nM) [MCF-7 Cells] |
| PYR-001 | 5 | 15 |
| PYR-002 | 8 | 1,200 |
| PYR-003 | 250 | >10,000 |
-
PYR-001 shows an excellent profile. The low nanomolar biochemical potency translates well into cellular activity, with only a 3-fold shift, suggesting good cell permeability and target engagement.
-
PYR-002 is a common example of a potent biochemical inhibitor that fails in a cellular context. The >150-fold shift suggests a significant problem with cell permeability or that it is being rapidly removed by efflux pumps.
-
PYR-003 lacks sufficient potency at the biochemical level, and as expected, shows no significant cellular activity.
In Vitro Screening Workflow
The logical flow of in vitro experiments forms a screening cascade designed to eliminate weaker compounds early.
Caption: High-level workflow for in vitro screening of kinase inhibitors.
Part II: The In Vivo Gauntlet - Assessing Efficacy in a Complex System
In vivo studies are designed to determine if a compound with promising in vitro characteristics can achieve and maintain a therapeutic concentration at the target site within a living organism to exert its anti-tumor effect.
Pharmacokinetics (PK): The Body's Effect on the Drug
Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). A compound is useless if it cannot reach its target in sufficient concentrations.
Causality Behind Experimental Choice: PK studies are essential for bridging the dose-response relationship between in vitro and in vivo settings. Poor oral bioavailability, for instance, means that an effective concentration can't be reached in the blood after oral dosing. Rapid metabolic clearance means the drug is eliminated before it has a chance to act.[7] A study of selective JAK2 inhibitors found that their lead compound, A8, demonstrated much better metabolic stability and a bioavailability of 41.1%, making it a more viable candidate for in vivo development.[8]
Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy BALB/c mice.
-
Dosing: Administer the compound to two groups of mice (n=3 per group). One group receives an intravenous (IV) dose (e.g., 2 mg/kg) to determine clearance, while the other receives an oral (PO) dose (e.g., 10 mg/kg) to assess absorption.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Process the blood to plasma and quantify the concentration of the drug at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation: Use software to calculate key PK parameters like clearance, half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).
Efficacy Studies: The Drug's Effect on the Disease
The definitive test is whether the compound can inhibit tumor growth in an animal model. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard.
Causality Behind Experimental Choice: The xenograft model allows for the direct assessment of a compound's anti-tumor activity against a human cancer in a complex biological system.[9] It integrates PK, target engagement in the tumor (pharmacodynamics), and the ultimate therapeutic outcome. This is the most rigorous preclinical test of the initial hypothesis.
Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Implant human cancer cells (e.g., 5 million HCT116 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound based on the PK data (e.g., 50 mg/kg, once daily by oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a sign of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups. Pharmacodynamic markers (like the phosphorylation of target proteins) can also be assessed in the excised tumors.[7]
In Vivo Evaluation Workflow
The transition from bench to in vivo requires careful planning to maximize the chances of success.
Caption: A streamlined workflow for the in vivo evaluation of a lead compound.
Part III: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to understand the relationship between all collected data points. A successful drug candidate must exhibit a clear, logical progression of efficacy from the enzyme to the cell to the whole animal.
CDK4/6 Signaling Pathway and Point of Inhibition
To understand the data, one must understand the mechanism. Pyridine-based inhibitors of CDK4/6 prevent the phosphorylation of the Retinoblastoma (Rb) protein. This holds the transcription factor E2F in an inactive state, preventing the cell from transitioning from the G1 to the S phase of the cell cycle, thereby arresting proliferation.[3]
Caption: The CDK4/6-Rb signaling pathway and the mechanism of inhibition.
Master Data Comparison
This table synthesizes the journey of our two most promising hypothetical compounds from the benchtop to the animal model.
| Parameter | PYR-001 ("Ideal Candidate") | PYR-004 ("PK Failure") | Rationale |
| In Vitro Data | |||
| CDK4 IC₅₀ (nM) | 5 | 4 | Both compounds show excellent and comparable potency against the isolated enzyme. |
| MCF-7 GI₅₀ (nM) | 15 | 20 | This potency translates well to a cellular context, suggesting good permeability for both. |
| In Vivo Data | |||
| Oral Bioavailability (%F) | 41% | <2% | The key point of divergence. PYR-001 is reasonably absorbed, while PYR-004 is not, likely due to extensive first-pass metabolism in the liver or poor absorption from the gut. |
| Tumor Growth Inhibition (TGI) | 75% at 50 mg/kg | 5% at 50 mg/kg | The difference in PK directly impacts efficacy. PYR-001 achieves therapeutic concentrations in the tumor, leading to significant growth inhibition. PYR-004 never reaches the required concentration, resulting in a lack of efficacy. |
| Conclusion | Preclinical Candidate | Failed Candidate | PYR-001 shows a consistent and translatable data package. PYR-004 serves as a crucial lesson: exceptional in vitro potency cannot overcome fatal flaws in pharmacokinetics. |
Final Insights for the Researcher
The transition from in vitro to in vivo is the crucible in which most potential drugs fail. This guide illustrates that a successful research program does not view these stages as separate hurdles, but as an integrated continuum of data.
-
Potency is Necessary, but Not Sufficient: High target potency is the entry ticket, but it does not guarantee success.
-
Integrate ADME/PK Early: Do not wait until a lead candidate is chosen to assess its drug-like properties. Early assessment of metabolic stability and permeability can prevent wasted resources on compounds like PYR-004 that are destined to fail in vivo.
-
Demonstrate Target Engagement In Vivo: Correlating tumor growth inhibition with clear evidence of target modulation (pharmacodynamics) in the tumor tissue provides the highest level of confidence that the drug is working through its intended mechanism.
By employing a rigorous, multi-parametric approach that seeks to understand the "why" behind each data point, researchers can more effectively bridge the gap between a promising molecule in a dish and a potential therapy for patients.
References
- Vertex AI Search. (2024). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Elsevier. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors.
- MDPI. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- NIH. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- NIH. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Benchchem. (2024). Application Notes and Protocols for the In Vitro Evaluation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Derivatives as Kinase Inhibitors.
- RSC Publishing. (2016). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues.
- PubMed Central. (2004). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202.
- Semantic Scholar. (2020). Structure-Activity Relationships.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Methylpyridin-2-yl)ethanamine Dihydrochloride
This document provides essential operational and safety protocols for the proper disposal of 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride (CAS No. 953393-48-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide a deep, procedural understanding of waste management for this specific compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Waste Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted pyridine derivative and an amine salt. The primary hazards, as identified in its Safety Data Sheet (SDS), stem from its irritant properties.[1] The pyridine moiety itself suggests that the compound should be handled as a hazardous substance, as pyridine and its derivatives are known for their potential harm if inhaled, swallowed, or in contact with skin.[2][3]
The dihydrochloride salt form means the compound is acidic. When dissolved, it can create a corrosive solution. Under the Resource Conservation and Recovery Act (RCRA), a liquid waste with a pH less than or equal to 2 is defined as a characteristic hazardous waste for corrosivity (D002).[4] Therefore, any aqueous solutions of this compound must be evaluated for this characteristic.
Table 1: Hazard Profile and Waste Classification Summary
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Hazardous Waste | Based on its identity as a pyridine derivative and potential for corrosivity. Must be managed according to institutional and regulatory hazardous waste protocols.[2][3][4] |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335). | As per the compound's specific Safety Data Sheet.[1] |
| Potential RCRA Codes | D002 (Corrosivity) | Possible for aqueous solutions if pH ≤ 2. The generator of the waste is responsible for this determination.[4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | Standard requirement for handling chemical irritants.[1] |
| Incompatibilities | Strong bases, strong oxidizing agents, acid chlorides, chloroformates. | Mixing with bases can neutralize the salt, potentially liberating the free amine. Reaction with oxidizers can be violent.[6][7] |
On-Site Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation and collection at the source are the most critical steps in ensuring safe disposal.[8] Contamination of a non-hazardous waste stream with this compound renders the entire container hazardous.
Protocol for Waste Collection:
-
Select an Appropriate Waste Container:
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a screw-top, wide-mouth lid.[2]
-
For Liquids (Solutions): Use a compatible, leak-proof, and shatter-resistant container (HDPE is preferred) with a secure screw cap.[4][9] Ensure the container has adequate secondary containment to catch any potential leaks.[10]
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[4]
-
Clearly write the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents, water) with their approximate percentages.[2]
-
Indicate the relevant hazards (e.g., Irritant, Corrosive if applicable).[1]
-
Record the date the first drop of waste was added.
-
-
Segregate Incompatible Wastes:
-
Crucially, do not mix this acidic amine salt waste with basic waste streams. This can cause a neutralization reaction, potentially releasing the volatile and more hazardous free amine.
-
Store the waste container away from strong oxidizing agents.[6][7]
-
Follow the principle of segregating waste by chemical class (e.g., keep halogenated solvents separate from non-halogenated solvents).[8][9]
-
-
Maintain Proper Storage:
Emergency Procedures: Spill and Decontamination
Accidents happen, but a clear plan minimizes risk. In the event of a spill, the priority is to contain the material safely and protect personnel.
Protocol for Spill Management:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[2]
-
Contain the Spill:
-
For a solid spill, carefully sweep or vacuum the material into a suitable container. Avoid generating dust.[1]
-
For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][6] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
-
Collect Contaminated Materials: Carefully scoop the absorbent material and place it into a designated hazardous waste container.[2][6]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of All Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste in the same container.[2]
Final Disposal Pathway: From Lab to Treatment
The ultimate disposal of this compound must be handled by licensed professionals in accordance with federal, state, and local regulations.[3][12] Laboratory personnel are responsible for the safe and compliant transfer of waste to the appropriate authorities.
The most common and effective disposal method for pyridine-containing waste is high-temperature incineration in a permitted hazardous waste facility.[3][13] This process ensures the complete destruction of the compound.
The following diagram illustrates the decision workflow for proper disposal.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. southwestern.edu [southwestern.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. creliohealthblogs.wordpress.com [creliohealthblogs.wordpress.com]
- 11. lobachemie.com [lobachemie.com]
- 12. epa.gov [epa.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Senior Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. The compound 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride is a valuable building block in pharmaceutical development, particularly for synthesizing molecules targeting neurological disorders[1]. However, its potent bioactivity is matched by significant handling hazards. This guide provides a comprehensive, field-tested protocol for personal protective equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Adherence to these protocols is not merely procedural—it is a self-validating system to ensure your protection and the integrity of your work.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks of this compound is fundamental to appreciating the necessity of the stringent controls outlined below. The compound's hazard profile, as detailed in its Safety Data Sheet (SDS), dictates a high level of caution[2]. Its primary threats are not trivial; they are acute and severe.
A summary of its classifications under the Globally Harmonized System (GHS) provides a clear, data-driven foundation for our PPE strategy:
| Hazard Classification | GHS Hazard Code | Implication for the Researcher |
| Acute Toxicity, Dermal (Category 2) | H310 | Fatal in contact with skin. This is the most critical hazard. Even minor skin exposure can be life-threatening. |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. Ingestion of small quantities can cause severe poisoning. |
| Acute Toxicity, Inhalation (Category 3) | H331 | Toxic if inhaled. The fine, powdered form of the dihydrochloride salt poses a significant respiratory risk. |
| Serious Eye Damage (Category 1) | H318 | Causes irreversible eye damage. Contact can lead to permanent loss of vision. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. While less severe than its dermal toxicity, it can still cause significant discomfort and inflammation[2][3]. |
| Specific Target Organ Toxicity | H370 | Causes damage to organs, specifically the nervous system [2]. |
| Environmental Hazard | H411 | Toxic to aquatic life with long-lasting effects [2]. This dictates specialized disposal procedures. |
Core PPE Protocol: A Head-to-Toe Mandate
Given the compound's lethality upon skin contact and potential for irreversible eye damage, a multi-layered PPE approach is mandatory. This is a complete system; failure to use any single component compromises the entire protective ensemble.
Respiratory Protection
The powdered nature of this salt makes inhalation a primary route of exposure.
-
Minimum Requirement: A half-mask or full-face respirator equipped with P100 (HEPA) particulate filters. A standard N95 dust mask is insufficient due to the compound's high toxicity.
-
Causality: The H331 "Toxic if inhaled" classification means that even small amounts of airborne powder must be prevented from entering the respiratory system[2]. The respirator must be fit-tested to ensure a proper seal.
Eye and Face Protection
Direct contact can cause permanent blindness. There is no room for error.
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes. Standard safety glasses with side shields are strictly forbidden as they do not protect from airborne particulates or splashes[4].
-
Highly Recommended: A full-face shield worn over the chemical splash goggles.
-
Causality: The H318 "Causes serious eye damage" classification necessitates a complete barrier[2]. The face shield provides a secondary layer of protection for the entire face against accidental splashes during solution preparation.
Body Protection
Complete coverage of all skin is essential.
-
Mandatory: A flame-retardant, long-sleeved lab coat, fully buttoned.
-
For larger quantities (>1g) or extended handling: A disposable chemical-resistant coverall (e.g., Tychem®) worn over normal lab attire.
-
Causality: This protocol is a direct response to the H310 "Fatal in contact with skin" hazard[2]. Exposed skin on the arms or torso presents an unacceptable risk. Any contaminated clothing must be removed immediately and decontaminated before reuse[3].
Hand Protection
This is the most critical point of contact and requires a robust, multi-layered defense.
-
Mandatory: Double-gloving.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., nitrile or neoprene) with extended cuffs that cover the sleeves of the lab coat.
-
-
Causality: A single glove is not sufficient protection against a substance that is fatal on contact. The double-gloving technique provides redundancy. If the outer glove is contaminated or torn, the inner glove provides a temporary barrier while you retreat from the hazardous area to replace the outer glove safely. Gloves must be changed immediately if contamination is suspected.
Operational Workflow: Safe Handling from Start to Finish
This workflow integrates the PPE protocol into a procedural sequence to minimize risk at every stage.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower and eyewash station[5].
-
Assemble All PPE: Lay out all required PPE for inspection before entering the work area.
-
Prepare Waste Container: Designate a specific, clearly labeled, sealed container for hazardous solid waste.
Step-by-Step Protocol: Donning PPE
-
Don lab coat or coverall.
-
Don inner pair of gloves.
-
Don respirator and perform a seal check.
-
Don chemical splash goggles.
-
Don face shield.
-
Don outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Handling Protocol
-
All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood[2][6].
-
Use tools (spatulas, weighing paper) dedicated to this compound to avoid cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Step-by-Step Protocol: Doffing (Removing) PPE
This sequence is designed to prevent cross-contamination from the "dirty" outer layers to your skin.
-
Remove outer gloves, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.
-
Remove face shield and goggles.
-
Remove lab coat or coverall, turning it inside out as you remove it.
-
Remove inner gloves.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Inform emergency personnel of the specific chemical involved[7].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[6][7].
-
Spill: Evacuate the area. Do not attempt to clean up a spill without a self-contained breathing apparatus (SCBA)[2]. Alert your institution's environmental health and safety (EHS) department immediately.
Waste Disposal
-
All contaminated disposables (gloves, weigh boats, pipette tips) must be placed in a dedicated, sealed hazardous waste container.
-
Do not allow the product or contaminated materials to enter drains or the environment[2][3].
-
All waste must be disposed of through your institution's EHS-approved hazardous waste program[3][7].
Visualized Handling Workflow
The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling highly toxic solids.
This guide provides a robust framework for safely managing this compound. Your safety, and the safety of those around you, is paramount. Meticulous adherence to these protocols is the foundation of responsible and successful science.
References
- Safety Data Sheet for this compound. Sigma-Aldrich.
- Safety Data Sheet for 5-Ethyl-2-methylpyridine. Fisher Scientific.
- Safety Data Sheet for a rel
- Safety Guidelines for Handling Chemicals. HPE Support.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals.
- Safety Data Sheet for 2-(5-Methylpyridin-2-yl)ethanamine;hydrochloride. AK Scientific, Inc.
- PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.
- Material Safety D
- 1-(5-Methylpyridin-2-yl)ethylamine Product Page. Chem-Impex.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




